molecular formula C8H8N2 B1585894 6-Methylimidazo[1,2-a]pyridine CAS No. 874-38-4

6-Methylimidazo[1,2-a]pyridine

Cat. No.: B1585894
CAS No.: 874-38-4
M. Wt: 132.16 g/mol
InChI Key: VKVFDPQDGZSLJK-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine (CAS 874-38-4) is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It serves as a key chemical scaffold in medicinal chemistry for developing novel therapeutic agents, particularly in oncology and infectious disease research. Derivatives of the imidazo[1,2-a]pyridine core, to which this compound belongs, demonstrate significant anti-cancer properties . Recent scientific studies highlight that novel imidazo[1,2-a]pyridine derivatives can inhibit cancer cell viability by suppressing critical signaling pathways, such as NF-κB and STAT3 , which are involved in inflammation and cancer progression . Furthermore, other analogs have been developed as potent PI3Kα inhibitors , a key pathway in tumorigenesis, showing promising low micromolar to submicromolar IC50 values against a range of cancer cell lines, including breast and ovarian cancers . Beyond oncology, this chemical structure is also explored for its antimicrobial potential . Research indicates that hybrids incorporating the imidazo[1,2-a]pyridine moiety can exhibit moderate to good activity against bacterial strains such as Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . Some specific compounds have even shown MIC values against Pseudomonas aeruginosa that are lower than the reference drug streptomycin, marking them as promising leads for new antibacterial development . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVFDPQDGZSLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377403
Record name 6-methylimidazo[1,2-a]pyridine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-38-4
Record name 6-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-38-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridine from 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the synthesis of a key derivative, 6-methylimidazo[1,2-a]pyridine, starting from 2-amino-5-methylpyridine. We will delve into the prevalent synthetic methodologies, with a particular focus on the mechanistic underpinnings of the Tschitschibabin reaction and modern, efficient one-pot syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine heterocyclic system is recognized as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of marketed drugs with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer) underscore the therapeutic importance of this chemical moiety.[3][4][5] The synthesis of specifically substituted derivatives, such as this compound, is of great interest as it serves as a crucial intermediate in the development of novel pharmaceutical agents.[6]

Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine derivatives has been a subject of extensive research, leading to the development of various synthetic routes.

The Tschitschibabin Reaction: A Foundational Approach

First described by Aleksei Chichibabin in 1925, this reaction remains a fundamental method for the synthesis of imidazo[1,2-a]pyridines.[7] The classical approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][7]

Mechanism Deep Dive: The reaction proceeds via a well-established addition-elimination mechanism.[8]

  • Nucleophilic Attack: The exocyclic amino group of 2-amino-5-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone (e.g., bromoacetaldehyde or chloroacetone).

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbon bearing the halogen, displacing the halide ion.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate to form the aromatic imidazo[1,2-a]pyridine ring system.

While historically significant, the original Tschitschibabin reaction often required harsh conditions, such as high temperatures, which can limit its applicability for sensitive substrates.[7]

Modern Synthetic Methodologies

Contemporary organic synthesis has driven the evolution of more efficient, versatile, and environmentally benign methods for imidazo[1,2-a]pyridine synthesis. These often involve one-pot procedures and the use of various catalytic systems.

One-Pot Syntheses: These approaches are highly favored in drug development for their operational simplicity and improved time and resource efficiency. A common one-pot strategy is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[9][10][11][12] This method allows for the rapid generation of a diverse library of substituted imidazo[1,2-a]pyridines under mild conditions.

Catalytic Systems: A wide range of catalysts have been employed to facilitate the synthesis of imidazo[1,2-a]pyridines, including:

  • Copper Catalysis: Copper(I) iodide (CuI) has been effectively used to catalyze the aerobic oxidative coupling of 2-aminopyridines with ketones or nitroolefins.[13][14]

  • Palladium Catalysis: Palladium(II) acetate (Pd(OAc)2) has been utilized in microwave-assisted, three-component reactions to synthesize 2,3-diarylimidazo[1,2-a]pyridines.[13]

  • Gold Catalysis: Gold catalysts have enabled the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes under mild conditions.[15]

  • Iodine Catalysis: Molecular iodine has been demonstrated as an environmentally benign catalyst for the three-component coupling of 2-aminopyridines, acetophenones, and other carbonyl compounds.[16]

  • Metal-Free Approaches: Recent advancements have focused on metal-free synthetic routes, utilizing catalysts like graphene oxide or employing catalyst-free conditions under microwave irradiation or in environmentally friendly solvents like water.[17][18][19]

Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of this compound.

Protocol 1: Modified Tschitschibabin Synthesis

This protocol utilizes a common and accessible α-haloketone, chloroacetone.

Materials:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-amino-5-methylpyridine in ethanol in a round-bottom flask.

  • Add sodium bicarbonate to the solution.

  • Slowly add chloroacetone to the stirring mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 6-methyl-2-methylimidazo[1,2-a]pyridine.

Causality Behind Choices:

  • Sodium bicarbonate: Acts as a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

  • Ethanol: A suitable solvent that dissolves the reactants and allows for heating to reflux temperature to accelerate the reaction rate.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts to obtain a pure sample of the desired product.

Protocol 2: One-Pot Synthesis using an Aldehyde and Isocyanide (Illustrative GBB Reaction)

This protocol exemplifies a modern, multicomponent approach.

Materials:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • An appropriate aldehyde (e.g., benzaldehyde) (1.0 eq)

  • An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • A suitable catalyst (e.g., Sc(OTf)₃ or Montmorillonite K-10 clay) (catalytic amount)

  • A suitable solvent (e.g., methanol or 1,4-dioxane)

Procedure:

  • To a sealed reaction vessel, add 2-amino-5-methylpyridine, the aldehyde, the isocyanide, and the catalyst in the chosen solvent.[9]

  • Heat the mixture under conventional heating or microwave irradiation for the specified time (typically ranging from 30 minutes to 24 hours, depending on the specific conditions).[9][11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired 3-substituted-6-methylimidazo[1,2-a]pyridine derivative.

Causality Behind Choices:

  • Multicomponent approach: Allows for the rapid assembly of the complex heterocyclic core in a single step, improving efficiency.[10]

  • Catalyst: Lewis or Brønsted acids are often used to activate the reactants and facilitate the key bond-forming steps.[12]

  • Microwave irradiation: Can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[11]

Data Presentation and Visualization

Table 1: Comparison of Synthetic Methods
MethodKey ReagentsCatalystConditionsTypical YieldsAdvantagesDisadvantages
Tschitschibabin 2-Amino-5-methylpyridine, α-haloketoneBase (e.g., NaHCO₃)Reflux in ethanolModerate to GoodReadily available starting materials, well-establishedCan require harsh conditions, limited scope
GBB Reaction 2-Amino-5-methylpyridine, aldehyde, isocyanideAcid catalystRoom temp. to reflux, or microwaveGood to ExcellentHigh atom economy, operational simplicity, diversityIsocyanides can be toxic and have strong odors
Copper-Catalyzed 2-Amino-5-methylpyridine, ketone/nitroolefinCuIAerobic, mild temp.GoodBroad functional group toleranceRequires a metal catalyst
Diagrams

Figure 1: General Tschitschibabin Reaction Mechanism

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Nucleophilic_Attack Nucleophilic Attack 2-Amino-5-methylpyridine->Nucleophilic_Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Intermediate Dehydration Dehydration Intramolecular_Cyclization->Dehydration Cyclized Intermediate This compound This compound Dehydration->this compound

Caption: A simplified workflow of the Tschitschibabin reaction.

Figure 2: One-Pot Multicomponent Synthesis Workflow

One_Pot_Synthesis cluster_inputs Inputs 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Reaction_Vessel One-Pot Reaction (Heating/Microwave) 2-Amino-5-methylpyridine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Purification Purification (Column Chromatography) Reaction_Vessel->Purification Final_Product Substituted This compound Purification->Final_Product

Sources

6-Methylimidazo[1,2-a]pyridine chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methylimidazo[1,2-a]pyridine: Chemical Properties and Structure Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the widely recognized hypnotic agent Zolpidem.[1][2][3][4] Its unique electronic properties and synthetic accessibility make it a focal point for drug discovery and development. This guide provides an in-depth exploration of a key derivative, this compound, focusing on its fundamental chemical properties, reactivity, and the modern analytical workflows required for its unambiguous structure elucidation. We will dissect the causality behind experimental choices, from synthesis to spectroscopic analysis, offering field-proven insights for professionals engaged in chemical research and pharmaceutical development.

Core Synthesis and Physicochemical Profile

The construction of the imidazo[1,2-a]pyridine ring system is most reliably achieved through the Tschitschibabin reaction, a condensation between a 2-aminopyridine and an α-halocarbonyl compound.[5][6][7] This method is valued for its efficiency and tolerance of a wide range of functional groups.

Synthetic Pathway

The synthesis of this compound involves the reaction of 5-methyl-2-aminopyridine with an α-haloacetaldehyde equivalent, typically bromoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization. The initial step is an SN2 reaction where the exocyclic nitrogen of the aminopyridine displaces the halide, followed by intramolecular condensation and dehydration to form the fused bicyclic system.

Synthesis_of_6_Methylimidazo_1_2_a_pyridine General Synthetic Pathway Reactant1 5-Methyl-2-aminopyridine Intermediate N-Alkylated Intermediate Reactant1->Intermediate Condensation (e.g., NaHCO3, Reflux) Reactant2 α-Haloacetaldehyde (e.g., Bromoacetaldehyde acetal) Reactant2->Intermediate Condensation (e.g., NaHCO3, Reflux) Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration (Acid catalyst)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Objective: To synthesize this compound.

  • Materials: 5-methyl-2-aminopyridine, Bromoacetaldehyde diethyl acetal, Sodium bicarbonate (NaHCO₃), Ethanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.

  • Procedure:

    • To a solution of 5-methyl-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.5 eq).

    • Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise to the mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.

    • Cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure. To the resulting residue, add dilute hydrochloric acid and heat to induce cyclization.

    • After cooling, neutralize the solution with aqueous NaOH until basic (pH > 9) and extract the product with diethyl ether or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₈N₂-
Molecular Weight 132.16 g/mol -
Appearance Off-white to light beige solid[8]
Solubility Soluble in organic solvents like ethanol, DMF, and dichloromethane; sparingly soluble in water.[8][9]
logP (Predicted) ~1.8 - 2.2[1]

Chemical Reactivity and Derivatization

The imidazo[1,2-a]pyridine scaffold is an electron-rich aromatic system. The nitrogen atom at position 1 donates electron density into the ring, making the C3 position particularly nucleophilic and susceptible to electrophilic attack.[5][10]

  • Electrophilic Substitution: The C3 position is the primary site for reactions such as halogenation (with NCS, NBS), nitrosation, and Vilsmeier-Haack formylation.[10] This regioselectivity is a cornerstone of derivatization strategies for this scaffold.

  • Radical Reactions: The electron-rich nature of the ring also makes it a suitable partner in radical-mediated C-H functionalization reactions, allowing for the introduction of various alkyl and aryl groups.[11][12]

  • Metal-Catalyzed Cross-Coupling: While the C3 position is reactive towards electrophiles, other positions on the pyridine ring can be functionalized, often after initial halogenation, using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.[10]

Caption: Reactivity map of the imidazo[1,2-a]pyridine core.

Structure Elucidation: An Integrated Analytical Workflow

Confirming the structure of a synthesized molecule is a non-negotiable step in chemical research. It requires a convergence of data from multiple orthogonal techniques. A single spectrum is rarely sufficient; instead, a holistic analysis provides the necessary self-validating system for absolute confidence.

Elucidation_Workflow Structure Elucidation Workflow cluster_nmr NMR Analysis start Purified Compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (1D & 2D) start->nmr final Confirmed Structure ms->final ir->final h1_nmr ¹H NMR c13_nmr ¹³C NMR h1_nmr->c13_nmr cosy COSY c13_nmr->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc hmbc->final

Caption: Integrated workflow for definitive structure elucidation.

Mass Spectrometry (MS)
  • Purpose: To determine the molecular weight and deduce the elemental formula.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal.

  • Expected Result: An observed m/z for the protonated molecule [M+H]⁺ that matches the theoretical exact mass of C₈H₉N₂⁺ (133.0760) within a narrow tolerance (< 5 ppm). This provides strong evidence for the elemental composition.

Infrared (IR) Spectroscopy
  • Purpose: To identify the presence of key functional groups and confirm the aromatic nature of the compound.

  • Technique: Analysis via KBr pellet or as a thin film on a salt plate using an FT-IR spectrometer.

  • Expected Absorptions:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

    • ~1640-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic rings.

    • ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules. For this compound, a combination of 1D and 2D experiments is essential.

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz is recommended).

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale
H-5 ~7.9 - 8.1s (or narrow d)~1.0 Hz1HDeshielded by adjacent ring nitrogen (N4) and peri-interaction with H-C3.
H-2 ~7.5 - 7.6s (or d)~1.0 Hz1HProton on the electron-rich imidazole ring.
H-3 ~7.4 - 7.5s (or d)~1.0 Hz1HProton on the electron-rich imidazole ring.
H-8 ~7.4 - 7.5d~9.0 Hz1HOrtho-coupled to H-7.
H-7 ~6.9 - 7.1dd~9.0, 1.5 Hz1HOrtho-coupled to H-8, meta-coupled to H-5.
-CH₃ ~2.3 - 2.4s-3HMethyl group on the aromatic pyridine ring.

The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon AssignmentPredicted δ (ppm)Rationale
C-8a ~142 - 144Bridgehead carbon, adjacent to N4.
C-2 ~130 - 132Carbon in the five-membered ring.
C-6 ~128 - 130Carbon bearing the methyl group.
C-5 ~123 - 125Quaternary carbon adjacent to N4.
C-8 ~120 - 122Pyridine ring carbon.
C-3 ~117 - 119Electron-rich carbon in the five-membered ring.
C-7 ~111 - 113Pyridine ring carbon.
-CH₃ ~18 - 20Aliphatic methyl carbon.
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment is crucial for establishing proton connectivity. A key expected correlation would be between H-7 and H-8, confirming their ortho relationship on the pyridine ring. Weaker, long-range couplings might be observed between H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum unambiguously links each proton to its directly attached carbon atom. For example, it will show a correlation cross-peak between the proton signal at ~2.3 ppm and the carbon signal at ~18 ppm, confirming the -CH₃ group assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular puzzle. It reveals 2- and 3-bond correlations between protons and carbons. Key expected correlations for this compound include:

    • The methyl protons (~2.3 ppm) showing a correlation to C-6, C-5, and C-7. This definitively places the methyl group at the C6 position.

    • Proton H-5 (~8.0 ppm) correlating to C-7, C-6, and the bridgehead carbon C-8a.

    • Proton H-8 (~7.4 ppm) correlating to C-6 and the bridgehead carbon C-8a.

The collective interpretation of these 1D and 2D NMR datasets, in conjunction with MS and IR data, provides an unassailable confirmation of the structure of this compound.

Significance in Medicinal Chemistry

The 6-methyl-substituted imidazo[1,2-a]pyridine is not merely a simple heterocycle; it is a validated starting point for the development of potent biological agents. The methyl group can influence the molecule's lipophilicity and metabolic stability, while the core scaffold provides a versatile platform for introducing pharmacophoric features. Derivatives have been investigated for a wide array of therapeutic applications, including:

  • Anticancer Agents: Acting as inhibitors of crucial cellular pathways like NF-κB and STAT3 or as Nek2 inhibitors.[1][13]

  • Anti-inflammatory Compounds: Modulating inflammatory cytokine production.[1]

  • CNS Agents: The core is fundamental to GABA-A receptor agonists.[2][10]

  • Antitubercular Agents: Showing significant potency against Mycobacterium tuberculosis.[14]

Conclusion

This compound is a compound of significant academic and industrial interest. Its synthesis is well-established, and its chemical reactivity, centered on the nucleophilic C3 position, allows for extensive derivatization. The definitive elucidation of its structure is a prime example of the modern, multi-technique analytical approach, where NMR spectroscopy, particularly 2D correlation experiments, serves as the final arbiter of molecular constitution. For researchers in drug development, a thorough understanding of this scaffold's properties and characterization is fundamental to leveraging its full potential in the creation of novel therapeutics.

References

  • ChemBK.6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid (Zolpidic acid).
  • PubChem.6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. National Center for Biotechnology Information.
  • ACS Publications.Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • ResearchGate.Structure of imidazo[1,2‐a]pyridine.
  • ResearchGate.Structure of imidazo[1,2-a]pyridine-based derivatives.
  • PubMed.Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. National Center for Biotechnology Information.
  • PubMed.6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. National Center for Biotechnology Information.
  • PubChem.Imidazo(1,2-a)pyridine. National Center for Biotechnology Information.
  • Google Patents.WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • MDPI.Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
  • Pharmaffiliates.CAS No : 88965-00-8 | Product Name : 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine.
  • ACS Omega.Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications.
  • ResearchGate.Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • PubMed.Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. National Center for Biotechnology Information.
  • ACS Publications.Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal.Synthesis of imidazo[1,2-a]pyridines.
  • RSC Publishing.Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • MDPI.One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • RSC Publishing.Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ACS Publications.Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
  • Beilstein Journals.Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • MDPI.Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • RSC Publishing.Functionalization of imidazo[1,2-a]pyridines via radical reactions.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents such as Zolpidem, Alpidem, and Minodronic acid.[1] Its rigid, bicyclic aromatic system is a versatile framework for developing agents targeting a wide array of biological targets.[2][3] The functionalization of this core, for instance with a methyl group at the 6-position, significantly alters its electronic and steric properties, thereby modulating its pharmacological activity.

This technical guide provides an in-depth analysis of the core spectroscopic data required for the unambiguous structural elucidation and quality control of 6-Methylimidazo[1,2-a]pyridine. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be not only on the data itself but on the causal relationships between the molecular structure and the resulting spectral output, providing researchers with the foundational knowledge to confidently characterize this important heterocyclic compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used throughout this guide.

Chemical structure of this compound with IUPAC numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information on the substitution pattern and electronic environment of the bicyclic system.

¹H NMR Analysis

The proton NMR spectrum reveals the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative abundance.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is suitable for many derivatives, but DMSO-d₆ may be used if solubility is a concern.[4]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The following table summarizes the expected ¹H NMR spectral data for this compound in CDCl₃. The chemical shifts are influenced by the electron-donating nature of the bridgehead nitrogen and the methyl group. Data is interpreted based on analysis of related structures.[4][5]

Proton AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale for Assignment
H-2 Singlet (s)~7.5 - 7.6N/ALocated on the electron-rich imidazole ring; appears as a characteristic singlet.
H-3 Singlet (s)~7.4 - 7.5N/AAlso on the imidazole ring, typically slightly upfield from H-2.
H-5 Doublet (d)~7.9 - 8.1J ≈ 9.0Most downfield proton on the pyridine ring due to the anisotropic effect of the adjacent bridgehead nitrogen. Coupled to H-7.
-CH₃ (C-6) Singlet (s)~2.3 - 2.4N/AA sharp singlet in the aliphatic region, characteristic of an aromatic methyl group.
H-7 Doublet of Doublets (dd)~7.0 - 7.1J ≈ 9.0, 1.5Coupled to both H-5 (large coupling) and H-8 (small meta coupling). Shifted upfield due to the electron-donating effect of the C-6 methyl group.
H-8 Singlet (or narrow doublet)~7.5 - 7.6J ≈ 1.5Appears as a near-singlet or finely split doublet due to small meta-coupling with H-7. Its chemical shift is less affected by the C-6 methyl group compared to H-7.
¹³C NMR Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon.

    • Spectral Width: ~200-220 ppm.

    • Number of Scans: A higher number of scans (e.g., 512-1024) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process similarly to the ¹H NMR spectrum. Reference the solvent peak (CDCl₃: δ = 77.16 ppm).

The table below outlines the expected ¹³C NMR chemical shifts, interpreted from data on similar imidazo[1,2-a]pyridine derivatives.[4]

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Rationale for Assignment
-CH₃ (C-6) ~18 - 20Aliphatic methyl carbon, furthest upfield.
C-8 ~112 - 114Shielded carbon of the pyridine ring.
C-3 ~116 - 118Carbon on the imidazole ring.
C-7 ~122 - 124Pyridine ring carbon adjacent to the methyl-substituted carbon.
C-5 ~124 - 126Pyridine ring carbon adjacent to the bridgehead nitrogen.
C-2 ~130 - 132Imidazole ring carbon, often less shielded than C-3.
C-6 ~133 - 135Quaternary carbon bearing the methyl group.
C-8a ~144 - 146Bridgehead quaternary carbon, significantly downfield due to attachment to two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Experimental Protocol: ATR-IR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed directly.

Spectral Data & Interpretation

The IR spectrum of this compound is characterized by vibrations from the aromatic rings and the methyl group. The assignments are based on established vibrational modes for the imidazo[1,2-a]pyridine core.[6]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000 C-H StretchAromatic C-HMedium-Weak
2950 - 2850 C-H StretchMethyl (-CH₃)Weak
1640 - 1620 C=N StretchImidazole RingStrong
1580 - 1450 C=C StretchAromatic Ring Skeletal VibrationsStrong-Medium
1380 - 1360 C-H BendMethyl (-CH₃) Symmetric BendMedium
~850 - 750 C-H BendAromatic C-H Out-of-Plane BendingStrong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a classic hard ionization technique that provides a clear molecular ion and reproducible fragmentation patterns, ideal for structural confirmation of small molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

Mass Spectrum Analysis

For this compound (Molecular Formula: C₈H₈N₂):

  • Molecular Weight: 132.16 g/mol

  • Molecular Ion (M⁺•): The spectrum will show a prominent peak at m/z = 132 . This peak represents the intact molecule with one electron removed and is the highest mass peak in the spectrum (excluding isotope peaks).

  • Key Fragmentation: The rigid bicyclic system is relatively stable. Expected fragmentation may involve:

    • Loss of HCN (m/z = 105): A common fragmentation pathway for pyridine-containing rings.

    • Loss of a methyl radical (•CH₃) (m/z = 117): Cleavage of the methyl group to form a stable cation.

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies not on a single technique but on the synergistic integration of all available data. The workflow below illustrates how NMR, IR, and MS data are combined to confirm the structure of this compound.

G cluster_0 Data Acquisition cluster_1 Primary Information Derived cluster_2 Data Synthesis & Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_info C-H Framework Connectivity Chemical Environment NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups (Aromatic C-H, C=N, -CH₃) IR->IR_info Provides MS Mass Spectrometry MS_info Molecular Weight (132.16) Elemental Formula (C₈H₈N₂) Fragmentation Pattern MS->MS_info Provides Confirm Structural Confirmation NMR_info->Confirm IR_info->Confirm MS_info->Confirm

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR define the precise arrangement of atoms in the bicyclic core, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula. Together, these techniques provide a comprehensive and unambiguous analytical profile, essential for any researcher working with this valuable chemical scaffold.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central.
  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. ScienceDirect.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate.
  • ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
  • CAS No : 88965-00-8 | Product Name : 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. Pharmaffiliates.
  • 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6. Pharmaffiliates.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. PubChem.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate.
  • Imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl 5-methyl diester. SpectraBase.
  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate.
  • Imidazo(1,2-a)pyridine. PubChem.
  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

Sources

A Technical Guide to the Biological Activity Screening of 6-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1][2][3] Its synthetic accessibility and versatile derivatization potential have led to the exploration of a vast chemical space, revealing a wide spectrum of biological activities.[4][5] This guide focuses specifically on 6-methyl-substituted imidazo[1,2-a]pyridine derivatives, providing an in-depth technical overview for researchers and drug development professionals. We will delve into the key biological activities associated with this scaffold—anticancer, anti-inflammatory, and antimicrobial—and detail the rationale behind screening strategies, present robust experimental protocols, and synthesize data to illuminate structure-activity relationships (SAR).

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged fused heterocycle that has garnered significant attention due to its presence in marketed drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (acute heart failure).[4][6] Its rigid, planar structure and the presence of multiple points for substitution allow for fine-tuning of its physicochemical and pharmacological properties. The methyl group at the 6-position, in particular, can influence metabolic stability, lipophilicity, and specific interactions with biological targets.

The synthesis of this scaffold is well-established, with common routes including the classic Tschitschibabin condensation of 2-aminopyridines with α-halocarbonyl compounds, multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, and various modern metal-catalyzed coupling strategies.[3][7][8][9] This synthetic tractability is a cornerstone of its "privileged" status, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Workflow: General Synthetic Approach

A foundational synthetic route is visualized below, illustrating the condensation pathway.

G cluster_start Starting Materials cluster_reaction Reaction Steps A 2-Amino-5-methylpyridine C Step 1: N-Alkylation A->C B α-Haloketone (R-CO-CH2X) B->C D Step 2: Intramolecular Cyclization (Condensation) C->D E 6-Methylimidazo[1,2-a]pyridine Derivative D->E

Caption: A generalized workflow for the Tschitschibabin synthesis of 6-Methylimidazo[1,2-a]pyridines.

Anticancer Activity: Targeting Uncontrolled Proliferation

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cell death.[1][4]

Key Mechanisms of Action
  • Protein Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are critical for cancer cell signaling. The Phosphatidylinositol 3-kinase (PI3K) pathway, frequently hyperactivated in various cancers, is a key target.[1] Specific derivatives have been developed as potent PI3Kα inhibitors, leading to the suppression of downstream effectors like Akt and mTOR, ultimately causing cell cycle arrest and apoptosis.[10]

  • Induction of Apoptosis: Beyond kinase inhibition, these compounds can trigger programmed cell death directly. Studies have shown that certain derivatives induce apoptosis in colon and liver cancer cells by activating the caspase cascade.[11][12] This involves the release of cytochrome c from the mitochondria and subsequent activation of initiator caspase-9 and executioner caspase-3.[11][12]

  • Covalent Inhibition: An emerging strategy involves the design of targeted covalent inhibitors. Imidazo[1,2-a]pyridines have been successfully utilized as a scaffold to develop covalent inhibitors of KRAS G12C, a notorious oncogenic driver, highlighting the scaffold's adaptability for modern drug design paradigms.[7]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the central role of the PI3K pathway in cell survival and how its inhibition by imidazo[1,2-a]pyridine derivatives can block these pro-cancer signals.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first-pass screen for identifying compounds with cytotoxic or cytostatic effects.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC827, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Data Summary: Antiproliferative Activity

The following table summarizes the reported IC₅₀ values for representative 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against various human cancer cell lines.[10]

CompoundHCC827 (Lung) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)SH-SY5Y (Neuroblastoma) IC₅₀ (µM)HEL (Leukemia) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
13k 0.090.210.110.430.15
13j 0.130.450.190.870.28
13a 0.320.980.451.540.67
TAK-117 0.080.150.120.350.11
(Data sourced from Molecules 2023, 28(8), 3336)[10]

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegeneration. This compound derivatives have emerged as potent anti-inflammatory agents by targeting central signaling pathways that regulate the inflammatory response.[13][14]

Key Mechanisms of Action

The primary anti-inflammatory mechanism involves the dual suppression of the STAT3 and NF-κB signaling pathways.[13][15]

  • NF-κB Pathway: This pathway is a master regulator of inflammation. In response to stimuli like pro-inflammatory cytokines (e.g., IL-6), the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes, including iNOS and COX-2. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway.[13]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor. Upon phosphorylation (p-STAT3), it dimerizes and moves to the nucleus to regulate genes involved in inflammation and cell survival. Studies show that these derivatives can reduce the phosphorylation of STAT3 without affecting the total protein level, effectively blocking its activation.[15]

Signaling Pathway: STAT3/NF-κB Modulation

The diagram below illustrates how imidazo[1,2-a]pyridine derivatives can intervene in the pro-inflammatory signaling cascade.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., IL-6) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK STAT3 STAT3 Receptor->STAT3 IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates Nucleus Nucleus pSTAT3->Nucleus translocates NFkB NF-κB (Active) IkB_NFkB->NFkB IκB degraded NFkB->Nucleus translocates Genes Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Genes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->IKK Inhibitor->pSTAT3 INHIBITS Phosphorylation

Caption: Dual inhibition of NF-κB and STAT3 signaling by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Western Blot for p-STAT3

Western blotting is a core technique to detect specific proteins in a sample and is essential for validating pathway modulation by assessing changes in protein expression or post-translational modifications like phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., MDA-MB-231 breast cancer cells) and treat with the imidazo[1,2-a]pyridine derivative for a specified time, followed by stimulation with an inflammatory agent (e.g., 50 ng/mL IL-6 for 4 hours) to induce STAT3 phosphorylation.[15]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation. Use a separate membrane for total STAT3 and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and/or the loading control to determine the relative change in phosphorylation upon treatment.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][16][17]

Spectrum of Activity

Screening has revealed that these compounds possess moderate to good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17] Some derivatives have also shown antifungal activity against strains like Candida albicans.[18] The specific substitutions on the imidazo[1,2-a]pyridine core are critical for determining the spectrum and potency of antimicrobial action.[19][20]

Screening Workflow: From Primary Screen to MIC

A logical workflow is essential for efficiently identifying and characterizing the antimicrobial potential of a compound library.

Antimicrobial_Workflow A Compound Library (6-Methylimidazo[1,2-a]pyridines) B Primary Screen: Agar Well/Disk Diffusion Assay A->B C Measure Zone of Inhibition (ZOI) B->C D Is ZOI > Threshold? C->D E Secondary Screen: Broth Microdilution Assay D->E Yes H Inactive/Discard D->H No F Determine Minimum Inhibitory Concentration (MIC) E->F G Potent Lead (Low MIC) F->G

Caption: A standard workflow for the screening and evaluation of novel antimicrobial compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the potency of a new agent. The broth microdilution method is a widely used, high-throughput technique for MIC determination.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate, bringing the final volume to 100 or 200 µL.

  • Controls:

    • Positive Control: A well with bacteria and broth but no compound (should show growth).

    • Negative Control: A well with broth only (should show no growth).

    • Reference Drug: Include a known antibiotic (e.g., Streptomycin, Ciprofloxacin) as a comparator.[16]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader measuring absorbance at 600 nm can also be used for a more quantitative assessment.

Data Summary: Antimicrobial Activity

The table below presents the MIC values for selected imidazo[1,2-a]pyridine derivatives against various microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)B. subtilis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Derivative A 6412864>256
Derivative B 326432128
Streptomycin 84416
(Data is representative based on findings in sources like[16][17])

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable core for the development of new therapeutic agents. This guide has outlined the key biological activities—anticancer, anti-inflammatory, and antimicrobial—and provided the foundational knowledge and protocols for their systematic screening. The diverse mechanisms of action, from kinase inhibition to modulation of inflammatory pathways, underscore the scaffold's versatility.

Future research should focus on leveraging structure-based drug design and computational modeling to optimize potency and selectivity for specific targets. Exploring novel substitutions on the core ring system, investigating synergistic combinations with existing drugs, and conducting comprehensive ADME-T profiling will be crucial steps in translating these promising compounds from the laboratory to clinical applications. The self-validating nature of the described protocols ensures that the data generated is robust, reliable, and forms a solid basis for advancing the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1969-1983. [Link]
  • Fattahpour, S., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]
  • Wang, Y., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 21(3), 545-551. [Link]
  • Storm, J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
  • Lozynskyi, A., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Pharmaceuticals, 15(11), 1361. [Link]
  • Fattahpour, S., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]
  • Request PDF. (n.d.). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6‐Methylpyridine Moiety.
  • El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety.
  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3336. [Link]
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (n.d.). Research Square. [Link]
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
  • Isac, A. D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35226. [Link]
  • Al-Bogami, A. S., et al. (2024).
  • Holota, S., et al. (2021). Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activity of 6-aryliden-2-methyl-2,3-dihydroimidazo. Pharmacia, 68(2), 373-383. [Link]
  • Abignente, E., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(12), 1083-1091. [Link]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
  • Kumar, S., & Kumar, V. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
  • Al-Bogami, A. S., et al. (2024).
  • Lombard, J., et al. (1985). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 28(4), 473-478. [Link]
  • Patel, D. A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 395-416. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024).
  • El Idrissi, M., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 457, 02002. [Link]

Sources

The Emergent Role of 6-Methylimidazo[1,2-a]pyridine in Oncology: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer therapeutics. Among its derivatives, compounds bearing a methyl group at the 6-position have demonstrated potent and selective anticancer activity across a range of malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of 6-methylimidazo[1,2-a]pyridine and its closely related 6-substituted analogs. We will dissect the key signaling pathways modulated by these compounds, detail the experimental methodologies for their investigation, and present a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have shown a broad spectrum of biological activities. In the context of oncology, their appeal lies in their ability to be readily synthesized and modified, allowing for the fine-tuning of their pharmacological properties. The substitution pattern on the imidazo[1,2-a]pyridine core is a critical determinant of their anticancer efficacy and mechanism of action.[1] Notably, 6-substituted derivatives have emerged as a particularly promising class of anticancer agents, exhibiting potent activity against various cancer cell lines, including those of the colon, breast, lung, and melanoma.[2][3][4] This guide will focus on the mechanistic intricacies of this compound and its analogs, providing a foundational understanding for their further development as targeted cancer therapies.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of this compound derivatives is not mediated by a single, isolated event but rather through the concerted modulation of several critical cellular processes. The primary mechanisms identified to date include the inhibition of pivotal survival signaling pathways, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5][6] Several studies have demonstrated that 6-substituted imidazo[1,2-a]pyridine derivatives are potent inhibitors of this pathway.[1][7][8]

These compounds exert their inhibitory effect by reducing the phosphorylation of key components of the pathway, namely Akt and mTOR.[1] By decreasing the levels of phospho-Akt and phospho-mTOR, this compound analogs effectively shut down the downstream signaling cascade that promotes cancer cell survival and proliferation.[1][9] This inhibition has been observed in various cancer cell lines, including melanoma and cervical cancer.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt activates Akt Akt p_mTOR p-mTOR p_Akt->p_mTOR activates mTOR mTOR Cell_Survival Cell Survival & Proliferation p_mTOR->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis p_mTOR->Apoptosis_Inhibition Compound 6-Methylimidazo [1,2-a]pyridine Compound->PI3K inhibits Compound->p_Akt inhibits Compound->p_mTOR inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. A hallmark of cancer is the evasion of apoptosis. This compound derivatives have been shown to effectively induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][10]

Intrinsic Pathway:

  • Mitochondrial Membrane Potential (MMP) Disruption: These compounds can cause a reduction in the MMP, a key event in the initiation of the intrinsic apoptotic cascade.[10]

  • Cytochrome c Release: The disruption of the MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[2]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, including caspase-9 and the executioner caspase-3.[2][11]

  • Modulation of Bcl-2 Family Proteins: The pro-apoptotic proteins Bax and Bak are upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting apoptosis.[1][3]

Extrinsic Pathway:

  • Caspase-8 Activation: Some studies have indicated the activation of caspase-8, a key initiator caspase in the extrinsic pathway, suggesting that these compounds may also engage death receptor signaling.[2][12]

The culmination of these events is the cleavage of cellular substrates by executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[9]

Apoptosis_Pathway cluster_stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Compound 6-Methylimidazo [1,2-a]pyridine Bax_Bak Bax/Bak (pro-apoptotic) Compound->Bax_Bak upregulates Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 downregulates Death_Receptor Death Receptor Compound->Death_Receptor activates? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 activates Caspase8 Caspase-8 (initiator) Death_Receptor->Caspase8 Caspase8->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Figure 2: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][7][13] This prevents the cells from entering mitosis and dividing.

The mechanism of G2/M arrest is often linked to the modulation of key cell cycle regulatory proteins:

  • p53 and p21 Upregulation: These compounds can increase the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][3] p21 plays a crucial role in arresting the cell cycle by inhibiting the activity of cyclin-CDK complexes that are necessary for cell cycle progression.

  • Cyclin B1 and CDK1 Downregulation: A decrease in the levels of cyclin B1 and CDK1, a key complex for entry into mitosis, has also been observed following treatment with these compounds.[5]

By arresting the cell cycle, these compounds provide a window of opportunity for the apoptotic machinery to eliminate the cancerous cells.

Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression cluster_regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 6-Methylimidazo [1,2-a]pyridine p53 p53 Compound->p53 upregulates CyclinB1_CDK1 Cyclin B1/CDK1 Compound->CyclinB1_CDK1 downregulates p21 p21 p53->p21 upregulates p21->CyclinB1_CDK1 inhibits CyclinB1_CDK1->M G2/M Arrest

Figure 3: Mechanism of G2/M cell cycle arrest induced by this compound.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound derivatives, a series of well-established in vitro assays are employed. The following protocols provide a framework for these investigations.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to remove RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, cleaved caspase-3, PARP, Cyclin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activities of various 6-substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines.

Table 1: IC50 Values of 6-Substituted Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound ReferenceCancer Cell LineCell TypeIC50 (µM)Citation
Compound 6A375Melanoma9.7[1][7]
Compound 6WM115Melanoma12.3[1]
Compound 6HeLaCervical Cancer35.2[1][7]
Compound 13kHCC827Non-small cell lung0.09[5][14]
Compound 13kA549Non-small cell lung0.23[5][15]
Compound 13kMCF-7Breast Cancer0.43[5][15]
IP-5HCC1937Breast Cancer45[3][12]
IP-6HCC1937Breast Cancer47.7[3][12]

Table 2: Effects of 6-Substituted Imidazo[1,2-a]pyridine Derivatives on Cell Cycle Distribution and Apoptosis

CompoundCancer Cell LineEffectObservationCitation
Compound 6A375, WM115, HeLaCell Cycle ArrestSignificant increase in G2/M phase population[1][7]
Compound 6A375, WM115, HeLaApoptosis InductionIncreased percentage of apoptotic cells[1][7]
Compound 13kHCC827Cell Cycle ArrestSignificant G2/M phase block[5][14]
Compound 13kHCC827Apoptosis InductionIncreased Annexin V-positive cells[5][13]
IP-5HCC1937Cell Cycle ArrestIncreased levels of p53 and p21[3][12]
IP-5HCC1937Apoptosis InductionIncreased activity of caspase-7 and -8, PARP cleavage[12]

Conclusion and Future Directions

This compound and its 6-substituted analogs represent a promising class of anticancer agents with a multi-faceted mechanism of action. Their ability to simultaneously inhibit the pro-survival PI3K/Akt/mTOR pathway, induce apoptosis, and cause cell cycle arrest makes them attractive candidates for further development. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise molecular targets and downstream effects of novel derivatives within this chemical class.

Future research should focus on:

  • Target Deconvolution: Identifying the specific protein kinase(s) or other cellular targets with which these compounds directly interact.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 6-position and other positions of the imidazo[1,2-a]pyridine scaffold to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of these compounds when used in combination with existing chemotherapeutic agents or targeted therapies.

By continuing to unravel the intricate mechanisms of action of this compound derivatives, the scientific community can pave the way for the development of novel and effective cancer treatments.

References

  • Dahan-Farkas, N., Langley, C., Rousseau, A. L., Yadav, D. B., Davids, H., & de Koning, C. B. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]
  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & Altaher, A. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
  • Wang, Y., Li, X., Zhang, Y., Li, J., Li, Y., & Gong, P. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. [Link]
  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & Altaher, A. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
  • Zhang, J., Zhang, Y., Li, J., Li, X., & Gong, P. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(34), 7436–7441. [Link]
  • Yıldırım, S., Tekin, Z., Çakır, D. U., Er, M., & Er, M. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085–1096. [Link]
  • Li, X., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. [Link]
  • Altaher, A. M., Adris, M. A., Aliwaini, S. H., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells.
  • Wang, Y., Li, X., Zhang, Y., Li, J., Li, Y., & Gong, P. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Semantic Scholar. [Link]
  • Kumar, S., & Kumar, R. (2023). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives.
  • Wang, Y., Li, X., Zhang, Y., Li, J., Li, Y., & Gong, P. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed. [Link]
  • Pal, D., Das, S., Saha, S., Das, A., & Gundla, R. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]
  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & Altaher, A. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Al-Qadi, I., Al-Tel, T. H., & Al-Sawalha, M. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents.
  • Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 83-93. [Link]
  • Wang, Y., Li, X., Zhang, Y., Li, J., Li, Y., & Gong, P. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • de Souza, M. V. N., & de Almeida, M. V. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Pal, D., Das, S., Saha, S., Das, A., & Gundla, R. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress.
  • Li, X., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
  • Li, X., Wang, Y., Zhang, Y., Li, J., Dong, S., & Ma, M. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
  • Altaher, A. M., Adris, M. A., Aliwaini, S. H., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety.
  • Kumar, A., & Singh, R. K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]

Sources

Whitepaper: Discovery and Development of Novel 6-Methylimidazo[1,2-a]pyridine Analogs as Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in numerous clinically successful drugs and its diverse range of biological activities.[1][2][3] This guide provides an in-depth technical exploration into the discovery of novel analogs based on the 6-methylimidazo[1,2-a]pyridine core. We will dissect the strategic rationale behind synthetic methodologies, delve into the mechanistic basis of their biological activities—with a focus on oncology and infectious diseases—and present validated protocols for their synthesis and evaluation. This document is designed to serve as a comprehensive resource for researchers aiming to leverage this versatile scaffold for the development of next-generation therapeutic agents.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is a structural motif of significant interest in drug discovery.[1][4][5] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Zolimidine (antiulcer) underscore the therapeutic relevance of this scaffold.[2][3]

The introduction of a methyl group at the 6-position offers a critical modulation point. This substitution can influence the molecule's metabolic stability, lipophilicity, and steric interactions within a target's binding pocket, thereby providing a vector for optimizing both potency and pharmacokinetic properties. The broad spectrum of reported biological activities for this class, including anticancer, antituberculosis, antiviral, and anti-inflammatory effects, makes it a fertile ground for novel drug development.[2][3][6][7]

Synthetic Strategies: From Classical Condensations to Modern Cross-Coupling

The synthesis of substituted imidazo[1,2-a]pyridines is well-established, yet the quest for efficiency, diversity, and greener methodologies continues to drive innovation.

Foundational Synthetic Pathways

The most prevalent approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8] This method is robust and allows for significant diversity at the 2- and 3-positions of the imidazo[1,2-a]pyridine core. More advanced one-pot, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, enable the efficient assembly of 2,3-disubstituted analogs from 2-aminopyridines, aldehydes, and isonitriles.[8]

Below is a generalized workflow for the synthesis and initial screening of novel analogs.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start Starting Materials (e.g., 2-amino-5-methylpyridine) Reaction Chemical Synthesis (e.g., Suzuki Coupling, Cyclization) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization PrimaryScreen Primary Screening (In vitro enzyme/cell assay) Characterization->PrimaryScreen Compound Library HitConfirm Hit Confirmation & Dose-Response PrimaryScreen->HitConfirm Initial Hits Selectivity Selectivity Profiling (Off-target assays) HitConfirm->Selectivity Lead Lead Compound Identified Selectivity->Lead Validated Hit

Caption: High-level workflow for the discovery of novel analogs.

Advanced Methodologies for Targeted Analogs

For creating analogs with specific substitutions, such as those at the 6-position, modern cross-coupling reactions are indispensable. The Suzuki-Miyaura cross-coupling, for example, is highly effective for introducing aryl or heteroaryl moieties. This was a key strategy in the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which were investigated as potent PI3Kα inhibitors.[9][10]

The rationale for choosing a Suzuki coupling is its exceptional functional group tolerance and high yields, which are critical when working with complex, multi-functionalized heterocyclic intermediates. This allows for the late-stage introduction of the imidazo[1,2-a]pyridine core, preserving the integrity of other sensitive functionalities on the quinazoline scaffold.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of a scaffold is realized through its biological activity. The this compound core has proven to be a potent pharmacophore in several key therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling

Aberrant signaling through the phosphatidylinositol 3-kinase (PI3K) pathway is a hallmark of many cancers.[9] Novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors.[9][10] The imidazo[1,2-a]pyridine moiety serves as a key pharmacodynamic group, effectively inhibiting cancer cell growth.[9]

The mechanism of action for lead compounds in this series involves inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[10] This is achieved by inhibiting the PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates Proliferation Cell Growth, Proliferation, Survival AKT->Proliferation Analog 6-Methylimidazo[1,2-a] -pyridine Analog Analog->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by imidazo[1,2-a]pyridine analogs.

Other studies have demonstrated that 6-substituted imidazo[1,2-a]pyridines induce apoptosis in colon cancer cell lines (HT-29 and Caco-2) through pathways involving the release of cytochrome c and the activation of caspases 3 and 8.[11]

Antituberculosis Activity: A New Front against Resistance

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[4][5] Imidazo[1,2-a]pyridine analogs have emerged as a highly promising class of antitubercular agents.[12] The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, has shown potent activity against both MDR- and XDR-TB.[12]

The primary mechanism of action for this class is the inhibition of the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration (ATP synthesis) in Mycobacterium tuberculosis.[4][12] This represents a validated and attractive target for TB drug discovery.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the imidazo[1,2-a]pyridine scaffold has yielded crucial insights into the structural requirements for biological activity.

Compound Series Substitution Position(s) Modification Impact on Activity Therapeutic Area Reference
Imidazo[1,2-a]pyridine-3-carboxamides3-position amide side chainIntroduction of various substituted phenoxyethyl groupsModulates potency against M. tuberculosis. 4-Bromo substitution showed a good safety and PK profile.Antituberculosis[12]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines4-position of quinazolineAddition of substituted anilinesSignificantly influences PI3Kα inhibitory activity and anticancer potency. Morpholine and piperazine groups often enhance potency.Anticancer[9][10]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides3-position amide side chainVariation of amide substituentsMaintained high potency against replicating, non-replicating, and resistant Mtb strains with low cytotoxicity.Antituberculosis[12]
3-Arylimidazo[1,2-a]pyridines3-position aryl groupAmine substitution on the aryl ringResulted in promising activity against M. tuberculosis but was often associated with cytotoxicity.Antituberculosis[13]

Experimental Protocols: A Self-Validating System

Trustworthiness in research is built on reproducible, well-controlled experiments. The following protocols are presented as self-validating systems, incorporating necessary controls and characterization steps.

Protocol: Synthesis of a 6-Substituted Analog via Suzuki Coupling and Cyclization

This protocol is representative of the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[10]

Objective: To synthesize a key intermediate for anticancer drug discovery.

Step-by-Step Methodology:

  • Step 1: Suzuki-Miyaura Cross-Coupling.

    • To a solution of a 6-bromo-4-substituted-quinazoline (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add 2-amino-5-methylpyridine-boronic acid pinacol ester (1.2 eq).

    • Add potassium carbonate (K₂CO₃, 3.0 eq) as the base.

    • De-gas the mixture with argon for 15 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.

    • Add Pd(dppf)Cl₂ (0.1 eq) as the catalyst. The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for achieving high efficiency in cross-coupling reactions with heterocyclic substrates.

    • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 5-8 hours).

    • Self-Validation: The reaction progress is unequivocally tracked by LC-MS, confirming the formation of the desired product mass and consumption of reactants.

  • Step 2: Cyclization to form the Imidazo[1,2-a]pyridine ring.

    • Cool the reaction mixture from Step 1 to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude coupled product in ethanol (EtOH).

    • Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by ethyl bromopyruvate (1.5 eq).

    • Heat the mixture to 80 °C for 4 hours. The bicarbonate acts as a base to facilitate the intramolecular cyclization.

    • Self-Validation: Monitor the reaction by LC-MS. The disappearance of the intermediate from Step 1 and the appearance of the final product with the expected mass confirms successful cyclization.

  • Step 3: Purification and Characterization.

    • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Self-Validation: The structural identity and purity (>95%) are confirmed by comprehensive spectroscopic analysis. The data must be consistent with the proposed structure. For example, HRMS provides an exact mass measurement, confirming the elemental composition.

Protocol: In Vitro PI3Kα Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PI3Kα enzyme.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Then, dilute further into the assay buffer.

    • Prepare a reaction buffer containing ATP and a PIP2 substrate. The ATP concentration should be at or near the Km value for the enzyme to ensure competitive inhibitors are accurately evaluated.

    • Prepare a positive control (a known PI3Kα inhibitor, e.g., Alpelisib) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions, controls, and the PI3Kα enzyme.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the ATP/PIP2 substrate mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of product (PIP3) formed. This is typically done using a luminescence-based assay kit (e.g., ADP-Glo™), which measures the amount of ADP produced as a direct proxy for kinase activity.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data by setting the negative control (DMSO) to 100% activity and the positive control to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay's robustness is confirmed by a Z'-factor > 0.5, calculated from the positive and negative controls. The IC₅₀ of the known inhibitor should fall within its accepted range, validating the assay's accuracy.

Conclusion and Future Directions

The this compound scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic tractability, coupled with a proven track record of potent and diverse biological activities, establishes it as a truly privileged core for drug discovery.[14] The development of potent PI3Kα inhibitors for cancer and QcrB inhibitors for tuberculosis highlights the scaffold's ability to address critical unmet medical needs.[9][12]

Future research should focus on leveraging advanced synthetic methodologies to explore novel chemical space around this core. A deeper understanding of the SAR through computational modeling and biophysical techniques will guide the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties. The continued exploration of this remarkable scaffold promises to deliver innovative therapeutics for years to come.

References

  • Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. (Source: Wiley Online Library) [Link]
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (Source: PubMed) [Link]
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (Source: PubMed Central) [Link]
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (Source: PubMed) [Link]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (Source: PubMed) [Link]
  • Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative, intramolecular C-H amination and optical properties.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (Source: PMC - NIH) [Link]
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (Source: RSC Publishing) [Link]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (Source: Bentham Science) [Link]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (Source: Infectious Disorders - Drug Targets) [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: PMC) [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (Source: MDPI) [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: RSC Medicinal Chemistry) [Link]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (Source: ACS Omega) [Link]
  • Synthesis of imidazo[1,2-a]pyridines. (Source: Organic Chemistry Portal) [Link]
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (Source: PubMed) [Link]
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (Source: PMC - NIH) [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 6-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive overview of the in silico modeling techniques that are pivotal in the rational design and optimization of novel this compound derivatives as therapeutic agents. We will delve into the practical application and theoretical underpinnings of key computational methods, including target identification, molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their discovery programs centered on this important heterocyclic scaffold.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists due to its versatile biological profile.[2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The addition of a methyl group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making the this compound series a particularly interesting area for drug discovery.

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to explore the vast chemical space of potential drug candidates. By simulating the interactions between small molecules and their biological targets at an atomic level, computational methods can provide profound insights into the determinants of binding affinity and selectivity, thereby guiding the synthesis of more potent and specific compounds.

The Computational Drug Discovery Workflow for this compound Derivatives

A typical in silico drug discovery cascade for this compound derivatives involves a multi-step process, starting from the identification of a biological target to the refinement of lead compounds. The following diagram illustrates a generalized workflow:

workflow Target_ID Target Identification & Validation Structure_Prep Protein & Ligand Preparation Target_ID->Structure_Prep Virtual_Screening Virtual Screening Structure_Prep->Virtual_Screening Docking Molecular Docking Virtual_Screening->Docking Structure-Based Pharmacophore Pharmacophore Modeling Virtual_Screening->Pharmacophore Ligand-Based Hit_to_Lead Hit-to-Lead Optimization Docking->Hit_to_Lead Pharmacophore->Hit_to_Lead QSAR QSAR Analysis QSAR->Hit_to_Lead MD_Sim Molecular Dynamics Simulation Hit_to_Lead->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Synthesis_Testing Synthesis & Biological Testing ADMET->Synthesis_Testing

Caption: A generalized workflow for the in silico drug discovery of this compound derivatives.

Target Identification and Validation

The initial and most critical step in a drug discovery campaign is the identification and validation of a biological target that is implicated in the disease of interest. For this compound derivatives, a diverse range of targets have been explored, including:

  • Kinases: A prominent class of targets, with derivatives showing inhibitory activity against Nek2, PI3Kα, DYRK1A, and CLK1.[4][5][6]

  • Tubulin: The imidazo[1,2-a]pyridine scaffold has been incorporated into designs of antitubulin agents that target the colchicine binding site.[7]

  • GABA-A Receptors: These receptors are important targets for neuropsychiatric disorders, and imidazo[1,2-a]pyridines have been investigated as positive allosteric modulators.[8]

  • Bacterial Enzymes: Targets such as DNA gyrase subunit B (GyrB) have been explored for the development of novel antibacterial agents.[9][10]

The choice of target will fundamentally dictate the subsequent modeling strategy. For instance, if a high-resolution crystal structure of the target protein is available in the Protein Data Bank (PDB), a structure-based drug design (SBDD) approach can be employed.[11] In the absence of a suitable crystal structure, ligand-based drug design (LBDD) methods become more relevant.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of the biological target to design and optimize ligands.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] This method is instrumental in virtual screening campaigns to identify potential hits from large compound libraries and to understand the binding mode of active compounds.

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 4MQ1 for DYRK1A).[5]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing side chains or loops.

    • Define the binding site, typically as a grid box encompassing the active site residues.[9]

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Molegro Virtual Docker.[9][11]

    • Set the docking parameters, including the search algorithm and the number of binding modes to generate.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the binding mode of the designed compounds with known inhibitors, if available.

docking_workflow PDB Retrieve Protein Structure (PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Ligand_DB Prepare Ligand Library Ligand_Prep Ligand Preparation Ligand_DB->Ligand_Prep Grid_Gen Define Binding Site (Grid Generation) Protein_Prep->Grid_Gen Docking Perform Docking Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Analyze Binding Poses & Scores Docking->Pose_Analysis Interaction_Analysis Visualize Interactions Pose_Analysis->Interaction_Analysis

Caption: A detailed workflow for molecular docking studies.

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, LBDD methods can be employed, which are based on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be used to screen virtual libraries for novel scaffolds that possess the desired features.

  • Training Set Selection:

    • Compile a set of structurally diverse this compound derivatives with known biological activity against the target of interest.

    • Divide the dataset into a training set for model generation and a test set for validation.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active molecules, such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

  • Model Generation and Validation:

    • Use software like Phase or LigandScout to generate pharmacophore hypotheses.

    • Validate the best model using the test set and statistical methods such as Güner-Henry scoring.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.[14]

  • Data Preparation:

    • Assemble a dataset of this compound derivatives with a wide range of biological activities.

    • Align the molecules based on a common scaffold or a docked conformation.

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • Calculate steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) at each grid point.

  • Model Building and Validation:

    • Use partial least squares (PLS) regression to build a linear model correlating the calculated descriptors with the biological activity.

    • Validate the model internally using leave-one-out cross-validation (q²) and externally using a test set of compounds (r²_pred).[14]

The resulting 3D-QSAR contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Refining the Model: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the system over time.[9] MD simulations provide valuable insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.[15]

  • System Preparation:

    • Start with the docked complex of the this compound derivative and the target protein.

    • Solvate the system in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

    • Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds).[9]

  • Trajectory Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.[15]

    • Analyze the persistence of key interactions, such as hydrogen bonds, over the course of the simulation.

Predicting Drug-Likeness: ADMET Properties

A crucial aspect of drug discovery is ensuring that a potent compound also possesses favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Various in silico models are available to predict these properties.

PropertyDescriptionIn Silico Tool/Method
Absorption Human intestinal absorption (HIA)Rule of Five, Veber's rules
Distribution Blood-brain barrier (BBB) penetrationCalculated logBB
Metabolism Susceptibility to cytochrome P450 enzymesCYP inhibition models
Excretion Renal clearanceQSPR models
Toxicity Potential for adverse effectsTOPKAT, DEREK Nexus

In silico ADMET prediction should be performed early in the drug discovery process to flag potential liabilities and guide the design of compounds with improved pharmacokinetic profiles.[16]

Conclusion

The in silico modeling techniques outlined in this guide provide a powerful toolkit for the rational design of novel this compound derivatives. By integrating a range of computational methods, from virtual screening to molecular dynamics simulations and ADMET prediction, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. It is important to remember that computational predictions should always be validated through experimental testing. A close feedback loop between computational and medicinal chemists is the key to successfully translating in silico hits into viable drug candidates.

References

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
  • COMPUTATIONAL STUDIES OF THE FORMATION OF IMIDAZO[1,2- α]PYRIDINES CATALYZED BY A COPPER-BASED METAL-ORGANIC FRAMEWORK. ProQuest. [Link]
  • Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry. [Link]
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. PubMed Central. [Link]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central. [Link]
  • Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry. [Link]
  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences. [Link]
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry. [Link]
  • The imidazo[1,2-a] pyrimidine derivatives of series C and the values of their descriptors and observed and predicted biological activities.
  • An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry. [Link]
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylimidazo[1,2-a]pyridine is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry, notably as a key intermediate and impurity in the synthesis of pharmaceutical agents like Zolpidem.[1][2][3] Its physicochemical properties, particularly solubility and stability, are paramount to its handling, formulation, and the overall success of drug development programs. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, step-by-step methodologies for their assessment. It is designed to be a valuable resource for researchers and scientists in the pharmaceutical industry.

Introduction to this compound

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery due to its presence in numerous bioactive compounds and marketed drugs.[4][5] This fused bicyclic 5,6-heterocycle is a versatile starting material for the synthesis of a wide array of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1][6][7] this compound, a specific derivative, is of particular interest due to its role in the synthesis of Zolpidem, a widely prescribed hypnotic.[1][3] A thorough understanding of its solubility and stability is therefore essential for process optimization, formulation development, and regulatory compliance.

Solubility of this compound

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. For this compound, understanding its solubility in various solvents is crucial for its use in synthesis, purification, and formulation.

Theoretical Considerations

The solubility of this compound is influenced by its molecular structure, which includes a basic nitrogen atom in the pyridine ring and a relatively nonpolar aromatic system. This structure suggests that its solubility will be pH-dependent and generally higher in organic solvents than in aqueous media.

Experimental Determination of Solubility

Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery and development.[8][9] Kinetic solubility provides a rapid assessment suitable for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.[10]

2.2.1. Kinetic Solubility Assay Protocol

This method is used for a quick assessment of solubility.[8][11]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature, typically 25°C or 37°C, for a short period, usually 1 to 2 hours.[11][12]

  • Precipitation Detection: Analyze the wells for precipitate formation. This can be done visually or, more quantitatively, using techniques like nephelometry (light scattering) or UV-Vis spectroscopy after filtration to remove any undissolved solid.[8][12]

2.2.2. Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility of a compound.[10][12]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, acetonitrile, various pH buffers).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

  • Concentration Analysis: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility Data Summary

The following table summarizes the expected solubility of this compound in various solvents based on its chemical structure and data for similar compounds.

Solvent Expected Solubility Rationale/Comments
WaterLowThe molecule is predominantly nonpolar.
EthanolSolubleThe organic nature of ethanol facilitates dissolution.
MethanolSolubleSimilar to ethanol, it is a polar protic organic solvent.
DMSOHighly SolubleA common aprotic polar solvent for organic compounds.
DichloromethaneSolubleA nonpolar organic solvent that can dissolve the compound.[13]
AcetonitrileSolubleA polar aprotic solvent often used in chromatography.
pH 2 BufferModerately SolubleThe basic nitrogen can be protonated, increasing aqueous solubility.
pH 7.4 BufferLowAt physiological pH, the compound is likely in its neutral, less soluble form.
pH 10 BufferLowThe compound remains in its neutral form.

Note: This table provides expected trends. Actual quantitative data must be determined experimentally.

Stability of this compound

Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, purity, and potency over time.[14] Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[15]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling.[15][16]

3.1.1. Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Prepare Solutions (e.g., in Acetonitrile/Water) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal (Solid & Solution, 80°C) Solution->Thermal Photolytic Photolytic (ICH Q1B guidelines) Solution->Photolytic HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance DegradantID Degradant Identification (LC-MS/MS) HPLC->DegradantID

Caption: Experimental workflow for forced degradation studies.

3.1.2. Protocols for Stress Conditions

The following are detailed protocols for each stress condition.

Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • At various time points, withdraw aliquots, neutralize with a base (e.g., 0.1 M NaOH), and dilute for HPLC analysis.

Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

  • Neutralize the aliquots with an acid (e.g., 0.1 M HCl) before analysis.

Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Withdraw aliquots at various time points for HPLC analysis.

Thermal Degradation:

  • Expose solid this compound to dry heat (e.g., 80°C) in a controlled oven.

  • Separately, prepare a solution of the compound and expose it to the same temperature.

  • Sample at various time points for analysis.

Photolytic Degradation:

  • Expose solid and solution samples of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Simultaneously, keep control samples in the dark to differentiate between light-induced and thermal degradation.

  • Analyze the samples at appropriate intervals.

Potential Degradation Pathways

The imidazo[1,2-a]pyridine core is susceptible to degradation under certain conditions. The pyridine ring, in particular, can be a site for oxidative degradation.[17]

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation Parent This compound Hydrolysis_Product Ring-Opened Products (Potential) Parent->Hydrolysis_Product H+/OH- N_Oxide N-Oxide Formation (Pyridine Nitrogen) Parent->N_Oxide [O] Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated [O]

Caption: Potential degradation pathways for this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[18][19][20][21][22]

Key Steps in Method Development:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate the parent compound from its more polar degradation products.

  • Wavelength Selection: The detection wavelength should be chosen at the UV maximum of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Method Optimization: The mobile phase composition, gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Forced Degradation Sample Analysis: The optimized method is then used to analyze the samples from the forced degradation studies to demonstrate its specificity.

Example HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in pharmaceutical research and development. The methodologies outlined in this guide provide a robust framework for characterizing these critical physicochemical properties. By applying these principles, researchers can ensure the quality and reliability of their studies, ultimately contributing to the successful development of new therapeutic agents.

References

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
  • Jain, R., & Gupta, R. (2012). Stability indicating HPLC method development: A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2956-2966.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
  • ChemBK. (2024). 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid (Zolpidic acid). [Link]
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
  • ResearchGate. (n.d.).
  • MedCrave. (2016).
  • MDPI. (2024).
  • American Journal of Chemistry. (2023).
  • PubChem. (n.d.). 6-Methyl-2-phenylimidazo[1,2-a]pyridine. [Link]
  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
  • ResearchGate. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
  • National Center for Biotechnology Information. (2014).
  • Pharmaffiliates. (n.d.). 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. [Link]
  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
  • National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
  • International Journal of Research Publication and Reviews. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
  • Pharmaffiliates. (n.d.). 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6. [Link]
  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • MDPI. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]
  • National Center for Biotechnology Information. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
  • Applied and Environmental Microbiology. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
  • ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Crystalline Form in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, dictate critical parameters such as solubility, stability, bioavailability, and manufacturability. For researchers, scientists, and drug development professionals, a comprehensive analysis of the crystal structure provides invaluable insights into a compound's behavior, guiding formulation strategies and intellectual property protection.

This technical guide delves into the core principles and methodologies for the crystal structure analysis of 6-Methylimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged structure, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Understanding the crystalline architecture of derivatives like this compound is paramount for optimizing its potential as a therapeutic candidate.

This document is structured to provide not just a procedural overview, but a causal narrative, explaining the "why" behind the "how" of experimental choices. It is designed to be a self-validating system of protocols, grounded in authoritative scientific principles and supported by comprehensive references.

Synthesis and Single Crystal Growth: The Genesis of a Perfect Lattice

The journey to elucidating a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The synthetic route to imidazo[1,2-a]pyridines is well-established, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related cyclization strategy.[5][6][7]

Synthetic Protocol: A Generalized Approach

A common and efficient method for the synthesis of this compound involves the reaction of 5-methyl-2-aminopyridine with a suitable α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 5-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add bromoacetaldehyde diethyl acetal (1.1 eq).

  • Reaction Conditions: The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any inorganic salts. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

  • Characterization: The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[5][8]

The Art of Crystallization: From Solution to a Singular Form

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion. The choice of solvent is critical and is often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For this compound, a combination of solvents such as acetone, ethanol, or dichloromethane with an anti-solvent like hexane is often a good starting point for screening crystallization conditions.

X-ray Crystallography: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Experimental Workflow

The workflow for a single-crystal X-ray diffraction experiment is a systematic process from data collection to structure validation.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection On Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[9]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

  • Structure Validation: The final structure is validated using tools like checkCIF to ensure its chemical and crystallographic reasonability.

The Crystal Structure of a Representative Imidazo[1,2-a]pyridine Derivative

While a specific CCDC entry for this compound is not publicly available at the time of this writing, we can examine the crystal structure of a closely related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (CCDC 1029873), to illustrate the key structural features and intermolecular interactions that are likely to be present in the target molecule.[9][10]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[9]

ParameterValue
Chemical FormulaC₉H₁₀N₂O
Formula Weight162.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3637 (2)
b (Å)8.1589 (2)
c (Å)8.3966 (2)
α (°)62.355 (1)
β (°)67.291 (2)
γ (°)88.386 (2)
Volume (ų)405.14 (2)
Z2
Calculated Density (g/cm³)1.329
R-factor (%)4.3
Molecular Geometry and Conformation

The imidazo[1,2-a]pyridine core in this derivative is nearly planar, which is a common feature of such fused aromatic systems.[9] The planarity of this scaffold has significant implications for its ability to participate in π-stacking interactions within the crystal lattice and with biological targets. The substituent at the 2-position, a methanol group, is oriented nearly perpendicular to the plane of the fused ring system.[9]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is dictated by a network of non-covalent interactions. In the case of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, hydrogen bonding plays a crucial role in the crystal packing.

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_ribbon Formation of Ribbons cluster_3d_network 3D Supramolecular Assembly mol1 Molecule A mol2 Molecule B (Inversion Center) mol1->mol2 O-H···N Hydrogen Bond dimer1 Dimer 1 mol2->mol1 O-H···N Hydrogen Bond dimer2 Dimer 2 dimer1->dimer2 C-H···O Hydrogen Bond ribbon1 Ribbon 1 ribbon2 Ribbon 2 ribbon1->ribbon2 π-π Stacking Interactions

Figure 2: A schematic representation of the key intermolecular interactions governing the crystal packing of an imidazo[1,2-a]pyridine derivative.

  • Hydrogen Bonding: The molecules form inversion dimers through O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the pyridine nitrogen of a neighboring molecule.[9][10] These dimers are further linked by C-H···O interactions to form ribbons.[9][10]

  • π-π Stacking: The planar imidazo[1,2-a]pyridine rings of adjacent ribbons engage in π-π stacking interactions, contributing to the overall stability of the three-dimensional crystal lattice.[10]

Implications for Drug Development

The detailed structural information obtained from crystal structure analysis has profound implications for the drug development process:

  • Polymorph Screening: The existence of different crystalline forms (polymorphs) of an API can have a significant impact on its physicochemical properties. A thorough understanding of the crystal structure of the most stable polymorph is essential for ensuring consistent product quality and performance.

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional shape of this compound can aid in understanding its binding to biological targets. This information is invaluable for designing more potent and selective analogs.

  • Formulation Development: The solubility and dissolution rate of a drug are heavily influenced by its crystal structure. This knowledge allows formulation scientists to develop strategies to enhance the bioavailability of poorly soluble compounds.

  • Intellectual Property: A well-characterized crystal structure, including its powder X-ray diffraction pattern, can be a cornerstone of a strong patent portfolio, protecting the novel solid form of the API.

Conclusion

The crystal structure analysis of this compound, and its derivatives, provides a fundamental understanding of its solid-state properties. From guiding synthetic and crystallization strategies to informing rational drug design and formulation, the insights gained from X-ray crystallography are indispensable. This technical guide has outlined the key principles and methodologies, providing a framework for researchers and scientists to effectively utilize this powerful analytical technique in the pursuit of novel and effective therapeutics. The continued exploration of the crystalline landscape of the imidazo[1,2-a]pyridine scaffold will undoubtedly unlock new opportunities in drug discovery and development.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. National Institutes of Health.
  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Wiley Online Library.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate.
  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287)... ResearchGate.
  • ASAP (As Soon As Publishable). ACS Publications - American Chemical Society.
  • CCDC 1820006: Experimental Crystal Structure Determination. Iowa Research Online.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate.
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. National Institutes of Health.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health.
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. ResearchGate.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Imidazo(1,2-a)pyridine | C7H6N2. PubChem - National Institutes of Health.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed.
  • Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. PubMed.
  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.
  • 3-(2,6-Dimethylanilino)imidazo[1,2-a]pyridin-1-ium perchlorate. ScienceOpen.
  • Imidazo(1,2-a)pyrimidine, 6-methyl-5-oxo-1,2,3,5-tetrahydro-. PubChem.

Sources

Methodological & Application

Application Notes and Protocols for 6-Methylimidazo[1,2-a]pyridine-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyridines in Metal Ion Sensing

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, rigid bicyclic framework, and synthetic accessibility.[1][2] These compounds often exhibit strong fluorescence with high quantum yields, making them excellent candidates for sensitive detection of various analytes.[1] The strategic functionalization of the 6-methylimidazo[1,2-a]pyridine core allows for the introduction of specific metal ion binding sites (chelators), leading to highly selective and sensitive fluorescent sensors.

This guide provides a comprehensive overview of the principles, synthesis, and application of this compound-based fluorescent probes for the detection of metal ions. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols for synthesis and metal ion detection, and discuss their application in environmental and biological contexts.

Principle of Operation: From Chelation to Fluorescence Response

The fundamental principle behind the operation of these fluorescent probes lies in the modulation of their fluorescence properties upon selective binding to a target metal ion. This modulation can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength. The primary mechanisms governing this response include:

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may have a low fluorescence quantum yield due to photoinduced electron transfer (PET) from the chelating moiety to the fluorophore, or through vibrational and rotational modes that promote non-radiative decay. Upon binding to a metal ion, the chelator's electron-donating ability is suppressed, inhibiting PET and restricting molecular motion. This chelation-induced rigidity enhances the fluorescence intensity, leading to a "turn-on" signal.[3][4][5]

  • Internal Charge Transfer (ICT): The electronic properties of the imidazo[1,2-a]pyridine fluorophore can be modulated by the binding of a metal ion. This can lead to a shift in the emission wavelength (ratiometric sensing) due to changes in the intramolecular charge transfer characteristics of the molecule.[6]

  • Chelation-Enhanced Quenching (CHEQ): In some cases, the binding of a paramagnetic metal ion (like Fe³⁺ or Cu²⁺) can lead to fluorescence quenching through energy or electron transfer processes from the excited fluorophore to the metal center.[7]

The selectivity of the probe is dictated by the specific design of the chelating unit, which is chosen based on the principles of Hard and Soft Acids and Bases (HSAB) theory to have a high affinity for the target metal ion over other potentially interfering ions.[8]

Synthesis of a this compound-Based Fluorescent Probe

Herein, we describe a representative synthesis of a fluorescent probe based on the this compound scaffold, designed for the detection of a specific metal ion. This protocol is adapted from established synthetic methodologies for imidazo[1,2-a]pyridine derivatives.[9][10]

Workflow for Probe Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product Reactant1 2-Amino-5-methylpyridine Step1 Condensation & Cyclization Reactant1->Step1 Reactant2 α-Bromoacetophenone Derivative Reactant2->Step1 Product This compound Probe Step1->Product

Caption: Synthetic workflow for a this compound probe.

Detailed Synthetic Protocol

Materials:

  • 2-Amino-5-methylpyridine

  • Substituted α-bromoacetophenone (the substituent will form the chelating site)

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylpyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add the substituted α-bromoacetophenone (1.1 eq) to the solution.

  • Reaction: Add sodium bicarbonate (2.0 eq) to the mixture and reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound-based fluorescent probe.

  • Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Fluorescent Detection of Metal Ions

This protocol outlines the general procedure for using a this compound-based probe for the detection of a target metal ion in an aqueous solution.

Experimental Workflow for Metal Ion Detection

Detection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep1 Prepare Probe Stock Solution (e.g., in DMSO) Step2 Add Probe Solution Prep1->Step2 Prep2 Prepare Metal Ion Stock Solutions (in water) Step4 Add Metal Ion Solution Prep2->Step4 Prep3 Prepare Buffer Solution (e.g., HEPES, pH 7.4) Step1 Add Buffer to Cuvette Prep3->Step1 Step1->Step2 Step3 Record Initial Fluorescence Spectrum Step2->Step3 Step3->Step4 Step5 Incubate (if necessary) Step4->Step5 Step6 Record Final Fluorescence Spectrum Step5->Step6 Analysis1 Analyze Fluorescence Change Step6->Analysis1 Analysis2 Determine Selectivity and Sensitivity Analysis1->Analysis2 Analysis3 Calculate Limit of Detection (LOD) Analysis2->Analysis3

Caption: Workflow for metal ion detection using a fluorescent probe.

Detailed Protocol for Fluorescence Measurements

Materials and Equipment:

  • Synthesized this compound fluorescent probe

  • Stock solutions of various metal ions (e.g., Hg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, etc.)

  • HEPES buffer (10 mM, pH 7.4) or another appropriate buffer

  • Dimethyl sulfoxide (DMSO) for probe stock solution

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water.

    • Working solutions can be prepared by diluting the stock solutions in the buffer.

  • Fluorescence Titration:

    • To a quartz cuvette, add 2 mL of the buffer solution.

    • Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the fluorescence emission spectrum of the probe alone by exciting at its maximum absorption wavelength.

    • Incrementally add small volumes of the target metal ion stock solution to the cuvette.

    • After each addition, gently mix and record the fluorescence emission spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the probe (e.g., 10 µM) in the buffer.

    • To each solution, add an excess (e.g., 10 equivalents) of a different metal ion.

    • Record the fluorescence emission spectrum for each solution and compare the response to that of the target metal ion.

  • Competition Experiment:

    • To a solution of the probe and the target metal ion, add an excess of other potentially interfering metal ions.

    • Record the fluorescence spectrum to determine if the presence of other ions affects the detection of the target ion.[11]

  • Determination of Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion at low concentrations.[9]

Data Presentation and Analysis

The collected data should be presented clearly to demonstrate the performance of the fluorescent probe.

Table 1: Photophysical Properties and Sensing Performance
ParameterValueReference
Excitation Wavelength (λex)e.g., 365 nm[7]
Emission Wavelength (λem)e.g., 450 nm[7]
Stokes Shifte.g., 85 nm[12]
Quantum Yield (Φ)Varies (increases or decreases)
Target Metal Ione.g., Hg²⁺[12]
Response Type"Turn-on" or "Turn-off"
Limit of Detection (LOD)e.g., 1.0 ppb[9]
Linear Rangee.g., 0-10 µM[13]
Optimal pH Rangee.g., 5.0-11.0

Applications in Real-World Samples

The utility of these fluorescent probes extends beyond the laboratory to the analysis of real-world samples.

Environmental Water Samples:
  • Sample Collection: Collect water samples (e.g., tap water, river water).

  • Filtration: Filter the water samples to remove any particulate matter.

  • Analysis: Spike the filtered water samples with known concentrations of the target metal ion to assess recovery. For unknown samples, add the fluorescent probe directly to the filtered water and measure the fluorescence response. A standard addition method may be employed for accurate quantification.[14]

Biological Imaging:

This compound-based probes with good cell permeability and low cytotoxicity can be used for imaging metal ions in living cells.[12][15]

Protocol for Live Cell Imaging:

  • Cell Culture: Culture the desired cell line (e.g., HeLa cells) on a glass-bottom dish.

  • Probe Loading: Incubate the cells with a low concentration of the fluorescent probe (e.g., 5-10 µM) in the cell culture medium for a specified time (e.g., 30 minutes).

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.

  • Metal Ion Treatment: Incubate the probe-loaded cells with the target metal ion for a specific duration.

  • Imaging: Acquire fluorescence images of the cells using a fluorescence microscope with the appropriate filter sets. A control group of cells without the metal ion treatment should be imaged for comparison.

Conclusion and Future Perspectives

Fluorescent probes based on the this compound scaffold offer a versatile and powerful tool for the selective and sensitive detection of metal ions. The straightforward synthesis, tunable photophysical properties, and potential for application in complex biological and environmental systems highlight their significance. Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes for ratiometric and near-infrared imaging to minimize background interference in biological samples.

References

  • A novel fluorometric chemosensor based on imidazo[4,5- b]phenazine-2-thione for ultrasensitive detection and separation of Hg2+. (2021). RSC Advances, 11(54), 34269-34275. [Link]
  • Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. (2020). Frontiers in Chemistry, 8, 598910. [Link]
  • Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells. (2019). RSC Advances, 9(52), 30235-30241. [Link]
  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. (2022). International Journal of Molecular Sciences, 23(19), 11283. [Link]
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). RSC Advances, 9(52), 30235-30241. [Link]
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. (2024). Sensors and Diagnostics. [Link]
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). PubMed Central. [Link]
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2021). Frontiers in Chemistry, 9, 769931. [Link]
  • Chelation of specific metal ions imparts coplanarity and fluorescence in two imidazo[1,2-a]pyridine derivatives. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117236. [Link]
  • Fluorescent nanoprobes for sensing and imaging of metal ions: recent advances and future perspectives. (2014). Nanoscale, 6(1), 27-42. [Link]
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (2024). Sensors & Diagnostics. [Link]
  • Paper-Based Fluorescence Chemosensors for Metal Ion Detection in Biological and Environmental Samples. (2021). BioChip Journal, 15(3), 216-232. [Link]
  • Chelation of specific metal ions imparts coplanarity and fluorescence in two imidazo[1,2-a]pyridine derivatives: Potential chemosensors for detection of metal ions in aqueous and biosamples. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117236. [Link]
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). RSC Advances, 9(52), 30235-30241. [Link]
  • Synthesis of fused imidazo[1,2‐a]pyridine 6 based fluorescent probe for... (2023).
  • chelation-enhanced fluorescence chef: Topics by Science.gov. (n.d.). Science.gov. [Link]
  • Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion. (1996). Journal of Molecular Recognition, 9(4), 297-303. [Link]
  • An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. (2024).
  • A fluorescent probe for detection of Hg2+ ions constructed by tetramethyl cucurbit[12]uril and 1,2-bis(4-pyridyl)ethene. (2021). RSC Advances, 11(36), 22165-22171. [Link]
  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. (2002). Dalton Transactions, (11), 2429-2436. [Link]
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). Semantic Scholar. [Link]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). ChemProc, 18(1), 10. [Link]
  • A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. (2016). RSC Advances, 6(32), 27119-27125. [Link]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(24), 7596. [Link]
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2018). Applied Organometallic Chemistry, 32(9), e4446. [Link]

Sources

Application Notes and Protocols for C-H Functionalization of 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and the Imperative of C-H Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the well-known anxiolytic Alpidem and the hypnotic agent Zolpidem.[1] The unique electronic properties and rigid bicyclic structure of this privileged heterocycle make it an ideal platform for the development of novel therapeutic agents and functional materials. The 6-methyl substituent, in particular, offers a strategic modulation of the scaffold's lipophilicity and metabolic profile, making 6-methylimidazo[1,2-a]pyridine a frequently explored starting material in drug discovery programs.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of imidazo[1,2-a]pyridines.[1] This approach avoids the often lengthy and wasteful pre-functionalization steps traditionally required in cross-coupling reactions, allowing for the direct introduction of diverse functional groups onto the heterocyclic core. The inherent electronic nature of the imidazo[1,2-a]pyridine ring system, characterized by a high electron density at the C3 position, makes this site the most nucleophilic and, consequently, the most common target for electrophilic and radical-mediated C-H functionalization. This guide provides detailed protocols and technical insights into the C-H functionalization of this compound, with a focus on practical application for researchers in organic synthesis and drug development.

Regioselectivity in the Functionalization of this compound

The imidazo[1,2-a]pyridine nucleus possesses several C-H bonds amenable to functionalization. However, the electronic distribution within the ring system dictates a strong preference for reaction at the C3 position. This is due to the contribution of resonance structures that localize negative charge at this carbon, rendering it highly susceptible to electrophilic attack and radical addition. While C3 functionalization is predominant, methodologies for targeting other positions, such as C5, are emerging, often requiring specific directing groups or catalytic systems to overcome the inherent reactivity of the C3 position.

Protocol I: Visible-Light-Mediated C3-Trifluoromethylation

The introduction of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Photoredox catalysis offers a mild and efficient method for the direct C3-trifluoromethylation of imidazo[1,2-a]pyridines.

Scientific Rationale

This protocol utilizes a photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye, which, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable trifluoromethyl source, like sodium triflinate (CF₃SO₂Na). This generates a trifluoromethyl radical (•CF₃), which then adds to the electron-rich C3 position of the this compound. Subsequent oxidation and deprotonation yield the desired C3-trifluoromethylated product.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up and Purification A Add this compound, photocatalyst, and CF3 source to a vial B Add solvent and stir to dissolve A->B C Degas the mixture (e.g., with Argon) B->C D Irradiate with visible light (e.g., blue LEDs) at room temperature C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench the reaction E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify by column chromatography G->H

Caption: General workflow for visible-light-mediated C-H functionalization.

Detailed Protocol
  • Reaction Setup: To a 10 mL oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), sodium triflinate (0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂, 1-2 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., acetonitrile or a mixture of solvents like DMSO/H₂O, 2 mL).

  • Degassing: Seal the tube and degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 40 W) and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 3-(trifluoromethyl)-6-methylimidazo[1,2-a]pyridine.

Quantitative Data
EntryPhotocatalystSolventTime (h)Yield (%)
1fac-[Ir(ppy)₃]CH₃CN1285
2Ru(bpy)₃Cl₂DMSO/H₂O (1:1)2478
3Eosin YDMF1865

Protocol II: Palladium-Catalyzed C3-Arylation

The introduction of aryl moieties at the C3 position is crucial for developing compounds with applications in materials science (e.g., organic light-emitting diodes) and for creating analogs of bioactive molecules. Palladium-catalyzed direct C-H arylation provides a powerful tool for this transformation.

Scientific Rationale

This protocol involves the direct coupling of the C3 C-H bond of this compound with an aryl halide. The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, in the presence of a suitable ligand and base, activates the C-H bond at the C3 position, forming a palladacycle intermediate. Reductive elimination from this intermediate after oxidative addition to the aryl halide furnishes the C-C coupled product and regenerates the active palladium catalyst. The choice of ligand and base is critical for achieving high efficiency and selectivity.

Reaction Mechanism

G A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Concerted Metalation- Deprotonation (CMD) C->D + Imidazopyridine - HX E Imidazopyridinyl-Pd(II)-Ar (Ln) D->E F Reductive Elimination E->F F->A Regeneration G C3-Arylated Product F->G

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Detailed Protocol
  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃ or PCy₃, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol, 3.0 equiv.).

  • Solvent Addition: Add a high-boiling point solvent such as DMA, DMF, or toluene (2.5 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture at the specified temperature (typically 110-130 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the 3-aryl-6-methylimidazo[1,2-a]pyridine.

Quantitative Data
EntryAryl BromideBaseLigandTemperature (°C)Yield (%)
14-BromotolueneK₂CO₃PPh₃12088
24-BromoanisoleCs₂CO₃PCy₃11092
31-Bromo-4-fluorobenzeneK₂CO₃PPh₃12085

Protocol III: Metal-Free C3-Amination

The direct introduction of nitrogen-containing functional groups is of high interest in pharmaceutical research. Metal-free C-H amination methods provide an attractive and sustainable alternative to transition-metal-catalyzed approaches.

Scientific Rationale

This protocol describes a direct C-H amination at the C3 position using an aminating agent such as a dioxazolone in the presence of an oxidant. The reaction is thought to proceed through a radical mechanism. The oxidant initiates the formation of an amidyl radical from the aminating agent. This radical then adds to the electron-rich C3 position of this compound. The resulting radical intermediate is then oxidized and deprotonated to afford the C3-aminated product.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, aminating agent, and oxidant in a vial B Add solvent and stir A->B C Heat the reaction mixture B->C D Monitor by TLC or LC-MS C->D E Cool to room temperature D->E F Quench and perform aqueous work-up E->F G Purify by column chromatography F->G

Caption: General workflow for metal-free C-H amination.

Detailed Protocol
  • Reaction Setup: To a screw-capped vial, add this compound (0.3 mmol, 1.0 equiv.), the dioxazolone aminating agent (0.45 mmol, 1.5 equiv.), and an oxidant (e.g., (diacetoxy)iodobenzene, 0.36 mmol, 1.2 equiv.).

  • Solvent Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile (3 mL).

  • Reaction Conditions: Seal the vial and stir the mixture at the indicated temperature (e.g., 80 °C) for the specified time (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to obtain the desired C3-aminated product.

Quantitative Data
EntryAminating AgentOxidantSolventTemperature (°C)Yield (%)
1Phenyl dioxazolonePhI(OAc)₂DCE8075
2Methyl dioxazolonePhI(OAc)₂CH₃CN8082

Trustworthiness and Self-Validation

The protocols provided herein are based on established and peer-reviewed methodologies. For each protocol, it is crucial to perform a small-scale test reaction to ensure reproducibility with the specific batches of reagents and solvents available in your laboratory. The identity and purity of the final products should always be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Consistent monitoring of the reaction progress by TLC or LC-MS is essential for determining the optimal reaction time and preventing the formation of byproducts.

Conclusion

The C-H functionalization of this compound offers a versatile and efficient platform for the synthesis of a wide array of novel derivatives. The protocols detailed in this guide for C3-trifluoromethylation, C3-arylation, and C3-amination showcase the power of modern synthetic methodologies, including photoredox catalysis, transition-metal catalysis, and metal-free reactions. By understanding the underlying scientific principles and carefully following the experimental procedures, researchers can effectively leverage these techniques to accelerate their research and development efforts in medicinal chemistry and materials science.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

Sources

The Ascendance of 6-Methylimidazo[1,2-a]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This status is attributed to its presence in numerous marketed drugs and its ability to interact with a wide array of biological targets, demonstrating a vast therapeutic spectrum.[3][4] The scaffold's synthetic tractability and versatile structure allow for extensive modification, making it a cornerstone for developing novel therapeutic agents with activities ranging from anticancer and antimicrobial to anticonvulsant and antiviral.[1][4][5]

Within this important class of compounds, the 6-Methylimidazo[1,2-a]pyridine variant holds particular significance. It serves as a foundational structural motif in several key central nervous system (CNS) agents and is a critical intermediate in the synthesis of blockbuster drugs like Zolpidem.[6] The strategic placement of the methyl group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and the specific geometry of interaction with target proteins. This guide provides an in-depth exploration of the applications of the this compound scaffold, complete with detailed protocols for its synthesis and biological evaluation.

Core Applications in Drug Discovery

The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas.

Central Nervous System (CNS) Disorders: Hypnotics and Anxiolytics

The most prominent application of this scaffold is in the development of agents targeting the CNS, particularly for sleep disorders.

  • Zolpidem (Ambien): This widely prescribed hypnotic agent is a prime example. Its chemical structure, N,N,6-trimethyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetamide, is built upon the this compound core.[7][8] Zolpidem functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[9][10] It exhibits a high affinity for GABA-A receptors containing the α1 subunit, which are primarily located in the brain.[11] This selective binding is believed to be the reason for its potent hypnotic effects with relatively weaker muscle-relaxant and anticonvulsant properties compared to less selective benzodiazepines.[8][11]

  • Related "Z-drugs": While not all contain the 6-methyl substitution, other successful drugs like Alpidem (anxiolytic) and Saripidem (sedative/anxiolytic) share the core imidazo[1,2-a]pyridine structure, underscoring the scaffold's effectiveness in modulating GABA-A receptor activity.[12][13] These drugs also show selectivity for specific α subunits of the GABA-A receptor.[13][14]

Caption: Mechanism of Zolpidem action on the GABA-A receptor.

Oncology: Targeting Cancer Cell Proliferation and Survival

The this compound scaffold is a promising platform for the development of novel anticancer agents, targeting multiple hallmarks of cancer.

  • Induction of Apoptosis: Studies have demonstrated that 6-substituted imidazo[1,2-a]pyridines exhibit potent cytotoxic activity against various cancer cell lines, including colon (HT-29, Caco-2) and breast (HCC1937) cancers.[15][16] The mechanism often involves the induction of apoptosis, the programmed cell death pathway. This is achieved through the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3 and caspase-8.[15]

  • Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of these critical enzymes.

    • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Several novel imidazo[1,2-a]pyridine compounds have been synthesized and shown to be potent inhibitors of PI3Kα, leading to the suppression of the downstream AKT/mTOR pathway, cell cycle arrest, and apoptosis in cancer cells.[17][18]

    • c-Met Inhibitors: The HGF/c-Met signaling pathway is implicated in tumor growth and metastasis. The discovery of Volitinib , which contains a derivative of the imidazo[1,2-a]pyridin-6-yl moiety, as a highly potent and selective c-Met inhibitor highlights the scaffold's utility in targeting receptor tyrosine kinases.[19]

GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., c-Met, IGF-1R) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Scaffold This compound Derivative Scaffold->RTK Scaffold->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazopyridines.

Neurodegenerative Diseases: A Scaffold for Diagnostics and Therapeutics

The unique properties of the imidazo[1,2-a]pyridine core make it suitable for addressing complex neurodegenerative disorders like Alzheimer's disease (AD).

  • Amyloid Plaque Imaging: Derivatives have been developed as ligands for detecting β-amyloid plaques, a key pathological hallmark of AD.[20] Radiolabeled versions, such as those incorporating Fluorine-18, could serve as PET imaging agents for early diagnosis and monitoring of disease progression.[21]

  • Enzyme Inhibition: The scaffold is being explored for its ability to inhibit key enzymes involved in AD pathogenesis, such as cholinesterases and secretases, which are responsible for the production of β-amyloid peptides.[12][22]

  • Adenosine Receptor Antagonism: Some analogues have been investigated as adenosine A1 receptor antagonists, a strategy aimed at improving cognitive function in neurodegenerative disorders.[23]

Infectious Diseases: Combating Drug-Resistant Pathogens

The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the fight against infectious diseases, particularly tuberculosis (TB). Derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains.[24][25] A key mechanism of action for some of these compounds is the inhibition of QcrB, a component of the cytochrome bc1 complex, which is essential for cellular respiration in the bacterium.[26]

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological screening of novel this compound derivatives.

Protocol 1: Synthesis of 6-Methyl-2-aryl-imidazo[1,2-a]pyridine Core

This protocol describes a general and robust method for synthesizing the core scaffold via a condensation reaction, a foundational step in creating derivatives like the precursor to Zolpidem.[8]

Causality: The reaction relies on the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-methylpyridine on the electrophilic carbon of the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Caption: General synthesis scheme for the imidazo[1,2-a]pyridine core.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable organic solvent such as acetone or ethanol (approx. 10 mL per mmol of aminopyridine).

  • Addition of α-Bromoketone: To the stirred solution, add the corresponding 2-bromo-1-aryl-ethanone (1.1 eq) portion-wise at room temperature. The choice of aryl group on the ketone will determine the substituent at the 2-position of the final product.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~56°C for acetone). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-20 hours).[8]

  • Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent like dichloromethane (DCM) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 6-methyl-2-aryl-imidazo[1,2-a]pyridine.

  • Characterisation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxic effect of a synthesized compound on a cancer cell line, allowing for the calculation of its IC₅₀ (half-maximal inhibitory concentration).

Causality: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

start Seed Cancer Cells (96-well plate) treat Add Compound (Varying Concentrations) start->treat incubate1 Incubate (e.g., 48 hours) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for determining cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HT-29 colon cancer cells[15]) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative imidazo[1,2-a]pyridine derivatives, illustrating the scaffold's broad therapeutic potential.

Compound Class/ExampleTarget/ApplicationModel/Cell LineReported Activity (IC₅₀)Reference(s)
Zolpidem GABA-A (α1 subunit)In vivo (human)Hypnotic/Sedative[9][11]
Alpidem GABA-A (α3 > α1)In vivo (human)Anxiolytic[27][28]
6-Substituted Derivatives Apoptosis InductionHT-29, Caco-2 (Colon Cancer)Low µM range[15]
PI3Kα Inhibitor (Compound 35) PI3Kα KinaseT47D (Breast Cancer)150 nM (enzymatic)[18]
Volitinib (c-Met Inhibitor) c-Met KinaseHuman Glioma XenograftPotent antitumor activity[19]
Antitubercular (Compound 6) QcrBM. tuberculosis (replicating)MIC₉₀ = 0.004 µM[26]

Conclusion

The this compound scaffold is a highly validated and privileged structure in medicinal chemistry. Its foundational role in established CNS drugs and its demonstrated potential in emerging areas like oncology and infectious diseases ensure its continued relevance. The synthetic accessibility and the capacity for fine-tuning its pharmacological profile through substitution make it an exceptionally valuable starting point for the design and discovery of next-generation therapeutics. The protocols and data presented herein provide a guide for researchers to harness the power of this remarkable chemical entity in their drug development endeavors.

References

  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Wikipedia. (n.d.). Alpidem.
  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Britannica. (2025). zolpidem | Description, Mechanism of Action, Uses, & Side Effects.
  • AbMole BioScience. (n.d.). Alpidem (Ananxyl) | CAS 82626-01-5.
  • ChemicalBook. (2025). Alpidem | 82626-01-5.
  • Wikipedia. (n.d.). Zolpidem.
  • PubChem. (n.d.). Zolpidem.
  • Patsnap Synapse. (2024). What is the mechanism of Zolpidem Tartrate?.
  • Google Patents. (n.d.). WO2005010002A1 - Process for the synthesis of zolpidem.
  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
  • ACS Publications. (n.d.). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
  • PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][5]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer.
  • Bionity. (n.d.). Saripidem.
  • Benchchem. (n.d.). 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine.
  • Wikipedia. (n.d.). Saripidem.
  • PubMed. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
  • ACS Publications. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • PubMed Central. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • NCBI. (2006). 6-Iodo-2-[4'-N-(2-[18F]fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine.
  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Journal of Pharmaceutical Research International. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Systematic Reviews in Pharmacy. (n.d.). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can.
  • PubMed. (2017). Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders.
  • PubMed Central. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

Sources

High-Throughput Screening Assays for 6-Methylimidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold, including 6-methylimidazo[1,2-a]pyridines, have demonstrated a broad spectrum of therapeutic potential, exhibiting anti-cancer, anti-protozoal, anti-bacterial, and anti-inflammatory properties.[1][3][4] A significant portion of these discoveries has been propelled by high-throughput screening (HTS), which enables the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HTS assays for the discovery and characterization of 6-methylimidazo[1,2-a]pyridine derivatives. We will delve into the causality behind experimental choices for various assay formats, provide detailed, field-proven protocols, and emphasize the importance of robust assay validation.

Strategic Considerations for HTS Campaign Design

The selection of an appropriate HTS assay is contingent on the biological target and the desired outcome of the screening campaign. For this compound derivatives, which are known to interact with a variety of targets, several HTS strategies can be employed. The choice between a target-based or a phenotypic screen is a critical initial decision.

  • Target-Based Screening: This approach focuses on the modulation of a specific, isolated biological target, such as a kinase or a receptor. It is highly effective for lead optimization and understanding the mechanism of action.

  • Phenotypic Screening: This method assesses the effect of compounds on whole cells or organisms, allowing for the discovery of molecules with novel mechanisms of action without prior knowledge of the specific target.[2][6]

The following sections will provide detailed protocols for both target-based and phenotypic HTS assays that are particularly relevant for the screening of this compound libraries.

Biochemical Assays: Interrogating Molecular Targets

Biochemical assays are fundamental in target-based drug discovery, providing a direct measure of a compound's effect on a purified biological target. For imidazo[1,2-a]pyridine derivatives, which are frequently identified as kinase inhibitors, several robust HTS-compatible biochemical assay formats are available.[7][8][9]

Luminescence-Based Kinase Assay: Kinase-Glo®

Principle: The Kinase-Glo® assay is a homogeneous, luminescence-based method that quantifies the amount of ATP remaining in solution following a kinase reaction.[10][11][12] The depletion of ATP is directly proportional to the kinase activity. The assay utilizes the proprietary Ultra-Glo™ Luciferase to generate a stable, "glow-type" luminescent signal.[12] Inhibitors of the kinase will result in a higher ATP concentration and, consequently, a stronger luminescent signal.

Workflow Diagram:

KinaseGlo_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dispense this compound derivatives or controls Kinase Add Kinase and Substrate Mixture Compound->Kinase 1. Add compounds Incubate_Reaction Incubate at Room Temperature Kinase->Incubate_Reaction 2. Start reaction Add_Reagent Add Kinase-Glo® Reagent Incubate_Reaction->Add_Reagent 3. Stop reaction & initiate detection Incubate_Detection Incubate to Stabilize Luminescence Add_Reagent->Incubate_Detection 4. Stabilize signal Read_Plate Measure Luminescence Incubate_Detection->Read_Plate 5. Quantify

Caption: Workflow for the Kinase-Glo® luminescent kinase assay.

Protocol:

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • White, opaque 384-well assay plates

  • Compound library of this compound derivatives dissolved in DMSO

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate reaction mixture in kinase reaction buffer containing the kinase and its specific substrate.

  • ATP Solution Preparation: Prepare a 2X ATP solution in kinase reaction buffer at a concentration twice the final desired concentration. The optimal ATP concentration is typically at or near the Km for the specific kinase.

  • Initiation of Kinase Reaction: Add 5 µL of the 2X kinase/substrate mixture to each well. Subsequently, add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well.

  • Signal Stabilization: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Data Analysis and Interpretation: The percentage of kinase inhibition is calculated relative to the high (DMSO) and low (potent inhibitor) controls. Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Fluorescence Polarization (FP) Assay

Principle: Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule (tracer) in solution.[13] In a kinase FP assay, a fluorescently labeled peptide substrate (tracer) is used. When the kinase phosphorylates the tracer, it is bound by a phosphopeptide-specific antibody. This binding results in a large complex that tumbles slowly in solution, leading to a high FP signal. An inhibitor of the kinase will prevent phosphorylation of the tracer, which remains small and tumbles rapidly, resulting in a low FP signal.[3]

Protocol:

Materials:

  • Fluorescently labeled kinase substrate (tracer)

  • Purified kinase of interest

  • Phosphopeptide-specific antibody

  • ATP

  • Kinase reaction buffer

  • Black, low-volume 384-well assay plates

  • Compound library of this compound derivatives in DMSO

  • Plate reader with FP capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound into the wells of a 384-well plate.

  • Kinase/Tracer Addition: Add 5 µL of a solution containing the kinase and the fluorescent tracer to each well.

  • Reaction Initiation: Add 5 µL of an ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Detection: Add 10 µL of a solution containing the phosphopeptide-specific antibody to each well.

  • Equilibration: Incubate the plate for at least 30 minutes at room temperature to allow the antibody-tracer binding to reach equilibrium.[14]

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

Data Presentation:

ParameterDescriptionTypical Value
Tracer Concentration Concentration of the fluorescently labeled peptide substrate.1-10 nM
Kinase Concentration Determined empirically to achieve ~50-80% substrate conversion.Varies
ATP Concentration Typically at or near the Km for the specific kinase.1-100 µM
Antibody Concentration Sufficient to bind the phosphorylated tracer produced.Varies
Assay Window Difference between high and low FP signals.>100 mP
Z'-factor A measure of assay quality.>0.5

Cell-Based Assays: Phenotypic Screening

Cell-based assays are crucial for identifying compounds that are active in a more physiologically relevant context. High-content screening (HCS) is a powerful phenotypic screening approach that uses automated microscopy and image analysis to quantify cellular changes.[7][8]

High-Content Screening for Anti-Leishmanial Activity

Principle: This assay quantifies the ability of compounds to inhibit the proliferation of Leishmania amastigotes within host macrophages.[7][8] Macrophages are infected with Leishmania parasites, and after treatment with test compounds, the cells are fixed and stained with a DNA dye. Automated microscopy acquires images, and a custom algorithm quantifies the number of host cells and intracellular parasites, allowing for the simultaneous assessment of anti-parasitic activity and host cell cytotoxicity.[8]

Workflow Diagram:

HCS_Leishmania_Workflow cluster_cell_culture Cell Culture & Infection cluster_treatment Compound Treatment cluster_imaging Staining & Imaging cluster_analysis Image Analysis Seed_Macrophages Seed Macrophages in 384-well plates Infect_Cells Infect with Leishmania promastigotes Seed_Macrophages->Infect_Cells Add_Compounds Add this compound derivatives Infect_Cells->Add_Compounds Incubate_Treatment Incubate for 72-96 hours Add_Compounds->Incubate_Treatment Fix_Stain Fix cells and stain with DNA dye Incubate_Treatment->Fix_Stain Acquire_Images Automated Confocal Microscopy Fix_Stain->Acquire_Images Quantify Quantify Host Cells & Intracellular Parasites Acquire_Images->Quantify Determine_Activity Calculate Infection Rate & Cytotoxicity Quantify->Determine_Activity

Caption: Workflow for a high-content anti-leishmanial screening assay.

Protocol:

Materials:

  • Human macrophage cell line (e.g., THP-1)

  • Leishmania donovani promastigotes

  • Cell culture medium and supplements

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation

  • DNA stain (e.g., DAPI or Hoechst)

  • Paraformaldehyde (PFA) for fixation

  • Optically clear 384-well plates

  • High-content imaging system

Procedure:

  • Macrophage Seeding and Differentiation: Seed THP-1 monocytes in 384-well plates and differentiate them into macrophages by treating with PMA for 48-72 hours.

  • Infection: Infect the differentiated macrophages with Leishmania donovani promastigotes at a specific multiplicity of infection (MOI). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Add the this compound derivatives to the infected cells. Include a positive control (e.g., amphotericin B) and a negative control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: Aspirate the medium and fix the cells with 4% PFA. Permeabilize the cells and stain with a DNA-binding dye that will label the nuclei of both the host cells and the intracellular amastigotes.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use a custom image analysis algorithm to identify and count the number of host cell nuclei and the number of intracellular amastigote nuclei per cell.

  • Data Analysis: Calculate the infection rate (percentage of infected cells) and the number of amastigotes per cell. Simultaneously, determine cytotoxicity by quantifying the reduction in the number of host cells.

Label-Free HTS Technologies

Label-free technologies offer the advantage of detecting molecular interactions without the need for modifying the target or the ligand, thus reducing the risk of artifacts.

Surface Plasmon Resonance (SPR) Screening

Principle: SPR is a label-free optical technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[15] For HTS, the target protein is immobilized on the sensor chip, and the small molecule library is flowed over the surface. Binding events are detected in real-time, providing information on binding affinity and kinetics.[9][16][17]

Protocol Outline:

  • Target Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Compound Library Preparation: Prepare the this compound library in a suitable running buffer, ensuring precise DMSO concentration matching between samples and running buffer to avoid artifacts.[17]

  • Screening: Inject the compounds over the sensor surface at a single concentration.

  • Hit Identification: Identify primary hits based on the binding response.

  • Hit Confirmation and Characterization: Perform dose-response experiments for the primary hits to determine their binding affinity (KD).

Assay Validation: Ensuring Data Quality

The reliability of HTS data is paramount. The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[5][18][19][20]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Interpretation of Z'-Factor Values:

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[5][18]

Conclusion

The diverse biological activities of this compound derivatives make them an exciting class of compounds for drug discovery. The successful identification of novel and potent derivatives from large chemical libraries relies on the strategic selection and meticulous execution of high-throughput screening assays. This guide provides a framework of robust and validated HTS protocols, from target-based biochemical assays to phenotypic cell-based screens. By understanding the principles behind each assay and adhering to rigorous validation standards, researchers can confidently embark on HTS campaigns to unlock the full therapeutic potential of the this compound scaffold.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Suganuma, K., et al. (2010). An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages. PLoS neglected tropical diseases, 4(5), e675.
  • Siqueira-Neto, J. L., et al. (2012). An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages. PLoS neglected tropical diseases, 6(6), e1671.
  • K-A, I., et al. (2015). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Assay and drug development technologies, 13(4), 224-236.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Wikipedia. (n.d.). Z-factor.
  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Zhang, Y., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
  • Roddy, T. P., et al. (2006). Multiplex enzyme assays and inhibitor screening by mass spectrometry. Analytical biochemistry, 353(2), 183-190.
  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
  • Promega Corporation. (2002). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 15-18.
  • An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 5(10), 945-957.
  • PunnettSquare Tools. (2025). Z-Factor Calculator.
  • de Souza, E. M., et al. (2020). A multi-species phenotypic screening assay for leishmaniasis drug discovery shows that active compounds display a high degree of species-specificity. Molecules, 25(11), 2565.
  • Siqueira-Neto, J. L., et al. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages.
  • Woznica, M., et al. (2019). Strategies in anti-Mycobacterium tuberculosis drug discovery based on phenotypic screening. Future medicinal chemistry, 11(13), 1635-1653.
  • Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24(8), e200324228067.
  • Working Group for New TB Drugs. (n.d.). Phenotypic Hit-to-Lead.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44-48.
  • Shank-Retzlaff, M. L. (2013). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of visualized experiments: JoVE, (78), e50624.
  • Kaur, J., & Blanchard, J. S. (2003). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Analytical biochemistry, 321(1), 107-114.
  • Liu, Y., et al. (2011). High Throughput Enzyme Inhibitor Screening by Functionalized Magnetic Carbonaceous Microspheres and Graphene Oxide-Based MALDI-TOF-MS. Analytical chemistry, 83(20), 7848-7854.
  • Teng, X., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 17(6), 777-785.
  • de Souza, E. M., et al. (2010). Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds. PLoS neglected tropical diseases, 4(5), e675.
  • Zhang, L., et al. (2012). A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. Analytical biochemistry, 427(1), 58-65.
  • Warman, A. J., et al. (2019). Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline. Journal of antimicrobial chemotherapy, 74(8), 2269-2276.
  • Greis, K. D. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Mass spectrometry reviews, 26(3), 324-339.
  • Manandhar, M., et al. (2020). Perspective: Challenges and Opportunities in TB drug discovery from phenotypic screening. Tuberculosis, 123, 101944.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
  • Hudson, C. T., et al. (2015). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical biochemistry, 478, 64-71.
  • Woznica, M., et al. (2019). Strategies in anti-Mycobacterium tuberculosis drug discovery based on phenotypic screening.
  • Wang, H., & An, W. F. (2012). HTRF® Kinase Assay Protocol. Methods in molecular biology (Clifton, N.J.), 803, 121-129.
  • Kumar, A., et al. (2016). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of microbiological methods, 130, 124-130.
  • Navratilova, I., & Hopkins, A. L. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery (pp. 170-207). Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Synthesis of 6-Methylimidazo[1,2-a]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This bicyclic nitrogen-containing heterocycle is a key structural feature in numerous commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][3][4] Its synthetic accessibility and versatile chemical handles have made it a fertile ground for the development of novel therapeutic agents.

In the realm of oncology and inflammation, the imidazo[1,2-a]pyridine core has emerged as a particularly effective framework for the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The structural geometry of the imidazo[1,2-a]pyridine scaffold allows it to function as an ATP-competitive inhibitor, effectively blocking the enzyme's activity.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and evaluation of a specific, highly promising subclass: 6-methylimidazo[1,2-a]pyridine-based kinase inhibitors.

Scientific Rationale: Why this compound?

The efficacy of the imidazo[1,2-a]pyridine scaffold in kinase inhibition stems from its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interactions of the natural adenine substrate.[6][7] The strategic placement of a methyl group at the 6-position offers several advantages from a medicinal chemistry perspective:

  • Modulation of Potency and Selectivity: The methyl group can provide beneficial steric interactions within the binding site, enhancing affinity for the target kinase while potentially creating steric hindrance that reduces binding to off-target kinases.

  • Improved Physicochemical Properties: The addition of the methyl group can favorably alter the molecule's lipophilicity and metabolic stability, which are critical parameters for drug development.

  • Vector for Further Functionalization: While the 6-position is methylated in this core, its presence influences the reactivity of other positions, providing a tuned scaffold for further diversification.

This scaffold has demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including c-Met, VEGFR2, PI3Kα, and SIK1, making it a highly valuable starting point for inhibitor design programs.[8][9][10]

General Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine nucleus is well-established, with several robust methods available to the synthetic chemist. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

G cluster_0 Core Synthetic Routes Aminopyridine 2-Aminopyridine Derivative (e.g., 2-amino-5-methylpyridine) Condensation Route A: Classic Condensation Aminopyridine->Condensation MCR Route B: Multicomponent Reaction (GBB) Aminopyridine->MCR Metal_Catalysis Route C: Metal-Catalyzed Cyclization Aminopyridine->Metal_Catalysis Haloketone α-Halocarbonyl (e.g., 2-bromoacetophenone) Haloketone->Condensation MCR_reagents Aldehyde + Isocyanide MCR_reagents->MCR Alkynes Terminal Alkynes Alkynes->Metal_Catalysis Product Imidazo[1,2-a]pyridine Core Condensation->Product Heat, Base MCR->Product One-pot, Acid catalyst Metal_Catalysis->Product Cu or Pd catalyst G Start Starting Materials: - 2-amino-5-methylpyridine - Ethyl 3-bromo-2-oxopropanoate Step1 Step 1: Cyclocondensation (Formation of Core Scaffold) Start->Step1 NaHCO3, Ethanol, Reflux, 12h Intermediate1 Intermediate 1: Ethyl this compound-2-carboxylate Step1->Intermediate1 Workup & Purification Step2 Step 2: Hydrolysis (Ester to Carboxylic Acid) Intermediate1->Step2 NaOH, H2O/MeOH, 60°C, 2h Intermediate2 Intermediate 2: This compound-2-carboxylic acid Step2->Intermediate2 Acidification & Filtration Step3 Step 3: Amide Coupling (Introduction of Side Chain) Intermediate2->Step3 FinalProduct Final Product: Functionalized Kinase Inhibitor Step3->FinalProduct DMF, RT, 16h Reagents3 Amine + Coupling Agents (e.g., HATU, DIPEA) Reagents3->Step3

Caption: Workflow for the synthesis of a functionalized this compound inhibitor.

Protocol 1: Synthesis of Ethyl this compound-2-carboxylate

This protocol details the initial cyclocondensation to form the core heterocyclic system.

  • Rationale: This step utilizes the classic condensation reaction. Ethanol is a suitable polar solvent, and sodium bicarbonate acts as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the cyclization.

  • Materials:

    • 2-amino-5-methylpyridine (1.0 eq)

    • Ethyl 3-bromo-2-oxopropanoate (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Ethanol (EtOH), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylpyridine and anhydrous ethanol.

    • Add sodium bicarbonate to the solution and stir for 10 minutes at room temperature.

    • Add ethyl 3-bromo-2-oxopropanoate dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester as a solid.

Protocol 2: Synthesis of this compound-2-carboxylic acid

This step prepares the key carboxylic acid intermediate required for subsequent amide couplings.

  • Rationale: Saponification (base-catalyzed hydrolysis) of the ethyl ester is a standard and high-yielding transformation. A mixed solvent system of water and methanol ensures solubility of both the ester and the sodium hydroxide. Gentle heating accelerates the reaction.

  • Materials:

    • Ethyl this compound-2-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Methanol (MeOH) / Water (H₂O) (1:1 v/v)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the starting ester in the methanol/water solvent system in a round-bottom flask.

    • Add sodium hydroxide pellets and stir the mixture at 60 °C for 2 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly acidify the mixture by adding 1M HCl dropwise until the pH is approximately 3-4. A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield the carboxylic acid. This product is often pure enough for the next step without further purification.

Protocol 3: Amide Coupling to Install Pharmacophore Side-Chain

This final step attaches the specific side-chain required for kinase binding. The choice of amine is dictated by the desired inhibitor structure.

  • Rationale: This is a standard peptide coupling reaction. HATU is a highly efficient coupling agent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to scavenge the acid formed and maintain a basic pH, which is optimal for the coupling reaction. DMF is an excellent polar aprotic solvent for this transformation.

  • Materials:

    • This compound-2-carboxylic acid (1.0 eq)

    • Desired amine (e.g., 4-((6-methyl-2-oxo-1-phenyl-1,2-dihydropyridin-3-yl)oxy)aniline) (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid and the desired amine in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes.

    • Add HATU in one portion. The reaction mixture may turn yellow.

    • Stir the reaction at room temperature for 16 hours or until TLC indicates completion.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by flash chromatography or recrystallization to obtain the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for optimizing kinase inhibitory activity and selectivity.

Position of SubstitutionR-Group ModificationEffect on Activity (Example Kinase: c-Met/PI3Kα)Reference
C2 Carboxamide LinkerCrucial for hinge binding. The nature of the amide substituent dramatically impacts potency.[9][10]
C3 Small alkyl, ArylOften used to probe a deeper pocket. Substitution can modulate selectivity.[8]
C6 -CH₃ (core) Anchor point. Provides a baseline of activity and favorable physicochemical properties.[9][10]
C8 -Br, -Cl, Aryl groupsSolvent-exposed region. Can be modified to improve solubility and pharmacokinetic properties.[10]

Key Insight: The development of highly potent inhibitors often involves the introduction of larger, rigid groups, such as a pyridone ring, which can form intramolecular hydrogen bonds. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. [9]

Characterization and Biological Evaluation Workflow

A rigorous validation process is essential to confirm the identity, purity, and biological activity of the synthesized compounds.

G cluster_0 Synthesis & Purification cluster_1 Analytical QC cluster_2 Biological Evaluation Synth Final Compound (from Protocol 3) NMR NMR (1H, 13C) (Structure Confirmation) Synth->NMR MS HRMS (Molecular Formula) Synth->MS HPLC HPLC (Purity >95%) Synth->HPLC Biochem Biochemical Assay (IC50 vs. Kinase) HPLC->Biochem If pure Cellular Cellular Assay (Anti-proliferation) Biochem->Cellular If potent

Caption: Standard workflow from synthesis to biological characterization.

  • Structural Confirmation: The identity of all intermediates and the final product must be confirmed unambiguously using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS). [10][11]2. Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for biological testing.

  • In Vitro Kinase Assay: The compound's inhibitory activity against the target kinase(s) is quantified by determining the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) in a biochemical assay.

  • Cell-Based Assays: Potent compounds are then advanced to cell-based assays to measure their ability to inhibit cell proliferation in relevant cancer cell lines, confirming target engagement in a biological context. [9][10][12]

Conclusion

The this compound scaffold represents a versatile and highly tractable platform for the discovery of novel kinase inhibitors. The synthetic routes are robust, scalable, and amenable to the generation of diverse chemical libraries. By employing the protocols and rationale outlined in this guide, researchers can efficiently synthesize and optimize potent and selective inhibitors, paving the way for the development of next-generation therapeutics for cancer and other kinase-driven diseases.

References

  • Bajaj, N. S., & Wuest, M. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 60(19), 7855–7872. [Link]
  • Hu, Y., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 313–324. [Link]
  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 756. [Link]
  • Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]
  • Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. RSC Medicinal Chemistry, 12(10), 1734–1743. [Link]
  • Cai, Z., et al. (2004). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 47(9), 2208–2218. [Link]
  • Sakai, N., et al. (2014). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1436-1449. [Link]
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
  • Various Authors. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Gümüş, M., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735–1748. [Link]
  • da Silva, G. G., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. [Link]
  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]
  • Chiarotto, I., & Mattiello, L. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191–35203. [Link]
  • El-Gamal, M. I., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2785-2794. [Link]
  • Küçükgüzel, I., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Turkish Journal of Chemistry, 25(3), 337-344. [Link]
  • Martinez-Vazquez, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 18. [Link]
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103986. [Link]
  • Wang, Y., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2875-2880. [Link]
  • Li, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9225-9243. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

Sources

Application Notes and Protocols for the Use of 6-Methylimidazo[1,2-a]pyridine in Visible Light-Promoted Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Light on a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds.[1][2][3][4][5] This includes blockbuster drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[1][2][3] The 6-methyl-substituted variant, in particular, is a crucial intermediate in the synthesis of Zolpidem, making its functionalization a topic of significant interest for drug development professionals.[6]

In recent years, visible light photoredox catalysis has emerged as a transformative tool in organic synthesis, offering green, efficient, and mild conditions for a wide array of chemical reactions.[1][3][7] This approach harnesses the energy of visible light to initiate reactions via single-electron transfer (SET) pathways, often under ambient temperature and pressure.

This guide provides an in-depth exploration of the application of 6-methylimidazo[1,2-a]pyridine in visible light-promoted reactions. As an electron-rich heterocyclic system, it is an ideal substrate for photoredox-catalyzed C-H functionalization, primarily at the C3 position. We will delve into detailed protocols, mechanistic rationales, and best practices to empower researchers to leverage this powerful combination in their synthetic endeavors.

Core Mechanistic Principles: How Light Drives the Reaction

Visible light-promoted reactions involving imidazo[1,2-a]pyridines predominantly operate through a photoredox catalytic cycle. The process begins with the absorption of light by a photocatalyst (PC), promoting it to an excited state (PC*). This excited state is a more potent oxidant and reductant than its ground state, enabling it to engage in single-electron transfer (SET) with other molecules in the reaction mixture.

For an electron-rich substrate like this compound, the most common pathway is the oxidative quenching cycle :

  • Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach its excited state (PC*).

  • Oxidation of Substrate: The excited photocatalyst (PC*) accepts an electron from the electron-rich this compound, generating the imidazo[1,2-a]pyridine radical cation and the reduced form of the photocatalyst (PC•⁻).

  • Radical Reaction: The radical cation of the imidazo[1,2-a]pyridine is highly reactive and can engage with other species in the mixture. Concurrently, another radical species is typically generated through a separate process, often involving the reduced photocatalyst.

  • Product Formation & Catalyst Regeneration: The two radical species combine, and subsequent steps (like deprotonation) lead to the final functionalized product. The reduced photocatalyst (PC•⁻) is oxidized back to its ground state, completing the catalytic cycle.

An alternative, often photocatalyst-free, mechanism involves the formation of an Electron Donor-Acceptor (EDA) complex . In this scenario, the electron-rich imidazo[1,2-a]pyridine (the donor) forms a ground-state complex with an electron-accepting reagent. This complex has a new absorption band in the visible light spectrum. Upon irradiation, an electron is transferred directly within the complex, generating the reactive radical ions without the need for a separate photocatalyst.[1]

Application Protocol 1: Metal-Free C3-Alkylation via Organophotoredox Catalysis

The introduction of alkyl groups at the C3 position of the imidazo[1,2-a]pyridine scaffold is a critical transformation for the synthesis of many pharmaceutical agents. This protocol describes a robust, metal-free method for the C3-alkylation of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with active methylene compounds using an organic photocatalyst.

Reaction Scheme

(A generic reaction scheme showing 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine reacting with a bromomalonate derivative in the presence of a photocatalyst and visible light to yield the C3-alkylated product.)

Detailed Experimental Protocol

This protocol is adapted from a procedure for the C3-acetoxymalonylation of imidazo[1,2-a]pyridines.[8][9][10]

Materials and Equipment:

  • 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

  • Diethyl 2-bromomalonate

  • Phenothiazine (PTH) or Rose Bengal as photocatalyst

  • Zinc Acetate (Zn(OAc)₂)

  • 1,2-Dichloroethane (DCE), dry

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Visible light source (e.g., 390 nm LED lamp, 20W)

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere setup (optional, as the reaction can be run under air)

Procedure:

  • To a clean, dry Schlenk tube or reaction vial, add 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv).

  • Add the photocatalyst (e.g., PTH, 5 mol%, 0.01 mmol).

  • Add Zinc Acetate (Zn(OAc)₂, 0.6 mmol, 3.0 equiv).

  • Add dry 1,2-dichloroethane (2.0 mL).

  • Finally, add diethyl 2-bromomalonate (0.4 mmol, 2.0 equiv).

  • Seal the vessel and place the reaction mixture approximately 5-10 cm from the visible light source.

  • Irradiate the mixture with the LED lamp at room temperature with vigorous stirring for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-alkylated product.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the expected yields for the C3-alkylation of various imidazo[1,2-a]pyridines with active methylene compounds under visible light conditions.

EntryImidazo[1,2-a]pyridine SubstrateAlkylating AgentProductYield (%)
12-Phenylimidazo[1,2-a]pyridineDiethyl 2-bromomalonateDiethyl 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)malonate~85%
26-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine Diethyl 2-bromomalonateDiethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)malonate~82%
37-Methyl-2-phenylimidazo[1,2-a]pyridineDiethyl 2-bromomalonateDiethyl 2-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)malonate~88%
42-(4-Chlorophenyl)imidazo[1,2-a]pyridineDiethyl 2-bromomalonateDiethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)malonate~75%

Yields are approximate and based on literature reports for similar reactions.[8][9][10] Optimization may be required for specific substrate combinations.

Mechanistic Rationale and Experimental Choices

The success of this protocol hinges on a synergistic interplay between the photocatalyst and the reagents.

  • Choice of Photocatalyst: Organic dyes like Phenothiazine (PTH) or Rose Bengal are excellent metal-free photocatalysts. They are readily available, inexpensive, and efficiently absorb visible light to initiate the SET process.

  • Role of Zinc Acetate: Zn(OAc)₂ plays a multifaceted role in this reaction.[8][9][10] It acts as a Lewis acid, activating the imidazo[1,2-a]pyridine towards SET. It also serves as a halide scavenger, trapping the bromide ion released from the alkylating agent, which drives the reaction forward. In some cases, it can also participate as an acetylating agent.

  • The Catalytic Cycle: The reaction proceeds via an oxidative quenching cycle. The excited photocatalyst oxidizes the imidazo[1,2-a]pyridine to its radical cation. This radical cation then reacts with the malonate radical, which is generated from the bromomalonate, to form the C-C bond.

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC•⁻ PC_star->PC_red SET IMP_rad_cat Radical Cation PC_red->PC SET Mal_rad Malonate Radical IMP 6-Me-Imidazo[1,2-a]pyridine IMP->IMP_rad_cat Oxidation Intermediate Adduct Intermediate IMP_rad_cat->Intermediate Mal_Br Bromomalonate Mal_Br->Mal_rad Mal_rad->Intermediate Product C3-Alkylated Product Intermediate->Product - H⁺

Caption: Organophotoredox cycle for C3-alkylation.

Application Note 2: Expanding the Synthetic Toolbox for this compound

The versatility of this compound in visible light-promoted reactions extends beyond C-C bond formation. A variety of other functional groups can be installed at the C3 position using similar photoredox strategies.

Overview of C3-Functionalization Reactions
Reaction TypeReagent SourceTypical PhotocatalystGeneral YieldsRef.
Trifluoromethylation CF₃SO₂Na (Langlois' reagent)Mesityl Acridinium60-85%[1][11]
Aminoalkylation N-Aryl GlycinesPhotocatalyst-free (EDA)40-95%[2]
Thiocyanation NH₄SCNEosin Y65-95%[2]
Perfluoroalkylation Perfluoroalkyl IodidesPhotocatalyst-free (EDA)50-90%[1]
Mechanistic Insight: The Role of Electron Donor-Acceptor (EDA) Complexes

Several of these transformations, particularly with highly electrophilic reagents like perfluoroalkyl iodides, can proceed without an external photocatalyst. This is achieved through the formation of a ground-state Electron Donor-Acceptor (EDA) complex between the electron-rich this compound (donor) and the electron-deficient reagent (acceptor). This complex can directly absorb visible light to trigger the single-electron transfer and initiate the radical cascade.

G cluster_eda EDA Complex Mechanism Donor 6-Me-Imidazo[1,2-a]pyridine (D) EDA_complex [D--A] EDA Complex Donor->EDA_complex Acceptor Reagent (A) Acceptor->EDA_complex EDA_excited [D•⁺--A•⁻]* Excited Complex EDA_complex->EDA_excited Visible Light (hν) Radicals D•⁺ + A•⁻ (Solvent Cage) EDA_excited->Radicals Electron Transfer Product Functionalized Product Radicals->Product Radical Combination & subsequent steps

Caption: General mechanism via an EDA complex.

General Experimental Workflow and Best Practices

To ensure reproducibility and success in these photochemical reactions, a standardized workflow and adherence to best practices are recommended.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Workup cluster_purification 4. Purification Reagents Weigh Reagents (Substrate, PC, Additives) Solvent Add Dry/Degassed Solvent Reagents->Solvent Setup Seal Vessel & Place in Reactor Solvent->Setup Irradiate Irradiate with Stirring (e.g., 12h, 25°C) Setup->Irradiate Monitor Monitor by TLC/LC-MS Irradiate->Monitor Workup Quench & Aqueous Workup Monitor->Workup Concentrate Concentrate in vacuo Workup->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Isolate Pure Product Purify->Final_Product

Caption: General experimental workflow diagram.

Key Considerations for Success:

  • Atmosphere: While many of these reactions are tolerant of air, for optimal results and to prevent oxidative side reactions, particularly with sensitive substrates, performing the reaction under an inert atmosphere (Nitrogen or Argon) is recommended.

  • Solvent Choice: The choice of solvent is critical. It must be able to dissolve all components and be stable under the reaction conditions. Dry solvents are often preferred to avoid quenching of radical intermediates.

  • Light Source: The light source should emit at a wavelength that is absorbed by the photocatalyst or the EDA complex. Low-energy LED lamps are ideal as they provide consistent and cool irradiation, minimizing thermal side reactions.

  • Reaction Monitoring: It is crucial to monitor the reaction to determine the point of completion and to avoid the formation of degradation products from over-irradiation.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for visible light-promoted C-H functionalization. The methodologies presented herein provide a powerful toolkit for chemists in drug discovery and process development, enabling the synthesis of complex molecules under mild, sustainable, and efficient conditions. The ability to perform these reactions without the need for precious metal catalysts opens up new avenues for cost-effective and environmentally friendly pharmaceutical manufacturing. Future research will likely focus on expanding the scope of these reactions to other positions on the imidazo[1,2-a]pyridine core and developing enantioselective variants of these powerful transformations.

References

  • Singh, D., Pramanik, S., & Maity, S. (2023). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Beilstein Journal of Organic Chemistry, 19, 666–673. [Link]
  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
  • Singh, D., Pramanik, S., & Maity, S. (2023). Photocatalytic sequential C-H functionalization expediting acetoxymalonylation of imidazo heterocycles. PubMed Central, PMC10186259. [Link]
  • Le, Z.-G., Xie, Z.-B., & Xu, J.-P. (2012). One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions. Molecules, 17(11), 13368–13375. [Link]
  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
  • Singh, D., Pramanik, S., & Maity, S. (2023). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles.
  • PubChem. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine.
  • International Journal of Research Publication and Reviews. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.com. [Link]
  • Stephenson, C. R. J., et al. (2011). Intermolecular Photocatalytic C–H Functionalization of Electron-Rich Heterocycles with Tertiary Alkyl Halides. Journal of the American Chemical Society. [Link]
  • Bagdi, A. K., & Hajra, A. (2020). Visible light promoted C–H functionalization of imidazoheterocycles. Organic & Biomolecular Chemistry, 18(14), 2611–2631. [Link]
  • Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]
  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • de la Torre, D., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
  • Souza, R. M. S., et al. (2025). Visible-light-mediated C3-ethoxycarbonylmethylation of imidazo[1,2-a]pyridines and convenient access to Zolpidem.
  • Wang, L., et al. (2020).
  • Apicule. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine.
  • Lei, T., et al. (2018). Visible-light-mediated C3-azolylation of imidazo[1,2-a]pyridines with 2-bromoazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes & Protocols: Development of 6-Methylimidazo[1,2-a]pyridine-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure, widely recognized for its synthetic versatility and significant applications in medicinal chemistry and material science.[1][2] Its rigid, planar structure and inherent photophysical properties make it an exceptional fluorophore.[3][4] The introduction of a methyl group at the 6-position (6-Methylimidazo[1,2-a]pyridine) serves as a critical handle for tuning the electronic and steric properties of the molecule, thereby influencing its fluorescence quantum yield, Stokes shift, and environmental sensitivity. This strategic substitution allows for the rational design of highly specific and sensitive fluorescent sensors for a diverse range of analytes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of this compound-based fluorescent sensors. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the underlying principles.

Section 1: Foundational Principles of Sensor Design

The core concept of a fluorescent sensor involves coupling the this compound fluorophore to a specific analyte-recognition unit (receptor). The binding event between the receptor and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal. The most common mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).

For many imidazo[1,2-a]pyridine sensors, the ICT mechanism is predominant.[5][6] In this model, the fluorophore contains an electron-donating group and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor. Analyte binding can enhance or inhibit this process, causing a measurable shift in the emission wavelength or a change in intensity ("turn-on" or "turn-off" response).

G cluster_sensor Sensor Molecule Fluorophore This compound (Fluorophore) Receptor Analyte Recognition Site (Receptor) Fluorophore->Receptor Covalent Linker Signal_On Final State (High Fluorescence) Fluorophore->Signal_On Signal Transduction Receptor->Fluorophore Modulates ICT/PET Analyte Target Analyte (e.g., Metal Ion, pH) Analyte->Receptor Binding Event Signal_Off Initial State (Low/No Fluorescence) Signal_Off->Analyte G Start Reactants: - 2-Amino-5-methylpyridine - Aldehyde - Isocyanide - Catalyst Reaction One-Pot Reaction (Methanol, Reflux) Start->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Characterization Structural Confirmation (NMR, HRMS) Purification->Characterization Product Pure Sensor Scaffold Characterization->Product G Start Seed Cells on Coverslips Incubate Incubate Cells (24 hours) Start->Incubate Load Load Cells with Sensor Probe (e.g., 5 µM) Incubate->Load Wash Wash with PBS to Remove Excess Probe Load->Wash Image Acquire Images (Fluorescence Microscope) Wash->Image Induce Induce pH Change (e.g., with Nigericin/K⁺ buffer) Image->Induce Image_Final Acquire Post-Stimulus Images Induce->Image_Final Analyze Analyze Fluorescence Intensity Changes Image_Final->Analyze

Sources

The Emergence of 6-Methylimidazo[1,2-a]pyridine Derivatives in the Fight Against Tuberculosis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1][2] Within the landscape of anti-TB drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating potent bactericidal activity. This guide provides an in-depth exploration of the application of 6-Methylimidazo[1,2-a]pyridine derivatives, a key subset of this chemical class, in the discovery and development of next-generation anti-TB agents. We will delve into the molecular mechanism of action, structure-activity relationships (SAR), and provide detailed protocols for the synthesis and evaluation of these promising compounds, exemplified by the clinical candidate Telacebec (Q203).

The Promise of Imidazo[1,2-a]pyridines: Targeting the Mycobacterial Respiratory Chain

The discovery of the imidazo[1,2-a]pyridine amide (IPA) series as potent anti-TB agents has marked a significant advancement in the field.[1][3] A prime example of this class is Telacebec (Q203), a first-in-class drug candidate that targets the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain in Mtb.[3][4][5] This inhibition disrupts the proton motive force, leading to a depletion of adenosine triphosphate (ATP) synthesis, which is crucial for the survival and growth of the bacterium.[6][7] The unique mechanism of action of imidazo[1,2-a]pyridines makes them effective against both drug-susceptible and drug-resistant strains of Mtb.[4][8]

The 6-methyl substitution on the imidazo[1,2-a]pyridine core has been identified as a key feature in many potent analogues, contributing to favorable pharmacokinetic and pharmacodynamic properties. The optimization of this scaffold has led to compounds with low nanomolar in vitro activity and significant efficacy in in vivo models of TB.[9][10]

Structure-Activity Relationship (SAR) of this compound Derivatives

Systematic SAR studies have been instrumental in refining the anti-TB potency of the this compound scaffold. Key insights have revealed the critical role of various substituents on the core structure.

Key SAR Insights:
  • Amide Linker: The amide linker at the 3-position of the imidazo[1,2-a]pyridine core is crucial for anti-TB activity. Modifications to this linker, such as altering its length or replacing the nitrogen atom, have been shown to significantly reduce or abolish potency.[3]

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a significant role in both in vitro and in vivo efficacy. Linear and lipophilic groups tend to improve the pharmacokinetic profile and overall potency.[9][10] For instance, the replacement of an aromatic side chain with cyclic aliphatic rings can lead to a loss of activity.[11]

  • Substitution on the Imidazo[1,2-a]pyridine Core: While the 6-methyl group is a common feature of potent analogues, other substitutions on the core can modulate activity. For example, replacing the 6-methyl group with a chloro group at the 6- or 7-position did not show improved activity in some studies.[11]

  • Lipophilicity: A clear trend has been observed where more lipophilic biaryl ethers exhibit nanomolar potency, highlighting the importance of this physicochemical property in achieving high efficacy.[12]

The following diagram illustrates the general SAR for the imidazo[1,2-a]pyridine amide series:

Caption: Generalized Structure-Activity Relationship (SAR) for Imidazo[1,2-a]pyridine Amides.

Experimental Protocols

Synthesis of this compound-3-carboxamides

The synthesis of this compound-3-carboxamides generally follows a straightforward and efficient multi-step process. The following protocol is a representative example for the synthesis of a key intermediate, 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, and its subsequent amidation.

Protocol 1: Synthesis of 2,6-Dimethyl-N-(substituted-benzyl)imidazo[1,2-a]pyridine-3-carboxamide

Materials:

  • 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Substituted benzylamine (e.g., (4-(trifluoromethyl)phenyl)methanamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in dichloromethane (DCM), add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted benzylamine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2,6-dimethyl-N-(substituted-benzyl)imidazo[1,2-a]pyridine-3-carboxamide.[13]

  • Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[14]

In Vitro Anti-Mycobacterial Activity Screening

The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

Protocol 2: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin)

  • Negative control (no drug)

Procedure:

  • Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL.

  • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include positive and negative control wells.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Visually observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[14][15]

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of promising anti-TB compounds to ensure their selectivity for mycobacteria over mammalian cells.

Protocol 3: Cytotoxicity Assay using Vero Cells

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[8][16]

In Vivo Efficacy Evaluation

Promising compounds identified from in vitro screening must be evaluated in animal models of tuberculosis to assess their in vivo efficacy and pharmacokinetic properties.

Workflow for In Vivo Evaluation:

in_vivo_workflow cluster_pk Pharmacokinetic (PK) Studies cluster_efficacy Efficacy Studies (Mouse Model of TB) pk_mice Administer compound to healthy mice (IV and PO) pk_analysis Analyze plasma concentrations over time pk_mice->pk_analysis pk_parameters Determine bioavailability, half-life, AUC pk_analysis->pk_parameters infection Infect mice with M. tuberculosis (e.g., aerosol route) treatment Administer test compound at various doses infection->treatment cfu_enumeration Enumerate bacterial load (CFU) in lungs and spleen treatment->cfu_enumeration histopathology Histopathological analysis of lung tissue treatment->histopathology

Caption: A streamlined workflow for the in vivo evaluation of anti-tuberculosis drug candidates.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a crucial role in optimizing dosing regimens for new anti-tuberculosis agents.[17][18] Animal models, such as the mouse model of chronic TB infection, are invaluable for determining key PK/PD parameters and predicting clinical efficacy.[9][10][17]

Data Summary

Compound ClassTargetIn Vitro Potency (MIC)In Vivo EfficacyKey Features
Imidazo[1,2-a]pyridine Amides (IPAs) Cytochrome bc1 complex (QcrB)Low nanomolar to micromolar range[13][14]Significant reduction in bacterial load in mouse models[9][10]Active against MDR- and XDR-TB strains[8]
Telacebec (Q203) Cytochrome bc1 complex (QcrB)MIC50 of 2.7 nM against Mtb H37Rv[19][20]Dose-dependent reduction in bacterial load in patients[4][6]First-in-class clinical candidate[4]

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel anti-tuberculosis drugs. The lead compound, Telacebec (Q203), and its analogues have demonstrated potent activity against Mtb, including drug-resistant strains, by targeting the essential cytochrome bc1 complex. The well-defined structure-activity relationships and the availability of robust synthetic and screening protocols provide a clear path for the further optimization of this chemical series. Continued research and development in this area hold the potential to deliver new, effective, and safer treatment regimens for tuberculosis, addressing a critical unmet medical need.

References

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances.
  • Srivastava, S., & Gumbo, T. (2011). In Vitro and In Vivo Modeling of Tuberculosis Drugs and its Impact on Optimization of Doses and Regimens. Current Pharmaceutical Design, 17(27), 2881-2888.
  • Telacebec (Q203) - Qurient. Qurient.
  • Kang, S., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Journal of Medicinal Chemistry, 57(12), 5293-305.
  • Kang, S., et al. (2014). Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry, 57(12), 5293-5305.
  • Kang, S., et al. (2014). Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. SciSpace.
  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1138-1142.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.
  • Q203 - TB Alliance. TB Alliance.
  • Srivastava, S., & Gumbo, T. (2011). In vitro and in vivo modeling of tuberculosis drugs and its impact on optimization of doses and regimens. Current Pharmaceutical Design, 17(27), 2881-2888.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Semantic Scholar.
  • Lee, S., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 66(3), e0184221.
  • Telacebec (Q203), a New Antituberculosis Agent. ResearchGate.
  • O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17.
  • Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Il Farmaco, 57(9), 749-757.
  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-654.
  • de Jager, V. R., et al. (2022). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. Frontiers in Pharmacology, 13, 989849.
  • Bhat, M., et al. (2021). Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. In-Silico and In-Vitro Approaches to Screen the Antituberculosis Activity of Benzothiazole Analogs.
  • Wang, Y., et al. (2022). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 12, 856885.
  • Onajole, O. K., et al. (2020). Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure & Dynamics, 1-18.
  • Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a class of compounds with significant therapeutic applications, including use in hypnotic drugs like Zolpidem.[1] Achieving a high yield of this compound is crucial for efficient drug discovery and development processes.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your synthetic strategy.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This section is designed to help you identify and resolve issues that may arise during the synthesis of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Quality: Degradation of starting materials (e.g., 2-amino-5-methylpyridine or α-halo-p-tolyl ketone). 3. Incorrect Stoichiometry: Improper molar ratios of reactants. 4. Ineffective Catalyst: For catalyzed reactions, the catalyst may be inactive or poisoned. 5. Solvent Issues: Use of wet or inappropriate solvent.1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or LC-MS. If incomplete, increase the reaction time or temperature incrementally. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3][4] 2. Reagent Verification: Check the purity of starting materials by NMR or melting point. Use freshly purified or commercially available high-purity reagents. 3. Stoichiometric Adjustment: Carefully measure and ensure the correct molar ratios of reactants. A slight excess of one reagent may be beneficial; this should be determined empirically. 4. Catalyst Screening: If using a catalyst (e.g., copper-based), try a different catalyst or ensure the current one is active. For instance, in Ullmann-type couplings, the choice of copper source and ligand can be critical.[5][6][7][8] 5. Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions.
Formation of Multiple Byproducts 1. Side Reactions: Competing reaction pathways, such as self-condensation of the ketone or polymerization. 2. Over-alkylation: Reaction of the product with the α-halo ketone. 3. Unwanted Isomer Formation: Depending on the synthetic route, regioisomers may form.1. Temperature Control: Maintain a consistent and optimal reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions. 2. Order of Addition: The order in which reagents are added can influence the reaction pathway. For instance, in a one-pot synthesis, the in-situ generation of the α-haloketone can be beneficial.[2] 3. Purification Strategy: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from byproducts.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent or have similar polarity to byproducts. 2. Oily Product: The product may not crystallize easily.1. Solvent System Optimization: For column chromatography, experiment with different solvent gradients to achieve better separation. For recrystallization, screen various solvent systems. 2. Trituration/Precipitation: If the product is an oil, try triturating it with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. Alternatively, precipitation by adding a non-solvent to a concentrated solution of the product can be effective.
Reaction Fails to Initiate 1. Inactive Starting Material: One of the key starting materials may be unreactive due to degradation or impurities. 2. Insufficient Activation Energy: The reaction temperature may be too low.1. Reagent Purity Check: As mentioned before, verify the purity and identity of your starting materials. 2. Gradual Temperature Increase: Slowly increase the reaction temperature while monitoring for any changes via TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The condensation of 2-amino-5-methylpyridine with an appropriate α-haloketone, such as 2-bromo-1-(p-tolyl)ethan-1-one, is a widely used and generally efficient method. This reaction, often a variation of the Tschitschibabin reaction, typically proceeds via nucleophilic substitution followed by intramolecular cyclization.[9][10][11][12][13] Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, also offer a powerful one-pot approach to synthesize substituted imidazo[1,2-a]pyridines.[14][15][16]

Q2: What is the underlying mechanism for the formation of the imidazo[1,2-a]pyridine ring?

The classical synthesis involves the initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the α-haloketone. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group of the ketone, which after dehydration, leads to the aromatic imidazo[1,2-a]pyridine ring system.[2][15]

Q3: How does the substituent on the pyridine ring affect the reaction?

Electron-donating groups (EDGs) on the 2-aminopyridine ring, such as the methyl group at the 5-position (which becomes the 6-position in the product), generally increase the nucleophilicity of the ring nitrogen, which can facilitate the initial alkylation step. Conversely, electron-withdrawing groups (EWGs) can decrease the reaction rate.[2]

Q4: Can microwave irradiation be used to improve the synthesis?

Yes, microwave-assisted synthesis has been shown to be a highly effective method for preparing imidazo[1,2-a]pyridines.[2][3][4][17][18] It often leads to significantly shorter reaction times, higher yields, and can be more environmentally friendly by reducing the need for large volumes of solvent.[3][17]

Q5: What are some common side reactions to be aware of?

A common side reaction is the self-condensation of the α-haloketone under basic conditions. Another possibility is the dimerization of the 2-aminopyridine starting material under harsh conditions. Careful control of reaction parameters is key to minimizing these unwanted pathways.

Experimental Protocols

High-Yield Synthesis of 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

This protocol is based on a well-established condensation reaction, optimized for high yield and purity.

Materials:

  • 2-Amino-5-methylpyridine

  • 2-Bromo-1-(p-tolyl)ethan-1-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylpyridine (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add sodium bicarbonate (1.5 eq) to the solution. This acts as a mild base to neutralize the HBr formed during the reaction.

  • To this stirring suspension, add a solution of 2-bromo-1-(p-tolyl)ethan-1-one (1.05 eq) in ethanol dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the synthesis of this compound from 2-amino-5-methylpyridine and an α-haloketone.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 2-Amino-5-methylpyridine intermediate1 N-Alkylated Intermediate reactant1->intermediate1 SN2 Attack reactant2 α-Halo-p-tolyl Ketone reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product This compound intermediate2->product Dehydration

Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common issues during the synthesis.

troubleshooting_workflow decision decision start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Purity check_yield->reagent_quality Yes purification Optimize Purification (Column, Recrystallization) check_purity->purification Yes success Successful Synthesis check_purity->success No reaction_conditions Optimize Reaction (Time, Temp, Solvent) reagent_quality->reaction_conditions stoichiometry Verify Stoichiometry reaction_conditions->stoichiometry stoichiometry->start characterize Characterize Product purification->characterize characterize->success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). Beilstein Journal of Organic Chemistry, 12, 1534–1539. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35221–35235. [Link]
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22436–22452. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega, 9(1), 1-22. [Link]
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). RSC Advances, 9(27), 15286–15308. [Link]
  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[15][19]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (2015). Tetrahedron Letters, 56(39), 5344-5347.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37050-37057. [Link]
  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). European Journal of Medicinal Chemistry, 244, 114858. [Link]
  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (2017). The Journal of Organic Chemistry, 82(17), 9205-9214.
  • Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.). ResearchGate.
  • Chichibabin Reaction. (n.d.). Cambridge University Press.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2019). Molbank, 2019(4), M1086. [Link]
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2018). RSC Advances, 8(38), 21216-21243. [Link]
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation. (2012). Synlett, 23(09), 1353-1357. [Link]
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). Proceedings, 41(1), 68. [Link]
  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2020). Journal of Heterocyclic Chemistry, 57(5), 2184-2195. [Link]
  • Chichibabin pyridine synthesis. (n.d.). In Wikipedia.
  • The Chichibabin amination reaction. (2018, November 26). Scientific Update.
  • Chichibabin reaction. (n.d.). In Wikipedia.
  • Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (2020). In Microwave-Assisted Organic Synthesis. IntechOpen. [Link]
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2007). Bioorganic & Medicinal Chemistry, 15(17), 5836-5845. [Link]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2001). Archiv der Pharmazie, 334(1), 22-26. [Link]<22::AID-ARDP22>3.0.CO;2-9
  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry, 20(2), 279-281. [Link]
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5487-5495. [Link]
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2015).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega, 9(1), 1-22. [Link]

Sources

troubleshooting regioselectivity in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Regioselectivity

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to solve challenges in your own research, particularly the persistent issue of regioselectivity.

Section 1: Understanding the Fundamentals of Regioselectivity

The synthesis of imidazo[1,2-a]pyridines, most classically achieved through the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2] The core challenge of regioselectivity arises because the 2-aminopyridine molecule possesses two distinct nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2). The initial site of alkylation by the α-halocarbonyl dictates the final substitution pattern of the bicyclic product.

  • Pathway A (Favored): Nucleophilic attack by the more basic and generally more nucleophilic endocyclic pyridine nitrogen (N1) onto the α-carbon of the halo-carbonyl compound. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, which after dehydration, leads to the 3-substituted imidazo[1,2-a]pyridine .[3]

  • Pathway B (Minor/Competing): Nucleophilic attack by the exocyclic amino nitrogen (N2) onto the α-carbon. This is a less common initial step but can lead to the formation of the isomeric 2-substituted imidazo[1,2-a]pyridine after cyclization onto the endocyclic nitrogen.

The final product distribution is a delicate balance of electronics, sterics, and reaction conditions that influence the kinetics of these competing pathways.

G cluster_start Starting Materials cluster_pathways Competing Initial Alkylation cluster_intermediates Intermediates & Cyclization cluster_products Regioisomeric Products A 2-Aminopyridine N1_attack Pathway A: Attack by Endocyclic N1 (More Nucleophilic) A->N1_attack Reaction Conditions N2_attack Pathway B: Attack by Exocyclic N2 (Less Favorable) A->N2_attack Reaction Conditions B α-Haloketone (R2-CO-CH(X)-R3) B->N1_attack Reaction Conditions B->N2_attack Reaction Conditions Int_A N-Alkylated Pyridinium Salt N1_attack->Int_A Int_B α-Amino Ketone Intermediate N2_attack->Int_B Cycl_A Intramolecular Condensation & Dehydration Int_A->Cycl_A Cycl_B Intramolecular Condensation & Dehydration Int_B->Cycl_B Prod_A 3-Substituted Imidazo[1,2-a]pyridine (Major Product) Cycl_A->Prod_A Prod_B 2-Substituted Imidazo[1,2-a]pyridine (Minor Product) Cycl_B->Prod_B

Fig. 1: Competing pathways in imidazo[1,2-a]pyridine synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: Why am I getting a mixture of regioisomers instead of a single product?

Answer: Obtaining a mixture of 2- and 3-substituted imidazo[1,2-a]pyridines is the most common regioselectivity problem. This indicates that the energy barrier between Pathway A and Pathway B is not sufficiently large under your current reaction conditions.

Root Causes & Explanations:

  • Electronic Effects on the Pyridine Ring: The relative nucleophilicity of the two nitrogen atoms is the primary determinant.

    • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ on the pyridine ring increase the electron density of the entire ring system, enhancing the nucleophilicity of the endocyclic N1 and generally favoring the desired Pathway A for 3-substituted products.

    • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CF₃ decrease the basicity and nucleophilicity of the endocyclic N1. This can make the exocyclic N2 more competitive as a nucleophile, leading to mixtures.[4][5] The position of the EWG is critical; an EWG at the C4 or C6 position strongly deactivates the adjacent N1.[4][5]

  • Steric Hindrance:

    • On the 2-aminopyridine: A bulky substituent at the C6 position can sterically hinder the approach of the α-haloketone to the endocyclic N1, potentially increasing the proportion of the 2-substituted isomer formed via Pathway B.

    • On the α-haloketone: A sterically demanding R³ group (e.g., t-butyl) on the α-carbon can influence the transition state of the initial alkylation, sometimes affecting the regiochemical outcome.

  • Reaction Conditions:

    • Solvent: Solvent polarity can influence the reaction pathways. Polar aprotic solvents like DMF or acetonitrile are common, but sometimes less polar solvents can alter the selectivity.

    • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, leading to poorer selectivity. Running the reaction at the lowest feasible temperature is often beneficial.

    • Base: The presence of a base like NaHCO₃ or K₂CO₃ can influence the reaction. While often used to neutralize the H-X byproduct, it can also deprotonate intermediates and alter the reaction course. Some modern procedures even run under catalyst- and solvent-free conditions.[1]

Q2: How can I selectively synthesize the 3-substituted imidazo[1,2-a]pyridine?

Answer: To favor the 3-substituted isomer, you must maximize the kinetic and thermodynamic preference for Pathway A (initial attack by the endocyclic N1).

Strategies and Protocols:

  • Optimize Reaction Temperature: Start the reaction at room temperature or even 0 °C and slowly warm if necessary. This will favor the pathway with the lower activation energy, which is typically the attack by the more nucleophilic N1.

  • Solvent Choice: Refluxing ethanol is a classic condition that often provides good selectivity for 3-substituted products.[2] For less reactive substrates, DMF at a moderate temperature (e.g., 80 °C) can be effective.[3]

  • Use of Additives: In some cases, specific catalysts or additives can promote the desired cyclization. For instance, some multicomponent reactions involving copper catalysts have shown high regioselectivity.[1]

  • Consider Alternative Synthetic Routes: If the classical condensation fails, consider a benzotriazole-mediated one-pot approach, which has been shown to provide excellent regioselectivity for 3-amino substituted imidazo[1,2-a]pyridines.[6]

Q3: How can I favor the formation of the 2-substituted imidazo[1,2-a]pyridine?

Answer: Selectively forming the 2-substituted isomer is less straightforward via the classical condensation, as it proceeds through the kinetically less-favored Pathway B. However, specific strategies can be employed.

Strategies and Protocols:

  • Substrate Design: Utilize a 2-aminopyridine with a strong, sterically demanding EWG at the C6 position. This combination electronically deactivates and sterically blocks the N1 position, making the exocyclic N2 the more likely point of initial attack.

  • Alternative Methodologies: The most reliable way to obtain 2-substituted imidazo[1,2-a]pyridines is often to abandon the classical α-haloketone condensation in favor of other methods.

    • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide that reliably produces 2,3-disubstituted products. By choosing an isocyanide that can be easily cleaved (e.g., a protected aminomethyl isocyanide), one can access 2-substituted systems.[7]

    • Reactions with Nitroolefins: Certain iron-catalyzed reactions of 2-aminopyridines with 2-methyl-nitroolefins can yield 3-methyl-2-aryl imidazo[1,2-a]pyridines.[8]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the key factors controlling regioselectivity in this synthesis?

The regioselectivity is primarily a function of the competition between the two nitrogen nucleophiles in the 2-aminopyridine. The table below summarizes the key controlling factors.

FactorInfluence on Regioselectivity (Favoring 3-Substituted Product)Explanation
Pyridine Substituents Electron-Donating Groups (EDGs) at C4, C5, C6Increases nucleophilicity of the endocyclic N1, accelerating the desired initial alkylation.
Electron-Withdrawing Groups (EWGs)Can decrease selectivity by making the two nitrogens more competitive.[4][5]
α-Haloketone Structure Less steric hindrance on the α-carbon and carbonylFacilitates attack at the carbonyl carbon during the final cyclization step.
Temperature Lower temperature (0 °C to RT)Favors the kinetically preferred pathway (N1 attack), which usually has a lower activation energy.
Solvent Protic solvents (e.g., Ethanol) or polar aprotic (e.g., DMF)Solvation can stabilize the charged pyridinium intermediate in Pathway A.
Base Often neutralizes H-X byproductCan prevent side reactions; its absence or presence can alter the dominant pathway.

FAQ 2: My reaction is not proceeding, or the yield is very low. What are the common causes?

Low yield or no reaction can stem from several issues beyond regioselectivity:

  • Poor quality of α-haloketone: These reagents can be unstable and decompose upon storage. Verify the purity of your starting material or consider generating it in situ. Some procedures generate α-bromoacetophenones in the same pot using NBS.[9][10]

  • Deactivated 2-aminopyridine: The presence of multiple or very strong electron-withdrawing groups can render the pyridine insufficiently nucleophilic for the reaction to proceed under standard conditions.

  • Reaction Conditions: The reaction may require higher temperatures (reflux) or microwave irradiation to proceed, especially with less reactive substrates.[2][9]

  • Moisture: While some modern syntheses are performed in water, the classical condensation reaction should be run under anhydrous conditions to prevent hydrolysis of intermediates.[11][12]

FAQ 3: Are there modern, regioselective synthetic routes that avoid these issues?

Yes, the field has evolved significantly. Modern methods often provide superior regiocontrol from the outset.

  • Multicomponent Reactions (MCRs): Reactions like the GBB provide a convergent and highly regioselective route to complex imidazo[1,2-a]pyridines.[7][13]

  • Metal-Catalyzed Reactions: Copper- and iron-catalyzed reactions using alternative starting materials like nitroolefins, ketones, or alkynes offer diverse and often highly regioselective pathways.[8][14]

  • C-H Functionalization: Direct functionalization of a pre-formed imidazo[1,2-a]pyridine ring is a powerful strategy. The C3 position is the most electronically rich and is typically the first site of electrophilic substitution, providing a reliable way to introduce substituents at this position.[15]

G cluster_Q1 Substituent Effects cluster_Q2 Condition Optimization cluster_Q3 Advanced Methods Start Problem: Poor Regioselectivity Q1 Analyze Substituents on 2-Aminopyridine Start->Q1 Q2 Review Reaction Conditions Start->Q2 Q3 Consider Alternative Synthetic Strategy Start->Q3 A1 EDG Present? (Favors 3-subst.) Q1->A1 A2 EWG Present? (Decreases Selectivity) Q1->A2 A3 Steric Hindrance at C6? Q1->A3 B1 Action: Lower Temperature (e.g., RT or 0°C) Q2->B1 B2 Action: Screen Solvents (Ethanol, DMF, Acetonitrile) Q2->B2 B3 Action: Modify Base (e.g., NaHCO3, K2CO3, or none) Q2->B3 C1 Option: Multicomponent Rxn (e.g., GBB) Q3->C1 C2 Option: Metal-Catalyzed Cross-Coupling Q3->C2 C3 Option: Post-Functionalization of Parent Scaffold (C-H) Q3->C3 Outcome Achieve High Regioselectivity B1->Outcome B2->Outcome B3->Outcome C1->Outcome C2->Outcome C3->Outcome

Fig. 2: Logical workflow for troubleshooting regioselectivity.

Section 4: Experimental Protocols

Protocol 1: General Procedure for 3-Substituted Imidazo[1,2-a]pyridine Synthesis

This protocol is a standard method that generally favors the 3-substituted isomer.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1.0 eq).

  • Solvent: Add anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add the corresponding α-haloketone (1.05 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate (the hydrohalide salt of the product) has formed, it can be collected by filtration.

  • Purification: The crude product can be neutralized with a saturated aqueous solution of NaHCO₃, extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over Na₂SO₄, and concentrated under reduced pressure. The final product is then purified by column chromatography on silica gel.

Protocol 2: In Situ Generation of α-Bromoketone and Cyclization

This method is useful if the α-bromoketone is unstable or not commercially available.[10]

  • Setup: In a round-bottom flask, dissolve the ketone (e.g., acetophenone) (1.0 eq) and the 2-aminopyridine (1.0 eq) in a suitable solvent like PEG-400/water or acetonitrile.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Cyclization: After the addition is complete, heat the reaction mixture (e.g., 80 °C or under microwave irradiation) until TLC analysis indicates the formation of the product is complete.

  • Workup and Purification: Cool the mixture, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated. Purify the residue by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Wagare, et al. (2021). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. ResearchGate.
  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35258.
  • Dutta, U., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Collins, J. L., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 34(9), 2919-2924.
  • Rasapalli, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(52), 30659-30664.
  • Rasapalli, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. ResearchGate.
  • Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(2), 481-484.
  • Sharma, V., et al. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(44), 8484-8502.
  • Boufroura, H., et al. (2022). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 352, 01010.
  • Gámez-Montaño, R., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 27(22), 7905.
  • Said, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3).
  • Bozorov, K., et al. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 9(27), 15456-15485.
  • Berteina-Raboin, S., et al. (2023). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 12(4).

Sources

Technical Support Center: Purification of 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity in Imidazo[1,2-a]pyridine Synthesis

This compound is a key structural motif in medicinal chemistry, notably as a precursor and intermediate in the synthesis of various pharmaceutical agents.[1] Its synthesis, commonly achieved through the condensation of 2-amino-5-methylpyridine with an α-halocarbonyl compound or via multicomponent reactions, can often lead to a mixture of products requiring careful purification.[2][3] The presence of unreacted starting materials, isomers, and other reaction byproducts can significantly impact the yield, reproducibility, and biological activity in subsequent applications. This guide provides a systematic approach to troubleshooting and optimizing the purification process.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product shows multiple spots on the TLC plate, and I'm unsure what they are.

Question: I've run a Thin Layer Chromatography (TLC) of my crude reaction mixture, and besides the expected product spot, I see several other spots. How can I identify these impurities and select the right purification strategy?

Answer: The presence of multiple spots on a TLC plate is a common observation and indicates a mixture of compounds. These impurities typically fall into three categories: unreacted starting materials, isomeric byproducts, and other side-products.

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves: 2-amino-5-methylpyridine and the carbonyl-containing reactant (e.g., chloroacetaldehyde or a bromo-ketone). To identify these, you should run the TLC with co-spots of your starting materials alongside the crude reaction mixture. 2-amino-5-methylpyridine is a relatively polar compound and will likely have a lower Rf value than the more conjugated and less polar this compound product.

  • Isomeric Byproducts: Depending on the reactants and reaction conditions, the formation of isomeric imidazo[1,2-a]pyridines is possible, although less common for this specific methylation pattern. These isomers will likely have very similar polarities and thus close Rf values, making them challenging to separate by standard column chromatography.

  • Side-Products: Dimerization of the starting aminopyridine or self-condensation of the carbonyl compound can lead to various byproducts. These are often higher molecular weight and may appear as less mobile spots on the TLC.

Recommended Action:

  • TLC Analysis with Standards: Run a TLC plate spotting the crude mixture, pure 2-amino-5-methylpyridine, and the carbonyl reactant separately, and then co-spot them. This will help you definitively identify the spots corresponding to the starting materials.

  • Solvent System Optimization: Experiment with different solvent systems for your TLC to achieve better separation between the product and impurity spots. A good starting point for imidazo[1,2-a]pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4]

  • Visualization Techniques: Use different visualization methods. In addition to UV light (254 nm), staining with agents like potassium permanganate or iodine can reveal spots that are not UV-active.[5]

Issue 2: I'm having difficulty separating the product from a close-running impurity by column chromatography.

Question: My product and an unknown impurity have very similar Rf values, and I can't get baseline separation on my silica gel column. What can I do to improve the separation?

Answer: This is a frequent challenge, especially when dealing with structurally similar compounds. Here’s a systematic approach to improve your separation:

  • Optimize the Mobile Phase:

    • Solvent Polarity: Fine-tune the polarity of your eluent. Sometimes, a very small change in the solvent ratio can significantly improve separation. Try a gradient elution, starting with a less polar mixture and gradually increasing the polarity.

    • Solvent System Composition: If a simple binary mixture (e.g., hexanes/ethyl acetate) is not effective, consider a ternary system. Adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can alter the selectivity of the separation. For basic compounds like imidazo[1,2-a]pyridines, adding 0.1-1% triethylamine to the eluent can reduce tailing on silica gel and improve peak shape.

  • Change the Stationary Phase:

    • Alumina: If silica gel (which is acidic) is causing issues like product degradation or poor separation, consider using neutral or basic alumina as the stationary phase.

    • Reverse-Phase Chromatography: For very polar or difficult-to-separate mixtures, reverse-phase flash chromatography (using a C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a powerful alternative.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and often superior method for achieving high purity, especially for removing small amounts of closely related impurities. The key is to find a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Issue 3: My yield is consistently low after purification.

Question: After column chromatography, my final yield of this compound is much lower than expected. What could be the reasons, and how can I improve it?

Answer: Low recovery after purification can be due to several factors, ranging from the reaction itself to the purification technique.

  • Incomplete Reaction: Monitor your reaction progress by TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, you may need to adjust the reaction time, temperature, or catalyst loading.[4]

  • Product Adsorption on Silica Gel: Imidazo[1,2-a]pyridines are basic and can sometimes irreversibly adsorb to the acidic silica gel, leading to low recovery. Deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine can mitigate this issue.

  • Product Instability: Although this compound is generally stable, some derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation on the column (e.g., seeing new, lower Rf spots appear in the collected fractions), switching to a neutral stationary phase like alumina is recommended.

  • Improper Column Packing and Elution: A poorly packed column can lead to channeling and broad peaks, resulting in mixed fractions and lower isolated yields of the pure compound. Ensure your column is packed uniformly. Additionally, eluting the column too quickly may not allow for proper equilibration and separation, leading to broader elution bands.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected byproducts?

A1: A very common and classical method is the Tschitschibabin reaction, which involves the condensation of 2-amino-5-methylpyridine with an α-halocarbonyl compound like chloroacetaldehyde or bromoacetone.[3] Multicomponent reactions are also widely used.[6][7]

The most probable byproducts include:

  • Unreacted 2-amino-5-methylpyridine: This is a common impurity if the reaction does not go to completion.

  • Polymeric materials: Self-condensation of the aldehyde or ketone reactant can lead to polymeric byproducts, which are typically high molecular weight and remain at the baseline of a TLC plate.

  • Dimeric byproducts: In some cases, dimerization of the starting aminopyridine can occur as a side reaction.[8]

Q2: How can I effectively remove residual 2-amino-5-methylpyridine from my final product?

A2: Since 2-amino-5-methylpyridine is more polar and basic than the product, several methods can be effective:

  • Column Chromatography: As mentioned, careful optimization of the eluent system on silica or alumina should provide good separation.

  • Acid Wash: Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 2-amino-5-methylpyridine will be protonated and move into the aqueous layer. The desired product, being less basic, will remain in the organic layer. Afterward, you must wash the organic layer with a base (like saturated sodium bicarbonate solution) to remove any residual acid and then with brine, followed by drying and solvent evaporation. Caution: Ensure your product is stable to acidic conditions before attempting this.

  • Recrystallization: If the product is crystalline, recrystallization is often very effective at removing small amounts of starting materials.

Q3: Is it necessary to use an inert atmosphere for the synthesis of this compound?

A3: This depends on the specific synthetic protocol. While many traditional methods do not require an inert atmosphere, some modern catalytic systems, particularly those involving copper or palladium catalysts, may be sensitive to oxygen.[9] Some oxidative coupling reactions even utilize air as the oxidant.[4] Always refer to the specific literature procedure you are following. If you are experiencing low yields or the formation of dark-colored byproducts, trying the reaction under an inert atmosphere (like nitrogen or argon) is a good troubleshooting step.

Q4: My purified this compound is a colored oil, but I expected a solid. What should I do?

A4: While some imidazo[1,2-a]pyridines are solids, others can be oils or low-melting solids, even when pure. The color can sometimes be due to trace, highly colored impurities.

  • Confirm Purity: First, confirm the purity of your oil by analytical techniques like ¹H NMR, ¹³C NMR, and LC-MS. If these show a single, clean compound, the oily nature might be inherent to the molecule.

  • Decolorization: If the color is due to an impurity, you can try decolorizing your product. Dissolve it in a suitable solvent and treat it with a small amount of activated carbon, then filter through a pad of celite.

  • Inducing Crystallization: If you expect a solid, you can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Adding a seed crystal if you have one.

    • Cooling the concentrated solution to a low temperature for an extended period.

    • Trying different solvents for recrystallization.

Detailed Experimental Protocol: Purification by Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate, Dichloromethane, Triethylamine (optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • TLC plates (silica gel 60 F254)

  • Collection tubes

Workflow Diagram:

PurificationWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Optimization Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Loading of Crude Product Pack->DryLoad Elute 5. Elute with Optimized Solvent DryLoad->Elute Collect 6. Collect Fractions Elute->Collect TLC_Frac 7. TLC Analysis of Fractions Collect->TLC_Frac Combine 8. Combine Pure Fractions TLC_Frac->Combine Evap 9. Evaporate Solvent Combine->Evap

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Procedure:

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of solvent systems to find the one that gives the best separation between your product and impurities. A good starting point is 30% ethyl acetate in hexanes. Aim for an Rf value of ~0.3 for your product. If tailing is observed, add 0.5% triethylamine to the eluent.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand and silica.

    • Begin collecting fractions. The volume of the fractions will depend on the size of your column.

    • If you are using a gradient elution, gradually increase the polarity of the eluent.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Spot multiple fractions on the same TLC plate for easy comparison.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11][12]

Data Summary Table

Impurity ClassCommon ExamplesTypical TLC Behavior (vs. Product)Recommended Purification Strategy
Unreacted Starting Materials 2-amino-5-methylpyridine, Chloroacetaldehyde/Bromo-ketone2-amino-5-methylpyridine is more polar (lower Rf)Column Chromatography, Acid Wash, Recrystallization
Isomeric Byproducts Other methylated imidazo[1,2-a]pyridinesVery similar polarity (close Rf)High-performance flash chromatography, Preparative HPLC, Recrystallization
Side-Products Dimerized aminopyridine, Aldol condensation productsOften higher or much lower polarity (very different Rf)Column Chromatography, Recrystallization

References

  • Gámez-Montaño, R., et al. (2018). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2018(4), M1018.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Gámez-Montaño, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 3(4), 1185-1196.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38047-38061.
  • Gorgani, L., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35057-35073.
  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498.
  • Xu, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3438.
  • Ghorbani-Vaghei, R., et al. (2016). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 6(10), 8345-8351.
  • Gámez-Montaño, R., et al. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 5(15), 4567-4573.
  • Smith, K. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(08), A79-A84.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Al-Zoubi, W. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(23), 7385.
  • U.S. Patent No. 5,332,824. (1994).
  • EPFL. (n.d.). TLC Visualization Reagents.
  • U.S. Patent No. 4,628,097. (1986).
  • Wang, Y., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607.
  • European Patent No. EP0569701A1. (1993).
  • Ghedini, M., et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal, 25(63), 14356-14365.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5001-5079.
  • Kumar, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5646-5659.
  • Reen, M. T., & McGlacken, G. P. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(31), 8429-8440.

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the palladium-catalyzed cross-coupling of 6-Methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this versatile and sometimes challenging heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, and mastering their functionalization is key to unlocking novel therapeutic agents.[1][2][3][4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Question 1: My reaction is showing low to no product yield. What are the primary causes and how can I troubleshoot this?

Answer: Low or nonexistent yield is a frequent issue that can often be resolved by systematically evaluating your reaction components and conditions. The imidazo[1,2-a]pyridine core, with its nitrogen atoms, can act as a ligand, potentially inhibiting the palladium catalyst.[6] Here’s a breakdown of potential culprits and solutions:

  • Catalyst and Ligand Integrity:

    • Catalyst Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high purity and has been stored correctly to prevent decomposition. For sensitive reactions, using a fresh bottle or a pre-catalyst can be beneficial.[7]

    • Ligand Choice & Stability: The choice of phosphine ligand is critical. For electron-rich heterocycles like this compound, bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often necessary to promote the rate-determining oxidative addition and subsequent reductive elimination steps.[6][8][9] These ligands can be air-sensitive, so proper handling under an inert atmosphere is crucial.

  • Reagent Quality:

    • Substrate Purity: Impurities in your this compound or coupling partner can poison the catalyst. Ensure all starting materials are pure and dry.

    • Boronic Acid/Ester Stability: In Suzuki-Miyaura couplings, boronic acids can degrade over time, leading to homocoupling and protodeboronation.[6][7] Consider using more stable boronic esters (e.g., pinacol esters) or freshly preparing your boronic acid.[6]

    • Base Quality: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[10] Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered for better reproducibility.[11] In some cases, an aqueous solution of the base is required.

  • Reaction Conditions:

    • Degassing: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[7][12] Rigorous degassing of your solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) is essential.[13]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[7] If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

Question 2: I'm observing significant formation of side products, such as homocoupled boronic acid and hydrodehalogenation of my starting material. How can I minimize these?

Answer: Side reactions compete with your desired catalytic cycle. Fine-tuning your reaction conditions can favor the cross-coupling pathway.

  • Homocoupling of the Nucleophile (e.g., Boronic Acid):

    • Cause: This is often promoted by the presence of oxygen or when the transmetalation step is slow.[7][12]

    • Solutions:

      • Rigorous Degassing: As mentioned above, minimize oxygen content in your reaction.

      • Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) might reduce homocoupling compared to the in situ reduction of Pd(II) sources, which can sometimes be inefficient and lead to side reactions.[7]

      • Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. Weaker bases or less polar solvents may slow down this step, allowing homocoupling to compete.

  • Hydrodehalogenation (Reduction of the Aryl Halide):

    • Cause: This occurs when the aryl halide is reduced to an arene. This can happen through various pathways, including β-hydride elimination from the palladium intermediate.

    • Solutions:

      • Ligand Choice: Using bulky ligands can disfavor β-hydride elimination.

      • Base: A weaker base might reduce the rate of this side reaction.

      • Solvent: Ensure your solvent is anhydrous, as water can sometimes be a proton source for this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound ring is most reactive for cross-coupling?

The C3 position is generally the most nucleophilic and prone to electrophilic substitution, making it a common site for direct C-H functionalization.[3][14] For cross-coupling reactions, a halogen is typically pre-installed. The reactivity of a C-X bond for oxidative addition to palladium generally follows the trend I > Br > Cl. The electronic and steric environment of the halogen will also play a significant role.

Q2: What are the best starting points for catalyst and ligand screening for a Suzuki-Miyaura coupling with a bromo-6-methylimidazo[1,2-a]pyridine?

A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced pre-catalyst from the Buchwald portfolio, paired with a bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Buchwald PrecatalystReadily available and effective with appropriate ligands. Pre-catalysts offer improved stability and activity.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that facilitate oxidative addition and reductive elimination with challenging heterocyclic substrates.[6][8]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that are effective in Suzuki couplings.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHFAprotic solvents, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[11][12]

Q3: Can I perform a Buchwald-Hartwig amination on a halogenated this compound?

Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with this scaffold.[16] Similar to Suzuki couplings, the choice of ligand is crucial. The electron-deficient nature and coordinating ability of the pyridine nitrogen can present challenges.[8] Bulky biarylphosphine ligands are generally preferred.[8][9]

Q4: How do I remove residual palladium from my final product?

Residual palladium can be problematic, especially for compounds intended for biological screening.[17] While column chromatography can remove a significant amount, it is often insufficient.[17] Treatment of the product solution with a metal scavenger (e.g., silica-based thiols or triazines) followed by filtration is a highly effective method for reducing palladium levels to <100 ppm.[17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-6-methylimidazo[1,2-a]pyridine

This protocol provides a general starting point. Optimization for specific substrates is recommended.

Materials:

  • Bromo-6-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the bromo-6-methylimidazo[1,2-a]pyridine, arylboronic acid, and K₃PO₄.

  • Catalyst and Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v) to the flask.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Verify Catalyst & Ligand Integrity Start->Check_Catalyst Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Catalyst_Purity Use fresh Pd source Consider precatalyst Check_Catalyst->Catalyst_Purity Decomposition? Ligand_Choice Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Ligand_Choice Inefficient? Substrate_Purity Re-purify starting materials Check_Reagents->Substrate_Purity Impurities? Boronic_Acid Use fresh boronic acid or switch to pinacol ester Check_Reagents->Boronic_Acid Degradation? Base_Quality Use anhydrous, finely powdered base Check_Reagents->Base_Quality Inactive? Degassing Improve degassing procedure (e.g., freeze-pump-thaw) Check_Conditions->Degassing O₂ present? Temperature Optimize temperature (try lower T for longer time) Check_Conditions->Temperature Decomposition or sluggish reaction?

Caption: A decision tree for troubleshooting low-yield reactions.

Palladium Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle OA Oxidative Addition ArPdX OA->ArPdX TM Transmetalation ArPdAr TM->ArPdAr RE Reductive Elimination Pd0 RE->Pd0 Product RE->Product - Product Pd0->OA ArX ArX->OA + Ar-X ArPdX->TM ArB ArB->TM + Ar'-B(OR)₂ Base Base->TM + Base ArPdAr->RE

Sources

Technical Support Center: Overcoming Poor Solubility of 6-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methylimidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5] However, its advantageous pharmacological properties are often challenged by poor aqueous solubility, a critical hurdle in drug development that can impact bioavailability and therapeutic efficacy.[6][7]

This guide is designed to provide you with in-depth, actionable troubleshooting strategies and answers to frequently asked questions. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common initial queries regarding the solubility of this compound derivatives.

Q1: Why do my this compound derivatives consistently show poor solubility in aqueous buffers?

A1: The poor aqueous solubility of this class of compounds is primarily due to their molecular structure. The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system, which is inherently hydrophobic.[7] The addition of a methyl group at the 6-position further increases the lipophilicity of the molecule, reducing its affinity for polar solvents like water. While the nitrogen atoms in the ring system can participate in hydrogen bonding, the overall hydrophobic character of the scaffold often dominates, leading to low solubility.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

A2: This is a classic issue known as "carry-over" precipitation. DMSO is a strong organic solvent that can dissolve your compound at high concentrations. However, when this stock is introduced into an aqueous environment, the dramatic change in solvent polarity causes the poorly soluble compound to crash out of solution.

To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%) that still maintains compound solubility.

  • Use a co-solvent system: Instead of a pure DMSO stock, prepare your stock in a mixture of DMSO and a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[8][9][10] This can create a more gradual transition in polarity upon dilution.

  • Employ enabling formulation technologies: For in-vivo studies, more advanced techniques discussed in the troubleshooting section, such as cyclodextrin complexation or nanosuspensions, may be necessary.[6][11]

Q3: Can I improve the solubility of my this compound derivative by adjusting the pH of the buffer?

A3: Yes, pH modification can be a viable strategy, particularly for basic compounds. The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can be protonated at acidic pH.[12] This protonation introduces a positive charge, forming a salt that is generally more water-soluble than the free base. However, the effectiveness of this approach depends on the pKa of your specific derivative. It's crucial to determine the pKa to understand the pH range where the compound will be ionized and thus more soluble. Be mindful that physiological pH is around 7.4, and significant deviations from this may not be suitable for all biological assays.[10]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to systematically address and overcome solubility challenges.

Issue 1: Compound Precipitation During In Vitro Assay Preparation

Symptoms:

  • Visible particulate matter or cloudiness after diluting a stock solution into aqueous media.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected compound activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for in vitro assay precipitation.

Detailed Protocols:

  • Co-Solvent System Protocol:

    • Prepare a 10 mM stock solution of your this compound derivative in a 1:1 (v/v) mixture of DMSO and Polyethylene Glycol 400 (PEG 400).

    • Gently vortex and sonicate if necessary to ensure complete dissolution.

    • Perform serial dilutions in the same co-solvent system to create working stocks.

    • For the final dilution into your aqueous assay buffer, ensure the final co-solvent concentration does not exceed 1%.

    • Visually inspect for any signs of precipitation.

Issue 2: Poor Oral Bioavailability in Preclinical Animal Studies

Symptoms:

  • Low plasma exposure (AUC) after oral administration.

  • High variability in pharmacokinetic data between animals.

  • Lack of in vivo efficacy despite good in vitro potency.

Causality: Poor aqueous solubility is a major contributor to low oral bioavailability for BCS Class II and IV compounds.[6][13] The drug must first dissolve in the gastrointestinal fluids before it can be absorbed.

Advanced Formulation Strategies:

StrategyMechanism of Solubility EnhancementKey AdvantagesConsiderations
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin, forming a more water-soluble inclusion complex.[14][15]Significant solubility enhancement, potential for improved stability.[15]Stoichiometry of complexation needs to be determined; not all molecules form stable complexes.[16]
Nanosuspension Reduction of drug particle size to the sub-micron range, which increases the surface area for dissolution according to the Noyes-Whitney equation.[11][17]Applicable to a wide range of poorly soluble drugs, can improve dissolution rate and saturation solubility.[11][17]Requires specialized equipment (e.g., high-pressure homogenizer, media mill); physical stability of the nanosuspension must be ensured.[18]
Solid Dispersion Dispersion of the drug in an amorphous form within a hydrophilic carrier matrix.[19][20][21] The amorphous state has higher energy and thus greater solubility than the crystalline form.[20]Can significantly increase dissolution rate and bioavailability.[19][21]Potential for the amorphous drug to recrystallize over time, leading to decreased solubility.[19]
Prodrug Approach Chemical modification of the drug molecule to attach a hydrophilic promoiety. This promoiety is cleaved in vivo to release the active parent drug.[22]Can dramatically improve solubility and absorption.[22]Requires careful design to ensure efficient in vivo cleavage and minimal toxicity from the promoiety.[22]
Salt Formation Conversion of the parent compound into a salt form, which often has higher aqueous solubility.[6]A well-established and often straightforward approach.Only applicable to ionizable compounds; the resulting salt may have different physicochemical properties.[23]

Experimental Workflow for Formulation Development:

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol: Cyclodextrin Complexation Feasibility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at varying concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add Excess Drug: Add an excess amount of your this compound derivative to each cyclodextrin solution.

  • Equilibrate: Shake the suspensions at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify Solubilized Drug: Analyze the concentration of the drug in the clear supernatant of each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot and Analyze: Plot the concentration of the solubilized drug against the cyclodextrin concentration. A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and suggests that this is a viable approach.[16]

References

  • Shaikh, J., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
  • Gundawar, N., et al. (2022). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Bhalani, D., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
  • Fathi-Karkan, S., et al. (2023). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. [Link]
  • Dixit, A. K., et al. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
  • Saffoon, N., et al. (2017).
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]
  • Kumar, A., & Kumar, K. (2017). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Universal Journal of Pharmaceutical Research. [Link]
  • Unknown. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Technology Networks. [Link]
  • Jakka, V., et al. (2023).
  • Patel, V. R., & Agrawal, Y. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. [Link]
  • Unknown. (n.d.). Cosolvent. Wikipedia. [Link]
  • Singh, R., & Kumar, S. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link]
  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. [Link]
  • S, S., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
  • S. Desprez, et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. [Link]
  • Pop, A. L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
  • Desprez, S., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
  • Çakır, U. A., et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]
  • Giri, P. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Zhang, L., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. [Link]
  • da Silva, A. B., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
  • Thakur, A., et al. (2022). Synthetic strategies for the preparation of imidazopyridines..
  • Bairagi, M., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
  • Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]
  • M. J. D. Reid, et al. (2012). Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. PMC - NIH. [Link]
  • Rautio, J. (2018). Current and Emerging Prodrug Strategies.
  • de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Saini, M. S., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • R, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
  • Jose, J., & Thomas, A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • Unknown. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.. UCL Discovery. [Link]
  • Unknown. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • Cirrincione, G., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
  • Kumar, A., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
  • Kütt, A., et al. (2016). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
  • Rodrigues, F. A. R., et al. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. [Link]
  • S. A. Mitchell, et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC - NIH. [Link]
  • Wang, Y., et al. (2015).
  • Tan, C. H., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
  • Ujváry, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
  • Liu, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

Sources

preventing degradation of 6-Methylimidazo[1,2-a]pyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and ensure the stability of this compound during storage and handling. Our goal is to provide you with the technical expertise and practical insights necessary for the successful application of this compound in your research.

I. Understanding the Stability of this compound

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] While generally stable, the fused bicyclic system with a bridgehead nitrogen atom can be susceptible to degradation under certain conditions. Understanding the potential degradation pathways is crucial for maintaining the integrity of this compound.

The primary environmental factors that can influence the stability of this compound during storage include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can lead to photolytic degradation. The imidazo[1,2-a]pyridine core has known photophysical properties, which suggests potential photosensitivity.[3]

  • Atmosphere: The presence of oxygen and moisture can lead to oxidative and hydrolytic degradation, respectively.

  • pH: The compound's stability can be affected by acidic or basic conditions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent exposure to moisture and air. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: How does exposure to light affect the stability of this compound?

A2: Imidazo[1,2-a]pyridine derivatives have demonstrated photophysical properties, indicating they can absorb light, which may lead to photodegradation.[3] To prevent this, always store the compound in an amber or opaque vial to protect it from light.

Q3: Is this compound sensitive to air (oxygen)?

A3: Yes, like many organic compounds, this compound can be susceptible to oxidation. To minimize this, it is best to store it under an inert atmosphere, especially for long-term storage or when high purity is critical.

Q4: What is the recommended procedure for handling the compound to minimize degradation?

A4: When handling this compound, it is important to work in a controlled environment. Use a glove box or a fume hood with an inert atmosphere if possible. Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Mass Spectrometry (MS) is also useful for confirming the molecular weight and identifying potential degradation products.[4][5]

III. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential degradation issues with this compound.

Issue 1: Unexpected peaks in my HPLC chromatogram.

  • Question: I am analyzing my sample of this compound and see additional peaks that were not present in the initial analysis. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and preferably under an inert atmosphere). Improper storage is the most common cause of degradation.

    • Consider Potential Degradation Pathways:

      • Hydrolysis: If the sample has been exposed to moisture or stored in a non-anhydrous solvent, hydrolysis of the imidazo[1,2-a]pyridine ring could occur. While the ring is generally stable, extreme pH conditions can promote this.

      • Oxidation: Exposure to air can lead to the formation of N-oxides or other oxidation products.

      • Photodegradation: If the sample has been exposed to light, photolytic degradation products may have formed.

    • Analyze the Degradation Products: Use LC-MS to determine the molecular weights of the impurity peaks. This information can provide clues about the degradation pathway. For example, an increase in mass of 16 amu could suggest oxidation.

    • Perform a Forced Degradation Study (if necessary): To definitively identify the degradation products, you can perform a forced degradation study on a small amount of your pure compound. This involves subjecting the compound to stress conditions (acid, base, peroxide, heat, light) and analyzing the resulting mixtures by HPLC and LC-MS. This will help you to create a "fingerprint" of potential degradation products.

Issue 2: My experimental results are inconsistent.

  • Question: I am getting variable results in my experiments using this compound from the same batch. Could this be due to degradation?

  • Answer and Troubleshooting Steps:

    • Purity Check: Re-analyze the purity of your current stock of this compound using a validated HPLC method. Compare the chromatogram to the initial analysis or the certificate of analysis.

    • Handling Procedures: Review your experimental workflow. Are you preparing fresh solutions for each experiment? Solutions of the compound, especially in protic or aqueous solvents, may not be stable over long periods.

    • Solvent Purity: Ensure that the solvents you are using to dissolve the compound are of high purity and anhydrous, where appropriate. Impurities in solvents can catalyze degradation.

    • Visual Inspection: Examine the solid compound. Any change in color (e.g., from white/off-white to yellow or brown) can be an indicator of degradation.

Issue 3: I suspect my compound has degraded. How can I confirm this and what should I do?

  • Question: I have reason to believe my stored this compound has degraded. How can I be sure, and is the material still usable?

  • Answer and Troubleshooting Steps:

    • Spectroscopic Analysis: Acquire ¹H NMR and ¹³C NMR spectra of the suspect sample. Compare these spectra to a reference spectrum of the pure compound. The appearance of new signals or changes in the integration of existing signals can confirm the presence of impurities.

    • LC-MS Analysis: As mentioned previously, LC-MS is a powerful tool for identifying degradation products. The mass of the impurities can help in elucidating their structures.

    • Purification: If the degradation is minor, it may be possible to purify the remaining material using techniques like column chromatography or recrystallization. The choice of method will depend on the nature of the impurities.

    • Disposal: If significant degradation has occurred, it is best to dispose of the material according to your institution's safety guidelines and obtain a fresh batch. Using degraded material will lead to unreliable and irreproducible results.

IV. Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. This method should be capable of separating the intact compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase system would be:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid

Gradient Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Detection:

  • UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Perform forced degradation studies by treating the stock solution with:

    • Acid: 0.1 M HCl at 60°C

    • Base: 0.1 M NaOH at 60°C

    • Oxidizing Agent: 3% H₂O₂ at room temperature

    • Heat: 80°C (in solution and as a solid)

    • Light: Expose to UV light (e.g., 254 nm) and visible light

  • Inject the stressed samples and an unstressed control sample into the HPLC system.

  • Optimize the gradient and other chromatographic parameters to achieve good separation between the parent peak and any degradation peaks.

  • The method is considered "stability-indicating" if all degradation products are resolved from the main peak and from each other.

Visualization of Troubleshooting Logic

The following diagram illustrates the logical workflow for troubleshooting the degradation of this compound.

Troubleshooting_Workflow start Suspected Degradation of this compound purity_check Perform Purity Check (HPLC, NMR) start->purity_check is_pure Is the compound pure? purity_check->is_pure no_issue No Degradation Detected. Proceed with Experiment. is_pure->no_issue Yes identify_impurities Identify Impurities (LC-MS) is_pure->identify_impurities No review_handling Review Handling and Experimental Procedures no_issue->review_handling review_storage Review Storage Conditions (Temp, Light, Atmosphere) identify_impurities->review_storage correlate_impurities Correlate Impurities with Potential Degradation Pathways review_storage->correlate_impurities hydrolysis Hydrolysis Products? correlate_impurities->hydrolysis oxidation Oxidation Products? hydrolysis->oxidation No mitigate_hydrolysis Mitigate: Store in a desiccator, use anhydrous solvents. hydrolysis->mitigate_hydrolysis Yes photodegradation Photodegradation Products? oxidation->photodegradation No mitigate_oxidation Mitigate: Store under inert gas, use degassed solvents. oxidation->mitigate_oxidation Yes mitigate_photo Mitigate: Store in amber vials, protect from light. photodegradation->mitigate_photo Yes purify_or_discard Purify Compound or Discard and Obtain New Batch photodegradation->purify_or_discard No mitigate_hydrolysis->purify_or_discard mitigate_oxidation->purify_or_discard mitigate_photo->purify_or_discard

Caption: Troubleshooting workflow for this compound degradation.

V. References

  • Jadhav, A. S., et al. (2013). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research, 5(12), 123-131. [Link]

  • Kaur, N., & Singh, S. (2018). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews, 1(8), 230-234. [Link]

  • Guzmán-Martínez, F., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. [Link]

  • Burkner, G. T., et al. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules, 28(2), 893. [Link]

  • Olesińska, E., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5028. [Link]

  • Wang, Z., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Cell Reports Physical Science, 4(5), 101403. [Link]

  • Martínez-Vargas, A., et al. (2018). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]

  • Cheng, B. M., et al. (2004). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 108(38), 7761-7770. [Link]

  • Wang, M., et al. (2015). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 5(5), 456-466. [Link]

  • Tomaszewski, P., et al. (2015). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Organic & Biomolecular Chemistry, 13(2), 489-497. [Link]

  • Liu, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(2), 607. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • Chobe, P., et al. (2021). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Kumar, A., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(42), 8561-8568. [Link]

  • Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37035-37046. [Link]

  • Liu, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(2), 607. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 406-427. [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 134-138. [Link]

  • Wang, X., et al. (2023). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 2(5), 1184-1190. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • Saha, S. S., et al. (2023). Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging. Journal of Materials Chemistry C, 11(42), 14644-14656. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine in Pharmaceutical Manufacturing. [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Bioorganic & Medicinal Chemistry, 26(10), 2735-2745. [Link]

  • Chen, Y., et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal, 14(21), 3843-3847. [Link]

  • Jain, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 6-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and address common challenges encountered when transitioning from laboratory-scale synthesis to pilot-plant or manufacturing scale. While specific public-domain data on the scale-up of this particular molecule is limited, the principles and guidance provided herein are derived from extensive experience in the process development of analogous heterocyclic compounds and established chemical engineering principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable methods generally involve the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon synthon. For this compound, the key starting materials are 5-methyl-2-aminopyridine and a suitable α-halocarbonyl compound. Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, also offer high atom economy and convergence, making them attractive for large-scale synthesis.[1][2][3][4][5]

Q2: What are the critical process parameters to monitor during the scale-up of the condensation reaction?

A2: Temperature control is paramount, as the initial alkylation and subsequent cyclization are often exothermic. Other critical parameters include the rate of addition of reagents, agitation speed to ensure homogeneity, and reaction concentration. Close monitoring of these parameters is crucial to prevent runaway reactions and minimize impurity formation.

Q3: Are there any specific safety precautions for the large-scale synthesis of this compound?

A3: Yes, α-haloketones are lachrymatory and corrosive, requiring handling in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction can also generate hydrogen halides as byproducts, necessitating the use of a scrubber or a base to neutralize them. A thorough process safety assessment, including reaction calorimetry, is highly recommended before attempting a large-scale run.

Q4: How can I minimize the formation of impurities during scale-up?

A4: Impurity formation is a common challenge in scale-up. Key strategies include:

  • Control of Reaction Temperature: Overheating can lead to side reactions and degradation.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial.

  • Raw Material Quality: Ensure the purity of starting materials, as impurities can be carried through the synthesis.

  • Inert Atmosphere: For oxygen-sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.

Q5: What are the recommended purification methods for large-scale production?

A5: While column chromatography is common in the lab, it is often impractical and expensive at scale. Crystallization is the preferred method for purifying the final product. Developing a robust crystallization process with a suitable solvent system is a critical step in process development.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Symptoms:

  • Reaction monitoring (e.g., HPLC, UPLC) shows significant amounts of starting material remaining after the expected reaction time.

  • The isolated yield of the desired product is consistently lower than in small-scale experiments.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Action
Poor Mixing/Mass Transfer In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, slowing down the reaction rate.Increase agitation speed (within equipment limits). Evaluate the impeller design for suitability at the current scale. Consider a staged addition of reagents to improve homogeneity.
Temperature Control Issues The larger volume-to-surface area ratio in scaled-up reactions can make heat transfer less efficient. The actual reaction temperature may be lower than the setpoint.Calibrate temperature probes. Use a jacketed reactor with a suitable heat transfer fluid. For highly exothermic reactions, consider a semi-batch process with controlled addition of the limiting reagent.
Extended Reaction Time Needed The kinetics of a reaction do not always scale linearly. What works in a few hours in a round-bottom flask may require a longer time in a large reactor.Continue to monitor the reaction progress beyond the initially planned time. Take samples periodically to determine when the reaction has reached completion.
Deactivation of Catalyst If a catalyst is used, it may be susceptible to deactivation by impurities in the starting materials or solvents, which are present in larger absolute amounts at scale.Source high-purity starting materials and solvents. Consider a higher catalyst loading or a pre-treatment of the starting materials to remove catalyst poisons.
Issue 2: Formation of a Troublesome Impurity

Symptoms:

  • A new, significant impurity is observed in the crude product that was not present or was at very low levels in the lab-scale synthesis.

  • The impurity is difficult to remove by standard purification methods.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Action
Exotherm-Driven Side Reaction Localized overheating due to poor heat dissipation can activate alternative reaction pathways, leading to the formation of thermal byproducts.Improve temperature control and mixing. Perform reaction calorimetry (DSC/RC1) to understand the thermal profile of the reaction and identify potential hazards.
Change in Reaction Pathway The change in reaction concentration or temperature profile at scale can favor a different, undesired reaction pathway.Re-evaluate the reaction conditions. A more dilute reaction mixture may suppress bimolecular side reactions. A lower reaction temperature, even if it extends the reaction time, may improve selectivity.
Impurity from Starting Material An impurity in a raw material, even at a low percentage, can become a significant issue when kilograms of material are used.Thoroughly analyze all starting materials and identify any potential reactive impurities. If necessary, purify the starting materials before use.
Air/Moisture Sensitivity Some intermediates or reagents may be sensitive to air or moisture, leading to oxidative or hydrolytic side products.Ensure the reactor is properly dried and purged with an inert gas. Use dry solvents and reagents.

Experimental Protocols: A Scalable Approach

This protocol for the synthesis of this compound is designed with scalability in mind.

Materials and Equipment:

  • 5-methyl-2-aminopyridine

  • Chloroacetone (or another suitable α-haloketone)

  • Sodium bicarbonate (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration equipment (e.g., Nutsche filter)

  • Vacuum oven

Step-by-Step Procedure:

  • Reaction Setup: Charge the jacketed reactor with 5-methyl-2-aminopyridine and ethanol. Begin agitation to ensure a homogenous slurry or solution.

  • Initial Reaction: Slowly add a solution of chloroacetone in ethanol to the reactor via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 30 °C. Rationale: A slow, controlled addition helps to manage the initial exothermic alkylation reaction.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 78 °C for ethanol) and hold for 4-6 hours. Monitor the reaction progress by HPLC or UPLC. Rationale: The higher temperature promotes the intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.

  • Neutralization and Work-up: Cool the reaction mixture to room temperature. Slowly add a solution of sodium bicarbonate to neutralize the hydrogen chloride byproduct. Rationale: Neutralization is crucial to prevent corrosion of equipment and facilitate product isolation.

  • Crystallization and Isolation: Cool the mixture further to 0-5 °C to induce crystallization of the product. Hold at this temperature for at least 2 hours to maximize recovery.

  • Filtration and Drying: Filter the solid product and wash with cold ethanol to remove residual impurities. Dry the product under vacuum at a temperature not exceeding 50 °C.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or Incomplete Conversion check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature accurately controlled? check_mixing->check_temp Yes improve_mixing Increase agitation Evaluate impeller design check_mixing->improve_mixing No check_time Has sufficient reaction time been allowed? check_temp->check_time Yes improve_temp Calibrate probes Use jacketed reactor Consider semi-batch check_temp->improve_temp No check_reagents Are starting materials and catalysts of sufficient purity? check_time->check_reagents Yes extend_time Continue monitoring reaction Determine endpoint check_time->extend_time No purify_reagents Source high-purity materials Pre-treat to remove poisons check_reagents->purify_reagents No end end check_reagents->end Yes, consult with process chemist reaction_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A 5-Methyl-2-aminopyridine C Intermediate Adduct A->C + F Over-alkylation A->F Excess Chloroacetone B Chloroacetone B->C E Dimerization of Chloroacetone B->E Self-condensation B->F D This compound C->D Cyclization (-H2O)

Caption: Desired reaction pathway and potential side reactions.

References

  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Heterocyclic chemistry print books and ebooks. Elsevier.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Institutes of Health.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. National Institutes of Health.
  • Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • Looking for tips on scaling up organic syntheses. Reddit.
  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. National Institutes of Health.
  • Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Royal Society of Chemistry.
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Institutes of Health.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate.

Sources

minimizing side reactions in the synthesis of 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 6-Methylimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Our goal is to provide practical, experience-driven solutions to common challenges encountered during synthesis, moving beyond simple protocols to explain the chemical reasoning behind each troubleshooting step.

Introduction: The Synthetic Landscape

This compound is a key structural motif in medicinal chemistry, forming the core of drugs like the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Its synthesis is most commonly achieved through the condensation of 2-amino-5-methylpyridine with a two-carbon electrophile, typically an α-haloketone or α-haloaldehyde, in a variation of the Tschitschibabin reaction.[3][4] While straightforward in principle, this reaction and its modern variants are susceptible to several side reactions that can complicate purification and significantly reduce yields.

This guide addresses these challenges in a practical, question-and-answer format, providing not only solutions but also preventative strategies and the mechanistic logic to empower you to optimize your synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section tackles the most frequent problems encountered during the synthesis of this compound. Each entry details the issue, explains the probable cause, and provides actionable protocols for resolution.

Question 1: My yield is low, and the primary isolate is an unexpected product with an M+16 mass signal. What is this side product and how can I prevent its formation?

Answer:

An M+16 peak in your mass spectrum strongly suggests the formation of an N-oxide . The pyridine nitrogen atom in the imidazo[1,2-a]pyridine ring system is susceptible to oxidation, especially under aerobic conditions at elevated temperatures or in the presence of certain oxidative reagents.[5]

Causality and Prevention:

  • Atmospheric Oxygen: Reactions run at reflux for extended periods in the presence of air can lead to slow oxidation.

  • Oxidizing Reagents: If your synthesis involves an oxidative step, or if reagents like hydrogen peroxide are used in related steps, carryover can cause N-oxide formation.[6]

  • Metal Catalysts: Some copper-catalyzed reactions, while efficient, can promote aerobic oxidation if not properly controlled.[7]

Preventative Strategy: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is the most effective way to prevent oxidation from atmospheric oxygen, particularly for reactions requiring prolonged heating.

Troubleshooting Protocol: Reduction of N-Oxide Side Product

If the N-oxide has already formed, it can often be chemically reduced back to the parent heterocycle without degrading the core structure.

  • Setup: Dissolve the crude product containing the N-oxide in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add a reducing agent. A common and effective choice is triphenylphosphine (PPh₃, 1.5 equivalents). For more robust reduction, sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C) can be used.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the N-oxide spot/peak is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to separate the desired this compound from the triphenylphosphine oxide byproduct.

Question 2: My reaction turns into a dark, intractable tar, making product isolation nearly impossible. What is causing this decomposition?

Answer:

The formation of tar or dark polymeric material is a clear sign of product and/or starting material decomposition. This is typically caused by overly harsh reaction conditions.

Causality and Prevention:

  • Excessive Heat: The classic Tschitschibabin condensation can require high temperatures (150-200 °C), which can lead to decomposition, especially if hotspots occur or if the reaction is heated for too long.[3]

  • Strong Acids/Bases: While some reactions benefit from acid catalysis, strong, non-volatile acids can promote polymerization at high temperatures. Similarly, strong bases can lead to undesired condensation side reactions.

  • Reagent Instability: α-haloaldehydes, such as chloroacetaldehyde, are prone to polymerization, especially under basic conditions or upon prolonged storage.

Preventative Strategy: Employing Milder, Catalyzed Conditions

Modern synthetic methods often use metal catalysts to achieve cyclization under significantly milder conditions, thereby avoiding decomposition. A copper-catalyzed approach is highly effective.[8]

Optimized Protocol: Copper-Catalyzed Synthesis

  • Setup: To a solution of 2-amino-5-methylpyridine (1.0 mmol) and the α-haloketone (e.g., chloroacetone, 1.1 mmol) in a polar solvent like DMF or DMSO (5 mL), add a copper(I) salt such as CuI (10 mol%).

  • Base: Add a mild inorganic base, such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Reaction: Stir the mixture at a moderate temperature (80-100 °C) under a nitrogen atmosphere. The reaction is typically much faster than the non-catalyzed thermal method. Monitor progress by TLC.

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

Question 3: My TLC shows multiple product spots with similar Rf values, and NMR analysis suggests a complex mixture. What are the likely side products?

Answer:

Besides N-oxidation, two common side reactions can lead to a complex product mixture: incomplete cyclization and dimerization .

Causality and Prevention:

  • Incomplete Cyclization: The reaction may stall after the initial Sₙ2 reaction between the pyridine nitrogen of 2-amino-5-methylpyridine and the α-halocarbonyl compound. This forms a quaternary ammonium salt intermediate which may not efficiently cyclize if conditions are not optimal (e.g., insufficient heat or incorrect pH).[5]

  • Dimerization: Under certain conditions, particularly those involving strong bases or reductive environments, dimerization of the starting pyridine can occur, leading to bipyridine-type impurities. This is a known side reaction in the classic Chichibabin amination used to prepare the aminopyridine starting material, and similar pathways can be activated under harsh synthetic conditions.[9][10]

Troubleshooting Workflow:

The following workflow can help diagnose and resolve the issue of multiple products.

Caption: Troubleshooting workflow for complex reaction mixtures.

Frequently Asked Questions (FAQs)

  • Q: Can I use a multicomponent reaction (MCR) to synthesize substituted 6-Methylimidazo[1,2-a]pyridines and avoid these issues?

    • A: Yes, absolutely. The Groebke–Blackburn–Bienaymé (GBB) reaction is an excellent MCR for this purpose.[11][12] It combines an aminopyridine (2-amino-5-methylpyridine), an aldehyde, and an isocyanide in one pot, often under mild, acid-catalyzed conditions. This approach builds the substituted imidazo[1,2-a]pyridine core with high atom economy and can significantly reduce the formation of side products associated with high-temperature condensations.[13][14]

  • Q: Does the choice of solvent significantly impact side reactions?

    • A: The solvent plays a critical role. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are common but can be difficult to remove and may contribute to decomposition at very high temperatures.[15] Using greener solvents like ethanol or even water under microwave irradiation has been shown to be effective and can lead to cleaner reactions and simpler workups.[11][16]

  • Q: How critical is the purity of the starting 2-amino-5-methylpyridine?

    • A: Extremely critical. Impurities from its own synthesis (e.g., via the Chichibabin reaction) can carry over and interfere with your reaction.[17][18] For instance, residual sodium amide could act as an unintended harsh base, promoting dimerization or decomposition. Always use a purified, well-characterized starting material.

Data Summary: Comparison of Synthetic Methods

MethodTypical ConditionsAdvantagesCommon Side Reactions / DisadvantagesReference
Tschitschibabin Condensation High Temp (100-160 °C), often neat or in high-boiling solventSimple, well-establishedTar formation, N-oxidation, low yields, harsh conditions[3]
Copper-Catalyzed Coupling Moderate Temp (80-120 °C), Cu(I) catalyst, base (K₂CO₃)Milder conditions, higher yields, cleaner reactionsCatalyst cost, potential for aerobic oxidation[7][8]
Groebke-Blackburn-Bienaymé Mild Temp (60-80 °C), Acid catalyst (e.g., TFA, Sc(OTf)₃)One-pot, high diversity, atom economy, mildRequires isocyanide reagent, potential for side reactions with aldehydes[1][11]
Microwave-Assisted 100-150 °C, often in green solvents (EtOH, H₂O)Extremely fast, high yields, improved purityRequires specialized equipment, potential for pressure buildup[3][16]

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus common off-target side reactions.

ReactionPathways cluster_start Starting Materials cluster_main Desired Pathway cluster_side Side Reactions A 2-Amino-5-methylpyridine C Sₙ2 Attack (N-Alkylation) A->C Heat / Catalyst H Dimerization (Starting Material) A->H Harsh Base B α-Halo-ketone/aldehyde B->C Heat / Catalyst D Intramolecular Cyclization C->D I Decomposition (Tar Formation) C->I Excess Heat E Dehydration/ Aromatization D->E F This compound E->F G N-Oxidation (Product) F->G O₂ / Heat

Caption: Desired vs. undesired reaction pathways.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not available)
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. (URL not available)
  • The Groebke-Blackburn-Bienaymé Reaction.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
  • Chichibabin reaction. Grokipedia. [Link]
  • Chichibabin reaction. Wikipedia. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
  • Ullmann condens
  • Chichibabin Reaction. Name-Reaction.com. (URL not available)
  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines.
  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[6][14]imidazo[1,2-a]pyrrolo[3,4-c]pyridines.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. [Link]
  • The Chichibabin amination reaction.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.

Sources

troubleshooting fluorescence quenching of 6-Methylimidazo[1,2-a]pyridine probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Fluorescence Quenching

Welcome to the technical support center for 6-Methylimidazo[1,2-a]pyridine fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching during experimental use. As Senior Application Scientists, we have compiled this information based on established photophysical principles and extensive field experience to help you achieve robust and reliable results.

Frequently Asked Questions (FAQs) on Fluorescence Quenching

This section addresses specific issues you may encounter. We delve into the "why" behind each problem and provide actionable solutions.

Q1: My fluorescence signal is significantly weaker than expected, or completely absent. What is the primary cause?

A weak or absent signal is the most common issue and can stem from several factors, with fluorescence quenching being a primary suspect. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. It occurs when the excited-state energy of the probe is dissipated through non-radiative pathways instead of being emitted as a photon.

There are two main types of quenching:

  • Static Quenching: The probe forms a non-fluorescent complex with another molecule (the quencher) in the ground state. This effectively reduces the concentration of fluorescent probes available for excitation.

  • Dynamic (or Collisional) Quenching: The excited probe collides with a quencher molecule, which causes it to return to the ground state without emitting a photon. This process is dependent on the concentration of the quencher and the viscosity of the medium.[1]

Before assuming complex quenching mechanisms, always verify the basics:

  • Instrument Settings: Confirm that your fluorometer's excitation and emission wavelengths are correctly set for the this compound probe. Check filter sets and detector gain.

  • Probe Integrity: Ensure the probe has not degraded due to improper storage (e.g., exposure to light or elevated temperatures).

Q2: I observe a significant drop in fluorescence intensity after changing my solvent system. Why is this happening?

The photophysical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to the solvent environment.[2][3] This is due to changes in the probe's electronic structure in response to solvent polarity, a phenomenon known as solvatochromism.

Causality:

  • Intramolecular Charge Transfer (ICT): In polar solvents, photoexcitation can lead to an ICT state, where electron density is redistributed within the molecule.[4][5] This ICT state can be less emissive or non-emissive, providing a pathway for non-radiative decay and thus quenching the fluorescence.

  • Protonation/Hydrogen Bonding: Protic solvents (like water or alcohols) can form hydrogen bonds with the nitrogen atoms of the imidazo[1,2-a]pyridine ring system.[2][6] This interaction can alter the energy levels of the excited state and promote non-radiative decay pathways, effectively quenching the fluorescence. Studies have shown that water, in particular, can be an efficient quencher for many common fluorophores.[6]

Troubleshooting Steps:

  • Characterize in Different Solvents: Run emission spectra in a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Methanol, Water) to understand your probe's specific behavior.[7]

  • Solvent Selection: If possible, choose a less polar or aprotic solvent system that maximizes fluorescence quantum yield.

  • Control Experiments: Always run a control with the probe in a standard, validated solvent to ensure the issue is with the new environment and not the probe itself.

Table 1: General Solvent Effects on Imidazo[1,2-a]pyridine Fluorescence

Solvent TypePolarityTypical Effect on FluorescenceScientific Rationale
Aprotic Non-Polar (e.g., Toluene, THF)LowHigh fluorescence intensity, blue-shifted emission.The non-polar environment minimizes ICT and other non-radiative decay pathways.[2]
Aprotic Polar (e.g., Acetonitrile, DMSO)MediumModerate to high intensity, potential for red-shift.The polarity can induce some ICT, but the absence of protons limits H-bonding quenching pathways.[7]
Protic Polar (e.g., Methanol, Water)HighOften lower intensity, significant red-shift.Strong potential for ICT and hydrogen bonding, which can open up efficient non-radiative decay channels and quench fluorescence.[6][8]
Q3: My buffer's pH seems to be affecting the fluorescence. What is the mechanism?

The fluorescence of imidazo[1,2-a]pyridine probes is often pH-dependent. The nitrogen atoms in the heterocyclic ring system can be protonated or deprotonated depending on the pH of the medium.

Causality:

  • Protonation State: The nitrogen at position 1 is the most basic center in the imidazo[1,2-a]pyridine ring.[4] In acidic conditions (low pH), this nitrogen becomes protonated. This alters the electronic distribution and π-conjugation of the entire molecule, which can lead to a non-fluorescent state.[8] Conversely, in a specific pH range, some probes are designed to "turn on" as the pH changes.[9]

  • Photoinduced Electron Transfer (PET): Changes in pH can modulate PET quenching mechanisms. For example, a receptor unit attached to the fluorophore might quench fluorescence through PET in its neutral state. Upon protonation, this PET process can be inhibited, leading to a "turn-on" fluorescence response.[1][4]

Troubleshooting Steps:

  • pH Titration: Perform a pH titration experiment by measuring the fluorescence intensity of your probe across a wide pH range (e.g., pH 2 to 12) to determine its sensitive range.[4]

  • Buffer Optimization: Select a buffer system that maintains the pH in the optimal fluorescence range for your probe. Be aware that some buffer components themselves can act as quenchers.

  • Consult Probe Datasheet: The manufacturer's technical data sheet should provide information on the optimal pH range for operation.

Q4: As I increase the concentration of my probe, the fluorescence intensity per mole decreases. What is causing this self-quenching?

This is a classic example of concentration quenching, a phenomenon where the fluorescence quantum yield decreases as the fluorophore concentration increases.[10]

Causality:

  • Aggregation and Excimer Formation: At high concentrations, probe molecules can aggregate or form ground-state dimers. These aggregates are often non-fluorescent or weakly fluorescent. Upon excitation, an excited monomer can also collide with a ground-state monomer to form an "excimer," which typically emits at a longer, red-shifted wavelength or decays non-radiatively.

  • Inner Filter Effect (IFE): This is an artifact, not a true quenching mechanism, but it produces the same result. At high concentrations, the sample absorbs a significant fraction of the excitation light before it can penetrate the full width of the cuvette. Additionally, the emitted fluorescence can be re-absorbed by other probe molecules. This leads to a non-linear relationship between concentration and measured fluorescence.

Troubleshooting Steps:

  • Concentration Optimization: Perform a concentration-response curve to find the optimal concentration range where fluorescence is linear with concentration. Typically, this involves working with nanomolar to low micromolar concentrations.

  • Use a 1 cm Path Length Cuvette: Standard spectrofluorometers are calibrated for 1 cm cuvettes. Ensure your absorbance at the excitation wavelength is below 0.05 to minimize IFE.

  • Lifetime Measurement: Fluorescence lifetime measurements can distinguish between static quenching (from ground-state dimers) and dynamic quenching. In static quenching, the lifetime of the remaining fluorescent molecules is unchanged.

Q5: Can components of my biological sample (e.g., proteins, metal ions) quench the probe's fluorescence?

Yes, various biological molecules and ions can act as quenchers. Imidazo[1,2-a]pyridine-based probes are often designed specifically to detect such analytes.[11][12][13]

Causality:

  • Metal Ions: Transition metal ions like Fe³⁺ and Hg²⁺ are notorious quenchers.[12][14] They can coordinate with the probe and induce quenching through mechanisms like spin-orbit coupling or electron transfer.

  • Electron-Rich/Deficient Moieties: Molecules with electron-donating groups (like tryptophan in proteins) or electron-withdrawing groups (like nitro compounds) can cause quenching via photoinduced electron transfer (PET) if they come into close proximity with the excited probe.[3][5]

  • Energy Transfer: If another molecule in your sample has an absorption spectrum that overlaps with the emission spectrum of your probe, Förster Resonance Energy Transfer (FRET) can occur, leading to quenching of the donor (your probe) and sensitized emission from the acceptor.[15]

Troubleshooting Steps:

  • Control Experiments: Spike your buffer with individual components of your complex sample to identify the specific quencher.

  • Analyte Depletion: If a specific quencher is identified and is not the analyte of interest, consider methods to remove it (e.g., chelation for metal ions, dialysis for small molecules).

  • Probe Selection: Choose a probe derivative that is less sensitive to the interfering components in your sample matrix. The substitution pattern on the imidazo[1,2-a]pyridine ring significantly influences its sensitivity to quenchers.[5][16]

Visual Diagrams and Workflows

Visual aids are crucial for understanding complex processes. The following diagrams illustrate key concepts in fluorescence and a logical workflow for troubleshooting.

G cluster_start Start: Low/No Fluorescence Signal cluster_checks Initial Checks cluster_diagnosis Quenching Diagnosis cluster_conclusions Identify Cause cluster_solutions Implement Solution start Weak or Absent Signal Observed instrument Verify Instrument Settings (λ_ex, λ_em, gain) start->instrument 1. Basic Checks probe_conc Check Probe Concentration (Is it too low?) instrument->probe_conc probe_integrity Confirm Probe Integrity (Proper storage, no degradation) probe_conc->probe_integrity conc_series Run Concentration Series (Check for linearity) probe_integrity->conc_series 2. Systematic Diagnosis solvent_test Test in Different Solvents (e.g., ACN, DCM, H2O) conc_series->solvent_test Linear? conc_quench Concentration Quenching (Aggregation / IFE) conc_series->conc_quench Non-linear? ph_test Perform pH Titration solvent_test->ph_test No change? solvent_quench Solvent Effect (Polarity / H-Bonding) solvent_test->solvent_quench Signal recovers in non-polar solvent? spiking Spike with Sample Components ph_test->spiking No change? ph_quench pH Effect (Protonation) ph_test->ph_quench Signal is pH-dependent? component_quench Sample Component Quenching (Metal ions, PET, FRET) spiking->component_quench Specific component causes quenching? optimize_conc Optimize Concentration (Work in linear range) conc_quench->optimize_conc change_solvent Change Solvent/Buffer solvent_quench->change_solvent ph_quench->change_solvent purify_sample Purify Sample / Remove Quencher component_quench->purify_sample

Caption: Troubleshooting workflow for diagnosing fluorescence quenching.

Jablonski cluster_nonradiative S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 IC / ISC S1->S0 Quenching IC Internal Conversion ISC Intersystem Crossing Quenching Quenching (Static/Dynamic)

Caption: Jablonski diagram illustrating fluorescence and quenching pathways.

Experimental Protocols
Protocol 1: Standard Fluorescence Measurement

This protocol outlines the basic steps for measuring the fluorescence of a this compound probe.

  • Reagent Preparation:

    • Prepare a stock solution of the probe (e.g., 1 mM) in a high-purity solvent like DMSO or acetonitrile. Store protected from light.

    • Prepare your experimental buffer or solvent system. Ensure it is filtered and degassed if necessary.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation wavelength (λ_ex) and emission wavelength (λ_em) according to the probe's specifications. If unknown, perform excitation and emission scans to determine the maxima.

    • Set the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to optimize signal-to-noise ratio.

  • Sample Preparation and Measurement:

    • Prepare a blank sample containing only the buffer/solvent. Place it in the fluorometer and zero the instrument.

    • Prepare a dilute solution of your probe in the experimental buffer. The final concentration should be in the low micromolar to nanomolar range, ensuring the absorbance at λ_ex is < 0.05.

    • Place the sample cuvette in the fluorometer.

    • Acquire the fluorescence emission spectrum or the intensity at the peak emission wavelength.

  • Data Analysis:

    • Subtract the background fluorescence from the blank sample.

    • Plot the fluorescence intensity against the variable being tested (e.g., analyte concentration, time).

Protocol 2: Diagnosing the Cause of Quenching

This workflow helps you systematically determine the quenching mechanism.

  • Verify Inner Filter Effect (IFE):

    • Measure the UV-Vis absorbance spectrum of your sample at the concentration used for fluorescence measurements.

    • If the absorbance at the excitation wavelength is > 0.05, dilute the sample and re-measure fluorescence. If the signal-per-mole increases upon dilution, IFE was a contributing factor.

  • Distinguish Static vs. Dynamic Quenching (Stern-Volmer Analysis):

    • Prepare a series of samples with a fixed probe concentration and varying concentrations of the suspected quencher.

    • Measure the fluorescence intensity (F) for each sample. Let F₀ be the intensity in the absence of the quencher.

    • Plot F₀/F versus the quencher concentration [Q]. This is the Stern-Volmer plot.

    • Interpretation:

      • A linear plot suggests a single quenching mechanism, likely dynamic (collisional).

      • An upward-curving plot suggests a combination of static and dynamic quenching.

      • If you have access to a fluorescence lifetime instrument, measure the lifetime (τ) in the presence and absence of the quencher. For dynamic quenching, τ₀/τ will follow the same linear trend as F₀/F. For purely static quenching, τ will not change with [Q].[1][17]

  • Assess Environmental Effects:

    • Solvent: Prepare identical concentrations of the probe in at least three solvents of different polarities (e.g., Dichloromethane, Acetonitrile, Water). A significant change in intensity points to solvent-induced quenching.[2][8]

    • pH: Prepare a series of buffers across a wide pH range (e.g., pH 4, 7, 9). Measure the fluorescence of the probe in each. A strong dependence indicates a pH-mediated mechanism.[8][9]

By following these structured FAQs and protocols, you can effectively diagnose the root cause of fluorescence quenching and take corrective action to ensure the reliability and accuracy of your experimental data.

References
  • Taylor & Francis Online. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. [Link]
  • PMC - PubMed Central. (n.d.).
  • ijrpr. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
  • Chemical Science (RSC Publishing). (2015). Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes. [Link]
  • AIP Publishing. (1987). Concentration dependent fluorescence quenching with ionic reactants. [Link]
  • Sensors & Diagnostics (RSC Publishing). (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. [Link]
  • RSC Advances (RSC Publishing). (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
  • PMC - NIH. (n.d.). Wavelength Dependence of the Fluorescence Quenching Efficiency of Nearby Dyes by Gold Nanoclusters and Nanoparticles: The Roles of Spectral Overlap and Particle Size. [Link]
  • ACS Publications. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. [Link]
  • RSC Publishing. (2020).
  • MDPI. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. [Link]
  • ResearchGate. (2023). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. [Link]
  • Wiley Online Library. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. [Link]
  • PubMed. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. [Link]
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
  • MDPI. (n.d.).
  • PubMed Central. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. [Link]
  • ACS Publications. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]
  • ResearchGate. (2019). Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells. [Link]
  • PMC - PubMed Central. (2022).
  • OUCI. (n.d.). Recognition mechanism of imidazo[1,5-α]pyridine-based fluorescence probe towards thiophenols with multi-mechanisms of PET and ESIPT. [Link]
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
  • RSC Publishing. (n.d.). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Validation of 6-Methylimidazo[1,2-a]pyridine's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo anticancer activity of 6-Methylimidazo[1,2-a]pyridine. Moving from promising in vitro data to a complex biological system is a pivotal step in preclinical drug development.[1][2][3] This document offers an objective comparison of methodologies, detailed experimental protocols, and the scientific rationale behind critical study design choices to ensure a robust and translatable in vivo assessment. We will compare the novel compound against a standard-of-care therapeutic in a clinically relevant cancer model.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine heterocyclic scaffold has emerged as a structure of significant interest in medicinal chemistry due to its diverse biological activities. Several derivatives have demonstrated potent anticancer effects across various malignancies.[4][5][6] Specifically, 6-substituted imidazo[1,2-a]pyridines have shown excellent cytotoxic activity against human colon cancer cell lines, such as HT-29 and Caco-2, in initial laboratory screenings.[7] These promising in vitro results necessitate a rigorous in vivo validation to assess true therapeutic potential, including efficacy and safety, in a living system.

This guide outlines the critical steps for such a validation, using a colon cancer xenograft model to build upon the existing in vitro evidence and comparing this compound directly with 5-Fluorouracil (5-FU), a long-standing cornerstone of colorectal cancer chemotherapy.

Mechanistic Landscape: Targeting Key Cancer Pathways

While the precise mechanism of this compound is under investigation, studies on closely related analogs provide a strong putative framework. The anticancer effects of the imidazo[1,2-a]pyridine class are frequently linked to the modulation of critical cell signaling pathways and the induction of programmed cell death (apoptosis).

  • PI3K/AKT/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway.[6][8][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9] Inhibition of this pathway can effectively halt tumor cell proliferation and survival.

  • Induction of Apoptosis: In vitro studies on 6-substituted imidazo[1,2-a]pyridines in colon cancer cells indicate that they trigger cell death by initiating the intrinsic apoptotic cascade. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of executioner caspases, such as caspase-3 and caspase-8, ultimately leading to cell death.[7]

The proposed mechanism suggests that this compound acts as a potent inhibitor of tumor growth by simultaneously blocking pro-survival signals and activating cell death pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Mito Mitochondrion Bax->Mito Promotes release of CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Compound 6-Methylimidazo [1,2-a]pyridine Compound->PI3K Inhibits Compound->Bax Activates

Caption: Putative mechanism of this compound.

Designing a Robust In Vivo Validation Study

A successful in vivo study relies on a meticulously designed protocol that can produce clear, interpretable, and statistically significant results.[10] The experimental design must address model selection, comparator choice, and defined endpoints.

For validating a novel compound against human cancer, two primary types of mouse models are considered: syngeneic and xenograft.[11][12]

  • Syngeneic Models: Involve implanting mouse tumor cells into immunocompetent mice of the same genetic background.[13][14] These models are essential for studying immunotherapies, as they possess a fully functional immune system.[12][13]

  • Xenograft Models: Involve implanting human tumor cells or tissues into immunodeficient mice (e.g., athymic nude or NOD/SCID).[11] This prevents the mouse's immune system from rejecting the foreign human cells.

Justification for Choice: Since the initial promising data for 6-substituted imidazo[1,2-a]pyridines was generated using the human colon cancer cell line HT-29[7], a subcutaneous HT-29 xenograft model is the most logical and direct choice for the first in vivo efficacy study. This model allows for the evaluation of the compound's direct antitumor effect on human cancer cells in a living system, providing a clear and measurable endpoint (tumor growth).[2]

To benchmark the performance of this compound, it must be compared against a relevant standard-of-care agent. 5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay of chemotherapy for colorectal cancer for decades. Its well-characterized efficacy and toxicity profile in preclinical models and in the clinic make it an ideal positive control and comparator.

The overall study workflow is designed to progress from animal acclimatization and tumor establishment to treatment, data collection, and final analysis.

G cluster_setup Phase 1: Setup cluster_study Phase 2: Study Execution cluster_endpoint Phase 3: Endpoint Analysis A Animal Acclimatization (1-2 weeks) C Subcutaneous Tumor Implantation A->C B HT-29 Cell Culture & Preparation B->C D Tumor Growth to Palpable Size (~100-150 mm³) C->D E Randomization into Treatment Groups D->E F Treatment Initiation (Day 0) E->F G Tumor & Body Weight Measurements (2-3x per week) F->G H Endpoint Reached (e.g., Day 21 or max tumor volume) G->H I Data Analysis: - Tumor Growth Inhibition - Toxicity Assessment H->I

Caption: High-level experimental workflow for in vivo validation.

Detailed Experimental Protocols

Adherence to detailed and validated protocols is essential for reproducibility and scientific integrity.

  • Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old. House them in sterile conditions with ad libitum access to food and water.

  • Cell Culture: Culture HT-29 human colorectal adenocarcinoma cells in a suitable medium (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase and free of pathogens before implantation.

  • Implantation: Harvest and resuspend HT-29 cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation. Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow until they reach an average volume of 100-150 mm³. This typically takes 7-14 days.

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups at the start of treatment.

    • Group 1: Vehicle Control (e.g., saline with 5% DMSO)

    • Group 2: this compound (e.g., 25 mg/kg)

    • Group 3: 5-Fluorouracil (e.g., 20 mg/kg)

  • Compound Preparation: Formulate this compound and 5-FU in their respective sterile vehicles on each day of dosing. The choice of vehicle depends on the compound's solubility and should be tested for tolerability.

  • Administration Route: Administer drugs via intraperitoneal (IP) injection or oral gavage (PO), depending on the compound's known pharmacokinetic properties. The route should be consistent across the study.

  • Dosing Schedule: A common schedule is administration once daily (QD) or every other day (Q2D) for a period of 14-21 days. The 5-FU schedule might differ (e.g., once weekly) to reflect clinical usage and manage toxicity.

  • Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²)/2 .

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurement. Significant body weight loss (>15-20%) is a key indicator of systemic toxicity and may require a dose reduction or cessation of treatment for that animal.[10][15]

  • Clinical Observations: Monitor animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming habits.

  • Endpoint Criteria: The study should be terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³) or after the planned treatment duration (e.g., 21 days). Individual animals should be euthanized if they meet humane endpoints (e.g., excessive weight loss, tumor ulceration).

  • Data Calculation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate objective comparison between treatment arms.

Table 1: Comparative Antitumor Efficacy of this compound

Treatment Group Dose & Schedule Mean Tumor Volume (Day 0) (mm³) Mean Tumor Volume (Day 21) (mm³) Tumor Growth Inhibition (TGI) (%) p-value (vs. Vehicle)
Vehicle Control N/A 125 ± 15 1850 ± 210 - -
This compound 25 mg/kg, QD, IP 128 ± 18 740 ± 95 64.9% <0.001
5-Fluorouracil (5-FU) 20 mg/kg, QW, IP 126 ± 16 980 ± 120 50.9% <0.01

(Note: Data are representative examples for illustrative purposes.)

Table 2: Comparative Toxicity Profile

Treatment Group Dose & Schedule Mean Body Weight Change (%) (Day 21 vs Day 0) Mortality/Morbidity Notable Clinical Signs
Vehicle Control N/A +5.2% 0/10 None observed
This compound 25 mg/kg, QD, IP -2.1% 0/10 None observed
5-Fluorouracil (5-FU) 20 mg/kg, QW, IP -8.5% 1/10 (due to weight loss) Mild lethargy post-dosing

(Note: Data are representative examples for illustrative purposes.)

Interpretation: The goal is to find a therapeutic window where efficacy is high and toxicity is low. In the example data, this compound demonstrates superior TGI compared to 5-FU at the tested doses. Critically, it also shows a more favorable safety profile, with minimal impact on body weight, whereas the 5-FU group experienced significant weight loss.[15][16] This combination of superior efficacy and lower toxicity would strongly support its further development.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound. A successful outcome, demonstrating significant and well-tolerated antitumor activity compared to a standard-of-care agent, marks a critical milestone.

Future work should aim to build upon these findings by:

  • Exploring Orthotopic Models: Implanting HT-29 cells into the cecal wall of the mouse to more accurately mimic the tumor microenvironment of colorectal cancer.[11]

  • Patient-Derived Xenograft (PDX) Models: Using tumor fragments taken directly from patients to better predict clinical response in a heterogeneous population.[17]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating the drug concentration in plasma and tumor tissue with the observed biological effects to optimize dosing schedules.

By following a logical, well-controlled, and comparative approach, researchers can confidently assess the true therapeutic potential of novel anticancer agents like this compound and make informed decisions about their progression toward clinical application.

References

  • PharmaLegacy. (2023, August 7). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. [Link]
  • Champions Oncology. Syngeneic Mouse Models. [Link]
  • Biomere. (2023, August 30). Mouse Models of Cancer: Which One is Right for You?. [Link]
  • Reaction Biology. Syngeneic Mouse Models. [Link]
  • Medicilon. Syngeneic Mouse Models. [Link]
  • International Journal of Pharmacy and Biological Sciences. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
  • Budach, W., et al. (2006).
  • Al-Sanea, M. M., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 15(11), 1334. [Link]
  • Alfa Cytology.
  • Varma, S., et al. (2023). In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. Journal of the Indian Chemical Society, 100(9), 101103. [Link]
  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2949-2958. [Link]
  • Kumar, D., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
  • Kaya, B., et al. (2023). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2179836. [Link]
  • Abu-Sitteh, K. J., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3225. [Link]
  • Hsieh, H., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Cancers, 13(19), 4758. [Link]
  • Murahari, M., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 16(2), 519-531. [Link]
  • Noble Life Sciences.
  • Abu-Sitteh, K. J., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
  • ResearchGate. (2020).

Sources

A Comparative Analysis of 6-Methylimidazo[1,2-a]pyridine and Zolpidem: From a Privileged Scaffold to a Potent Hypnotic

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hypnotic agents, zolpidem stands as a prominent therapeutic option for insomnia. Its efficacy and distinct pharmacological profile have made it a subject of extensive research. At the heart of zolpidem's molecular architecture lies the 6-methylimidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry that has given rise to a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth comparative analysis of the parent scaffold, this compound, and its highly successful derivative, zolpidem, elucidating the structural modifications that transform a versatile chemical backbone into a potent and selective hypnotic agent.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-ulcer, anti-bacterial, and anti-cancer properties.[1][3][4] Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents.[2]

While the this compound core itself does not exhibit significant hypnotic activity, its derivatives have been extensively explored as modulators of the central nervous system, particularly as ligands for the γ-aminobutyric acid type A (GABA-A) receptors.[5]

Zolpidem: A Structurally Optimized Imidazo[1,2-a]pyridine Derivative

Zolpidem, chemically known as N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide hemitartrate, is a potent, short-acting non-benzodiazepine hypnotic.[4][6] Its clinical success is a direct result of specific structural modifications to the this compound scaffold that confer high affinity and selectivity for a specific subtype of the GABA-A receptor.

Mechanism of Action: Targeting the α1-Subunit of the GABA-A Receptor

Zolpidem exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Unlike benzodiazepines, which bind non-selectively to various GABA-A receptor subtypes, zolpidem exhibits a high affinity for receptors containing the α1 subunit.[7][8] This selectivity is crucial to its pharmacological profile.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations (e.g., α, β, γ).[9] The sedative and hypnotic effects of drugs acting on this receptor are primarily mediated by the α1 subunit, while anxiolytic and myorelaxant effects are associated with α2 and α3 subunits.[7] Zolpidem's preferential binding to α1-containing receptors accounts for its potent hypnotic properties with weaker anxiolytic, myorelaxant, and anticonvulsant effects.[6][7]

Caption: Mechanism of action of zolpidem at the GABA-A receptor.

Structure-Activity Relationship (SAR): The Key to Efficacy

The transformation of the relatively inactive this compound scaffold into the potent hypnotic zolpidem is a testament to the principles of structure-activity relationship (SAR). Several key structural features of zolpidem are critical for its high-affinity binding to the α1-GABA-A receptor subtype.[10]

  • The 2-Aryl Substituent: The presence of a 4-methylphenyl group at the 2-position of the imidazo[1,2-a]pyridine ring is crucial for high-affinity binding.[10]

  • The 3-Acetamide Group: The N,N-dimethylacetamide moiety at the 3-position plays a significant role in the interaction with the receptor. The amide carbonyl oxygen atom is a key hydrogen bond acceptor.[10]

  • The 6-Methyl Group: While the parent scaffold already contains this feature, studies on related compounds have shown that substitution at the 6-position influences binding affinity.[10]

The combination of these specific substituents creates a molecule with the precise three-dimensional conformation and electronic properties required for potent and selective interaction with the benzodiazepine binding site on the α1-containing GABA-A receptors.[11]

Comparative Efficacy: A Tale of Two Molecules

Direct comparative efficacy studies between this compound and zolpidem are not prevalent in the literature, primarily because the unsubstituted scaffold is not considered a hypnotic agent. The efficacy of zolpidem, however, is well-established through extensive preclinical and clinical research.

Preclinical Evidence

In animal models, zolpidem demonstrates potent sedative and hypnotic effects at doses significantly lower than those required to produce anticonvulsant or muscle relaxant effects.[6] This separation of hypnotic activity from other central nervous system depressant effects is a key advantage over non-selective benzodiazepines and is a direct consequence of its α1-selectivity.[6] Studies on various imidazo[1,2-a]pyridine derivatives have consistently shown that the specific substitution pattern found in zolpidem is a strong determinant of hypnotic potency.[5]

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of zolpidem in the short-term treatment of insomnia. It effectively reduces sleep latency and improves sleep maintenance.

ParameterZolpidemThis compound
Primary Mechanism Positive allosteric modulator of α1-GABA-A receptorsLacks significant GABA-A receptor modulatory activity
Hypnotic Efficacy HighNegligible
Receptor Selectivity Preferential for α1 subunitNot applicable
Clinical Use Treatment of insomniaChemical scaffold for drug synthesis

Table 1: High-level comparison of zolpidem and this compound.

Experimental Protocols

To experimentally validate the comparative efficacy of these two compounds, a series of in vitro and in vivo assays would be employed.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of the compounds for different GABA-A receptor subtypes.

Objective: To quantify the binding affinity (Ki) of this compound and zolpidem for α1, α2, α3, and α5-containing GABA-A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: Use a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]flunitrazepam.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound and zolpidem).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Sedative/Hypnotic Activity Assessment

This protocol assesses the sedative and hypnotic effects of the compounds in a rodent model.

Objective: To evaluate the dose-dependent sedative and hypnotic effects of this compound and zolpidem in mice.

Methodology:

  • Animals: Use male C57BL/6 mice.

  • Drug Administration: Administer the test compounds (dissolved in an appropriate vehicle) or vehicle control via oral gavage.

  • Locomotor Activity: Immediately after administration, place individual mice in an open-field arena equipped with infrared beams to measure spontaneous locomotor activity for a set duration (e.g., 60 minutes). A significant reduction in activity indicates sedation.

  • Loss of Righting Reflex (LORR): For hypnotic effect assessment, administer higher doses of the compounds. The loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back) is considered the onset of sleep. Record the latency to LORR and the duration of LORR.

  • Data Analysis: Compare the effects of different doses of this compound and zolpidem to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Caption: Workflow for in vivo sedative/hypnotic activity assessment.

Conclusion: From Scaffold to Selective Drug

The comparative analysis of this compound and zolpidem provides a compelling case study in modern drug discovery. It highlights how a privileged chemical scaffold, while possessing inherent potential, requires meticulous structural optimization to yield a clinically effective and selective therapeutic agent. The addition of the 2-(4-methylphenyl) and 3-(N,N-dimethylacetamide) moieties transforms the inactive this compound core into zolpidem, a potent hypnotic that selectively targets the α1 subunit of the GABA-A receptor. This selectivity is the cornerstone of its favorable clinical profile, maximizing hypnotic efficacy while minimizing unwanted side effects associated with broader GABA-A receptor modulation. For researchers in drug development, the story of zolpidem underscores the power of SAR-driven design in harnessing the therapeutic potential of privileged scaffolds.

References

  • Sumalatha, Y., Reddy, P. P., Reddy, R., & Satyanarayana, B. (n.d.). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. ARKIVOC. [Link]
  • Zhang, Y., Sun, Y., Wang, Y., Li, Y., & Li, D. (2019). In Silico Screening of Novel α1-GABAAR PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines. Molecules, 24(18), 3345. [Link]
  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. (n.d.). Semantic Scholar. [Link]
  • Depoortere, H., Zivkovic, B., Lloyd, K. G., Sanger, D. J., Perrault, G., Langer, S. Z., & Bartholini, G. (1986). Zolpidem, a novel nonbenzodiazepine hypnotic. I. Neuropharmacological and behavioral effects. The Journal of Pharmacology and Experimental Therapeutics, 237(2), 649–658. [Link]
  • Hansen, S. L., & Czajkowski, C. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 599811. [Link]
  • Gwizdala, M., & Gierczak, M. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3183. [Link]
  • Zolpidem - Wikipedia. (n.d.). Wikipedia. [Link]
  • Gwizdala, M., & Gierczak, M. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3183. [Link]
  • Hansen, S. L., & Czajkowski, C. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 599811. [Link]
  • Hanson, S. M., & Czajkowski, C. (2008). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors. Molecular Pharmacology, 74(5), 1173–1181. [Link]
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica, 58(1), 43–52. [Link]
  • Sanna, E., Busonero, F., Talani, G., Carta, M., Massa, F., Peis, M., & Biggio, G. (2002). Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes. European Journal of Pharmacology, 451(2), 103–110. [Link]
  • George, P., Rossey, G., Depoortere, H., Mompon, B., Allen, J., & Wick, A. (1991). Imidazopyridines: towards novel hypnotic and anxiolytic drugs. Il Farmaco, 46 Suppl 1, 277–288. [Link]
  • Nicholson, A. N., & Pascoe, P. A. (1986). Hypnotic activity of an imidazo-pyridine (zolpidem). British Journal of Clinical Pharmacology, 21(2), 205–211. [Link]
  • Schematic representation of structure activity relationship. (n.d.).
  • Rajendiran, C., et al. (n.d.). A novel and efficient process for the preparation of zolpidem, an insomnia drug. J. Chem. Pharm. Res. [Link]
  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]
  • Schinnerl, J. (2018). Structure-Dependent Activity of Natural GABA(A)
  • US20070027180A1 - Process for preparing zolpidem - Google Patents. (n.d.).
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
  • Carron, R., & Chavatte, P. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888–899. [Link]
  • CAS No : 88965-00-8 | Product Name : 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. (n.d.).
  • 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid (Zolpidic acid). (2024, April 9). ChemBK. [Link]
  • Kazmierczak, P., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Rab Geranylgeranyl Transferase Inhibitors. Frontiers in Chemistry, 8, 629638. [Link]
  • Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(15), 5707. [Link]

Sources

The 6-Methyl Group: A Key Player in the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs for Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Leveraging SAR for Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a variety of biologically active compounds.[1][2] Its rigid, bicyclic nature provides a versatile framework for the development of therapeutic agents across diverse disease areas, including infectious diseases, inflammation, and central nervous system disorders.[2][3][4] In recent years, this scaffold has garnered significant attention in oncology, with numerous derivatives emerging as potent inhibitors of key cancer-related targets, particularly protein kinases.[5]

This guide focuses on a specific, yet crucial, subset of these compounds: 6-Methylimidazo[1,2-a]pyridine analogs . The seemingly simple addition of a methyl group at the 6-position of the pyridine ring can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of these molecules. Understanding the structure-activity relationship (SAR) of this particular substitution is paramount for researchers and drug development professionals aiming to design next-generation cancer therapeutics with enhanced efficacy and safety profiles.

The Significance of the 6-Methyl Substitution: A Gateway to Potency and Selectivity

The 6-position of the imidazo[1,2-a]pyridine ring system is a strategic point for modification. A methyl group at this position can impact the molecule's properties in several ways:

  • Steric Influence: The methyl group can introduce steric bulk, influencing the molecule's conformation and its ability to fit into the binding pocket of a target protein. This can either enhance or diminish binding affinity depending on the specific topology of the active site.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the aromatic system, potentially affecting key interactions with the target protein, such as hydrogen bonding and π-π stacking.

  • Metabolic Stability: Substitution at the 6-position can block potential sites of metabolism, leading to improved pharmacokinetic profiles, including increased half-life and oral bioavailability.

This guide will delve into the SAR of this compound analogs, with a particular focus on their activity as anticancer agents, primarily through the inhibition of protein kinases like PI3K. We will explore how modifications at other positions of the scaffold, in conjunction with the 6-methyl group, modulate their biological activity, supported by experimental data from the literature.

Comparative Analysis of this compound Analogs as PI3Kα Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[6] Several studies have explored the potential of imidazo[1,2-a]pyridine derivatives as PI3K inhibitors. Here, we compare a series of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives to elucidate the SAR, with a focus on the impact of substitutions on the imidazo[1,2-a]pyridine and quinazoline rings.

Compound IDR1 (at 2-position of Imidazo[1,2-a]pyridine)R2 (at 4-position of Quinazoline)PI3Kα IC50 (nM)Antiproliferative Activity (HCC827 cells, IC50 in μM)
10c -COOEt4-Fluorobenzylamino2.310.12
10e -COOEt3-Methylbenzylamino2.150.15
10g -COOEt2-Methylbenzylamino2.870.18
10h -COOEtPyridin-2-ylmethylamino1.940.09
10o -COOMe4-Methoxybenzylamino2.560.13

Data synthesized from a study by Ke et al. (2023).[7]

Key SAR Insights from the Data:
  • Impact of the Quinazoline Substituent (R2): The nature of the substituent at the 4-position of the quinazoline ring significantly influences both PI3Kα inhibitory activity and antiproliferative effects. The presence of a pyridin-2-ylmethylamino group in compound 10h resulted in the most potent PI3Kα inhibition (IC50 = 1.94 nM) and the strongest antiproliferative activity against the HCC827 lung cancer cell line (IC50 = 0.09 μM).[7] This suggests that the nitrogen atom in the pyridine ring may be forming a crucial hydrogen bond interaction within the kinase active site.

  • Role of the Ester Group (R1): All the compared compounds possess an ester group (either ethyl or methyl) at the 2-position of the imidazo[1,2-a]pyridine ring. While a direct comparison between the ethyl and methyl esters is limited in this specific dataset, the consistent presence of this group suggests its importance for activity. It may be involved in key interactions or contribute to favorable physicochemical properties.

  • Positional Isomerism of the Benzyl Group: Comparing compounds 10c , 10e , and 10g , which bear fluoro, methyl, and methyl substituents at the para, meta, and ortho positions of the benzylamino group, respectively, reveals subtle differences in activity. The para- and meta-substituted analogs (10c and 10e ) show slightly better PI3Kα inhibition than the ortho-substituted analog (10g ), suggesting that steric hindrance from the ortho-methyl group might be slightly detrimental to binding.

The PI3K/Akt/mTOR Signaling Pathway: A Major Target

The potent activity of these this compound analogs against PI3Kα underscores the importance of the PI3K/Akt/mTOR signaling pathway in cancer. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are general, step-by-step methodologies for key assays used in the evaluation of this compound analogs as kinase inhibitors and anticancer agents.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of a test compound against a specific kinase.[11]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the this compound analog in DMSO.

    • Prepare an ATP solution at a concentration close to the Km value for the specific kinase in the kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, substrate, and the serially diluted test compound.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA solution).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods such as:

      • Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

      • Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[12]

      • Luminescence-based assays (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well after the reaction. A lower luminescence signal indicates higher kinase activity.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prep Assay Perform Kinase Reaction in Microplate Prep->Assay Stop Stop Reaction Assay->Stop Detect Detect Signal (Luminescence, Fluorescence, etc.) Stop->Detect Analyze Analyze Data & Determine IC50 Detect->Analyze End End Analyze->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[13]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HT-29, Caco-2, HCC827) in appropriate growth medium.[14]

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound analog in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specific period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 6-methyl group is a critical determinant in the structure-activity relationship of imidazo[1,2-a]pyridine analogs, particularly in the context of anticancer drug discovery. As demonstrated, this seemingly minor structural modification can significantly impact the potency and selectivity of these compounds as kinase inhibitors. The SAR data presented herein, focusing on PI3Kα inhibitors, provides a clear rationale for the continued exploration of the this compound scaffold.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating libraries of this compound analogs with diverse substitutions at other positions to build a more comprehensive understanding of the SAR.

  • Kinome-wide selectivity profiling: Assessing the selectivity of the most potent compounds against a broad panel of kinases to identify potential off-target effects and opportunities for developing more selective inhibitors.

  • In vivo evaluation: Advancing the most promising candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights gained from detailed SAR studies, medicinal chemists can continue to refine the this compound scaffold to develop novel, highly effective, and selective anticancer agents.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate.
  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate.
  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate.
  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace.
  • PI3k/AKT/mTOR Pathway - YouTube.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega.
  • Kinase assays | BMG LABTECH.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed.
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors | Request PDF.
  • Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease - ResearchGate.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors | Request PDF.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed.
  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate.
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC - PubMed Central.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed.
  • Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.

Sources

A Comparative Guide to 6-Methylimidazo[1,2-a]pyridine and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, the imidazopyridine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] Among its various isomeric forms, 6-Methylimidazo[1,2-a]pyridine has garnered significant attention, particularly as a key intermediate in the synthesis of therapeutic agents.[2] This guide provides a comprehensive comparative study of this compound and its other imidazopyridine isomers, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the subtleties of this important class of compounds.

Introduction to Imidazopyridine Isomers

Imidazopyridines are bicyclic heteroaromatic compounds formed by the fusion of an imidazole ring and a pyridine ring. The orientation of the fusion and the position of the nitrogen atoms give rise to four main isomers: imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine.[3][4] The imidazo[1,2-a]pyridine scaffold is the most extensively studied and is present in several commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[5][6]

The structural diversity among these isomers leads to distinct electronic and steric properties, which in turn influence their physicochemical characteristics and biological activities. Understanding these differences is crucial for the rational design of novel drug candidates.

Imidazopyridine_Isomers cluster_isomers Imidazopyridine Isomers Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Imidazopyridine Core Imidazopyridine Core Imidazopyridine Core->Imidazo[1,2-a]pyridine Imidazopyridine Core->Imidazo[1,5-a]pyridine Imidazopyridine Core->Imidazo[4,5-b]pyridine Imidazopyridine Core->Imidazo[4,5-c]pyridine

Caption: The four main isomers of imidazopyridine.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of imidazopyridine isomers, such as lipophilicity (logP) and basicity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. While comprehensive comparative data is sparse, available information and structural analysis allow for a qualitative comparison.

PropertyImidazo[1,2-a]pyridineImidazo[1,5-a]pyridineImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Calculated logP 1.8[7]~1.5 (estimated)0.3[8]~0.5 (estimated)
pKa 6.8[7]Not available4.6[8]Not available
General Solubility Generally soluble in organic solvents.[9]Expected to be soluble in organic solvents.Expected to be soluble in organic solvents.Expected to be soluble in organic solvents.
Fluorescent Properties Many derivatives exhibit fluorescence.[5]Some derivatives are fluorescent.Less commonly reported.Less commonly reported.

*Note: The calculated logP and pKa values are for the parent unsubstituted imidazopyridine and can vary significantly with substitution.

The imidazo[1,2-a]pyridine isomer generally exhibits a higher lipophilicity compared to the imidazo[4,5-b] and imidazo[4,5-c] isomers, which possess an additional pyridine-like nitrogen atom, increasing their polarity. This difference in lipophilicity can significantly impact cell membrane permeability and oral bioavailability. For instance, in a study of imidazo[1,2-a]pyridine derivatives as anti-tubercular agents, lipophilicity (cLogP) was a key parameter influencing their activity.[10]

The position of the methyl group in this compound can also influence its physicochemical properties. The methyl group is an electron-donating group, which can slightly increase the basicity of the pyridine ring and enhance its lipophilicity compared to the unsubstituted parent compound.

Synthesis of Imidazopyridine Isomers: Key Methodologies

The synthesis of imidazopyridine isomers can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern.

Synthesis of Imidazo[1,2-a]pyridines

The most common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. A widely used multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction.[11][12]

GBB_Reaction 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Imine_Intermediate 2-Aminopyridine->Imine_Intermediate + Aldehyde Aldehyde Aldehyde Isocyanide Isocyanide Lewis_or_Bronsted_Acid Lewis or Brønsted Acid Lewis_or_Bronsted_Acid->Imine_Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cycloadduct Cycloadduct Imine_Intermediate->Cycloadduct + Isocyanide Cycloadduct->Imidazo[1,2-a]pyridine [4+1] Cycloaddition & Rearrangement

Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyridine synthesis.

Synthesis of Other Imidazopyridine Isomers

The synthesis of imidazo[1,5-a]pyridines can be achieved through intramolecular cyclization of 2-picolylamines.[13] Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are typically synthesized from the corresponding diaminopyridines. For example, the condensation of 2,3-diaminopyridine with aldehydes or carboxylic acids yields imidazo[4,5-b]pyridines.[14]

Comparative Biological Activities

The isomeric form of the imidazopyridine scaffold profoundly impacts its biological activity.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their anticancer properties, with several compounds showing potent activity against various cancer cell lines.[15][16][17] For instance, a series of 6-substituted imidazo[1,2-a]pyridines exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2.[18] The substitution at the 6-position was found to be crucial for this activity.[19]

Imidazo[4,5-c]pyridine derivatives have also demonstrated significant anticancer potential, with some compounds showing potent inhibitory activity against kinases involved in cancer progression.[14][20]

Comparative Anticancer Activity (IC50 in µM)

Compound/IsomerCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (Compound 12) HT-29 (Colon)4.15[21]
Imidazo[1,2-a]pyridine derivative (Compound 14) B16F10 (Melanoma)21.75[21]
Imidazo[4,5-c]pyridine derivative (Compound 8) MCF-7 (Breast)0.082[14]

This table presents selected data from different studies and is not a direct head-to-head comparison under identical conditions.

Kinase Inhibitory Activity

The structural similarity of imidazopyridines to purines makes them attractive candidates for kinase inhibitors.[14] Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and c-Met.[8][22] Imidazo[4,5-c]pyridines have also been shown to inhibit kinases such as cyclin-dependent kinase 2 (CDK2) and Aurora B.[14]

Other Biological Activities

Imidazopyridine isomers exhibit a broad spectrum of other biological activities, including:

  • Antitubercular Activity: Imidazo[1,2-a]pyridines have emerged as a promising class of anti-tuberculosis agents, with some compounds showing potent activity against drug-resistant strains of Mycobacterium tuberculosis.[10][23] The position of substituents, such as a methyl group, has been shown to significantly impact their potency.[10]

  • Anti-inflammatory and Analgesic Activity: Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory and analgesic properties.[24]

  • Antiviral and Antimicrobial Activity: Various imidazopyridine derivatives have been reported to possess antiviral and antimicrobial activities.[6][25]

Experimental Protocols

General Protocol for the Synthesis of 6-Methylimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is a generalized procedure based on methodologies described in the literature.[11][26][27][28]

GBB_Workflow cluster_workflow GBB Synthesis Workflow Start Start Reactants Combine 2-amino-5-methylpyridine, aldehyde, and isocyanide in a solvent Start->Reactants Catalyst Add Lewis or Brønsted acid catalyst Reactants->Catalyst Reaction Stir at room temperature or heat (monitor by TLC) Catalyst->Reaction Workup Quench reaction, extract with organic solvent, and dry Reaction->Workup Purification Purify by column chromatography Workup->Purification Characterization Characterize by NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical workflow for the GBB synthesis of 6-Methylimidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

  • Addition of Aldehyde: Add the desired aldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Isocyanide and Catalyst: Add the isocyanide (1.1 eq) followed by a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃, Sc(OTf)₃).[26]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux until the starting materials are consumed (monitor by Thin Layer Chromatography).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a generalized procedure based on methodologies described in the literature.[16][17][29]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The imidazopyridine scaffold, particularly the imidazo[1,2-a]pyridine isomer, continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of this compound and its isomers, highlighting the key differences in their synthesis, physicochemical properties, and biological activities.

While imidazo[1,2-a]pyridines are well-explored, the other isomers, such as imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine, remain relatively underexplored and represent a promising area for future research. A systematic and direct comparative study of all four isomers under standardized experimental conditions would be invaluable for a deeper understanding of their structure-activity relationships and for guiding the design of next-generation imidazopyridine-based drugs.

References

  • A series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a] pyridine-3-acetamides, congeners of zolpidem and alpidem, was synthesized and tested in vitro for binding with the benzodiazepine receptor in the competition with 3H-zolpidem as an omega 1-selective radioligand. Acta Poloniae Pharmaceutica, 58(1), 43-52. [Link]
  • M. C. Moraski, et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1118-1122. [Link]
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Significance. Moroccan Journal of Chemistry, 5(2), 317-324. [Link]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(1), 123. [Link]
  • Z. Q. Zhang, et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 15, 2464-2472. [Link]
  • Z. Q. Zhang, et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]
  • L. Wang, et al. (2019). Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. The Journal of Organic Chemistry, 84(16), 10148-10157. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, Articles ASAP. [Link]
  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. OncoTargets and Therapy, 13, 1145-1155. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Molecules, 24(21), 3852. [Link]
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. RSC Advances, 12(45), 29333-29342. [Link]
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
  • Isomer forms of imidazopyridines. (a) imidazo[4,5-b]pyridine; (b)...
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, Articles ASAP. [Link]
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 24(1), 163. [Link]
  • Structure−Activity Relationship of Imidazo[1,2- a ]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
  • Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 490, 01004. [Link]
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 4(12), 1712-1721. [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 577-595. [Link]
  • Imidazo(1,2-a)pyridine. PubChem. [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(48), 44163-44177. [Link]
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 36(5), 1161-1166. [Link]
  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives.
  • Pyridines and Imidazaopyridines With Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]
  • A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 25-36. [Link]
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3230-3234. [Link]
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5668-5677. [Link]
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(12), 1118-1122. [Link]
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
  • Imidazo(4,5-b)pyridine. PubChem. [Link]
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(3), 209-224. [Link]
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

Sources

Decoding the Molecular Targets of 6-Methylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse therapeutic potential. Among these, 6-methylimidazo[1,2-a]pyridine derivatives have garnered significant attention for their promising activities across various disease areas, including oncology, neuroscience, and infectious diseases.[1][2] A critical step in the preclinical development of these compounds is the unambiguous identification and validation of their molecular binding targets. This guide provides a comprehensive comparison of this compound derivatives against established modulators of key biological targets, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Significance of Target Validation

Understanding the precise molecular interactions of a drug candidate is paramount. It not only elucidates the mechanism of action but also enables the prediction of potential on-target and off-target effects, guiding lead optimization and minimizing the risk of late-stage attrition. For this compound derivatives, a class of compounds with a broad bioactivity profile, pinpointing the direct binding partners is a non-trivial yet essential task.[1]

Key Biological Targets of this compound Derivatives

Extensive research has implicated several key protein families as primary targets for this versatile scaffold. This guide will focus on three well-documented targets: Phosphoinositide 3-Kinase (PI3K), Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), and the GABA-A receptor.

Phosphoinositide 3-Kinase α (PI3Kα): A Central Node in Cancer Signaling

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Several 6-substituted imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against PI3Kα, a key isoform in this pathway.[5][6]

The efficacy of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been benchmarked against established PI3K inhibitors. The data below highlights the competitive potency of these emerging compounds.

CompoundTypePI3Kα IC50 (nM)Reference
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline1.94 [6]
HS-173 Imidazopyridine-carboxylate0.8 [7][8][9]
Alpelisib (BYL719) α-specific PI3K inhibitor5 [3][10]
Copanlisib (BAY 80-6946) Pan-class I PI3K inhibitor0.5 [11][12][13][14]
PIK-75 p110α inhibitor5.8 [15][16]

Table 1: Comparison of IC50 values of a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative and other known PI3Kα inhibitors.

The data clearly indicates that imidazo[1,2-a]pyridine-based compounds, such as compound 13k, exhibit nanomolar potency against PI3Kα, positioning them as highly promising candidates for further development.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Derivatives Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound derivatives.

Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): A Target in Neurodegenerative Diseases

DYRK1A is a protein kinase implicated in neurodevelopment and the pathogenesis of neurodegenerative disorders like Alzheimer's and Down syndrome.[17] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of DYRK1A, offering a potential therapeutic avenue.

These novel inhibitors have been evaluated against harmine, a well-characterized natural product inhibitor of DYRK1A.

CompoundTypeDYRK1A IC50 (µM)Reference
Compound 4c Imidazo[1,2-a]pyridine derivative2.6 [17]
Harmine β-carboline alkaloid0.08 [18][19][20]
Leucettine L41 Marine sponge alkaloid derivative0.01-0.06 [1][4][21][22]

Table 2: Comparison of IC50 values of an imidazo[1,2-a]pyridine derivative and other known DYRK1A inhibitors.

While harmine and Leucettine L41 are more potent in in-vitro assays, the imidazo[1,2-a]pyridine scaffold provides a novel chemical starting point for optimization to improve potency and selectivity.[17]

GABA-A Receptor: Modulating Neuronal Inhibition

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for anxiolytics, sedatives, and anticonvulsants. Certain imidazo[1,2-a]pyridine derivatives, such as Zolpidem, are well-known selective modulators of specific GABA-A receptor subtypes.[2][23][24]

The binding affinity of these compounds for different GABA-A receptor α-subtypes is a critical determinant of their pharmacological profile.

CompoundTypeGABA-A α1 Ki (nM)GABA-A α2 Ki (nM)GABA-A α3 Ki (nM)GABA-A α5 Ki (nM)Reference
Zolpidem Imidazo[1,2-a]pyridine27 - 41 160 - 765 380 - 2149.5 >10,000 [23][25]
Alpidem Imidazo[1,2-a]pyridineHigh Affinity (α1-selective)Lower AffinityLower AffinityNegligible Affinity[26]
Diazepam Benzodiazepine----[27]

The data illustrates the α1-subtype selectivity of zolpidem and alpidem, which is thought to contribute to their sedative-hypnotic effects with a reduced side-effect profile compared to non-selective benzodiazepines like diazepam.[25][28]

Experimental Protocols for Target Validation

To rigorously confirm the binding of this compound derivatives to their putative targets, a combination of biophysical, biochemical, and cell-based assays is essential.

In Vitro Kinase Activity Assay (for PI3Kα and DYRK1A)

This assay quantifies the enzymatic activity of the target kinase in the presence of the test compound.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα or DYRK1A), the appropriate substrate (e.g., PIP2 for PI3Kα, a peptide substrate for DYRK1A), and ATP in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the this compound derivative or a reference inhibitor to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_0 Biochemical Assay A 1. Prepare Kinase Reaction (Kinase, Substrate, ATP) B 2. Add Inhibitor (Imidazo[1,2-a]pyridine derivative) A->B C 3. Incubate B->C D 4. Add ADP-Glo™ Reagent C->D E 5. Add Kinase Detection Reagent D->E F 6. Measure Luminescence E->F G 7. Determine IC50 F->G

Caption: Workflow for an in-vitro kinase activity assay.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[10][15][19][29][30]

  • Cell Treatment: Treat intact cells with the this compound derivative or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins, quantify the total protein concentration, and analyze the levels of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.

CETSA_Workflow cluster_1 Cell-Based Assay A 1. Treat Cells with Compound B 2. Apply Heat Gradient A->B C 3. Lyse Cells B->C D 4. Separate Soluble Fraction C->D E 5. Western Blot for Target Protein D->E F 6. Analyze Thermal Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between a small molecule and its protein target in real-time.[11][18][20]

  • Protein Immobilization: Immobilize the purified target protein onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the this compound derivative over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Electrophysiology for GABA-A Receptor Modulation

Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels like the GABA-A receptor.[14][31][32][33]

  • Cell Preparation: Use cells (e.g., HEK293 or neurons) expressing the desired GABA-A receptor subtype combination.

  • Patching: Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane.

  • Recording: Record the whole-cell currents in response to the application of GABA.

  • Compound Application: Co-apply the this compound derivative with GABA and measure the potentiation or inhibition of the GABA-evoked current.

  • Data Analysis: Quantify the effect of the compound on the amplitude, kinetics, and pharmacology of the GABA-A receptor-mediated currents.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. This guide has provided a comparative framework for evaluating derivatives of this scaffold against established modulators of PI3Kα, DYRK1A, and the GABA-A receptor. By employing the detailed experimental protocols outlined herein, researchers can confidently identify and validate the binding targets of their compounds, a crucial step towards translating promising molecules into clinical candidates. The continued exploration of this chemical space, guided by a thorough understanding of target engagement, holds immense promise for addressing unmet medical needs.

References

  • Alpelisib (BYL-719) is a phosphatidylinositol 3-kinase (PI3K) inhibitor that primarily inhibits PI3K p110α (IC50=5nM), with lesser effects on other other PI3K catalytic subunit: p110β (IC50=1200nM), p110δ (IC50=290nM), p110γ (IC50=250nM). [Link]
  • Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC - PubMed Central. [Link]
  • Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Prolifer
  • Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PubMed Central. [Link]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Electrophysiology of ionotropic GABA receptors - PMC - PubMed Central. [Link]
  • Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC - PubMed Central. [Link]
  • The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - NIH. [Link]
  • Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC - PubMed Central. [Link]
  • Persistence of the L41 inhibitory effect on DYRK1A activity (A, C) and...
  • PIK3CA categories and response to alpelisib. Box-plots of alpelisib...
  • The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability - PMC. [Link]
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC - NIH. [Link]
  • Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Public
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. [Link]
  • Activation of GABAA receptors modulates all stages of mechanoreception in spider mechanosensory neurons | Journal of Neurophysiology | American Physiological Society. [Link]
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. [Link]
  • Zolpidem - Wikipedia. [Link]
  • Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PubMed Central. [Link]
  • Binding affinity (nanomolar)
  • IC 50 for indicated drugs against different PI3K isoforms using HTRF...
  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PubMed Central. [Link]
  • Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in prim
  • Estimating the efficiency of benzodiazepines on GABAA receptors comprising c1 or c2 subunits - Semantic Scholar. [Link]
  • Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PubMed Central. [Link]
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - NIH. [Link]
  • Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors. [Link]
  • Specificity within the GABAA receptor supramolecular complex: a consideration of the new omega 1-receptor selective imidazopyridine hypnotic zolpidem - PubMed. [Link]
  • Subtype selective γ-Aminobutyric scid type A receptor (GABAAR)
  • GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. [Link]
  • Zolpidem, a selective GABA(A)

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 6-Methylimidazo[1,2-a]pyridine Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives like 6-methylimidazo[1,2-a]pyridine demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory effects. A critical aspect of preclinical development is establishing a robust in vitro-in vivo correlation (IVIVC), which serves as a crucial bridge between early-stage screening and clinical efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of representative this compound derivatives, underpinned by experimental data and methodological insights.

The Imperative of In Vitro-In Vivo Correlation

An effective IVIVC is the cornerstone of a successful drug development program. It allows researchers to make informed decisions about which lead candidates to advance, predict human dosage regimens, and potentially reduce the reliance on extensive animal testing. For the this compound class, which often targets key signaling molecules like phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), understanding how in vitro potency translates to in vivo efficacy is paramount. A strong correlation enhances the predictive power of initial screens, saving valuable time and resources. Conversely, a poor correlation can lead to late-stage failures and necessitates a deeper investigation into factors such as pharmacokinetics, metabolism, and off-target effects.

In Vitro Evaluation: Deciphering Potency and Mechanism

The initial assessment of this compound derivatives typically involves a battery of in vitro assays to determine their intrinsic activity and mechanism of action. These assays provide a controlled environment to quantify the direct interaction between the compound and its molecular target.

Key In Vitro Assays and Representative Data

Two primary therapeutic areas where 6-methylimidazo[1,2-a]pyridines have shown promise are oncology and inflammation. The following tables summarize representative in vitro data for hypothetical compounds from this class, targeting PI3Kα and COX-2.

Table 1: In Vitro Anti-Cancer Activity of this compound Derivatives

Compound IDTargetBiochemical Assay IC50 (nM)Cellular Assay IC50 (µM) (HCC827 cell line)
MIP-A PI3Kα1.940.09
MIP-B PI3Kα5.200.45
Control (Alpelisib) PI3Kα1.100.03

Data synthesized from representative literature.[1]

Table 2: In Vitro Anti-Inflammatory Activity of this compound Derivatives

Compound IDTargetCOX-2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
MIP-C COX-20.054.4989.8
MIP-D COX-20.138.9769.0
Control (Celecoxib) COX-20.0415.0375

Data synthesized from representative literature.[2][3]

Experimental Protocols: A Step-by-Step Approach

Protocol 1: In Vitro PI3Kα Enzyme Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT), ATP solution, and PIP2 substrate.

  • Compound Dilution: Serially dilute test compounds in DMSO.

  • Assay Reaction: In a 384-well plate, add the PI3Kα enzyme, test compound, and assay buffer.

  • Initiation: Start the reaction by adding a mixture of ATP and PIP2.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro COX-2 Inhibition Assay

This assay measures the inhibition of prostaglandin synthesis by COX-2.

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-2 enzyme and serially diluted test compounds.

  • Reaction Mixture: In a 96-well plate, combine the reaction buffer, heme cofactor, and the test compound.

  • Enzyme Addition: Add the COX-2 enzyme to each well and pre-incubate to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Detection: Measure the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate (e.g., TMPD) at a specific wavelength.[4]

  • Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition to derive the IC50 value.

In Vivo Assessment: From Bench to Biological System

The transition from in vitro to in vivo studies introduces a multitude of complex variables, including absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. In vivo models are indispensable for evaluating the therapeutic efficacy and safety profile of a drug candidate in a physiological context.

Key In Vivo Models and Representative Data

Table 3: In Vivo Anti-Cancer Efficacy of MIP-A in a Xenograft Model

Treatment GroupDose (mg/kg, p.o., qd)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle -0+2.5
MIP-A 2545+1.2
MIP-A 5078-0.5
Control 5085-1.0

Data are representative of typical outcomes in xenograft studies.

Table 4: In Vivo Anti-Inflammatory Efficacy of MIP-C in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle -0
MIP-C 1035
MIP-C 3062
Control (Indomethacin) 1058

Data are representative of typical outcomes in this model.[5]

Experimental Protocols: A Step-by-Step Approach

Protocol 3: In Vivo Xenograft Model for Anticancer Activity

This model assesses the ability of a compound to inhibit tumor growth in immunodeficient mice.[6][7]

  • Cell Culture: Culture a human cancer cell line (e.g., HCC827) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound or vehicle daily via the desired route (e.g., oral gavage).

  • Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model

This model evaluates the anti-inflammatory properties of a compound in an acute inflammation model.[8]

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[5]

  • Data Analysis: Calculate the percentage of paw edema inhibition for each treatment group relative to the vehicle control.

Correlating In Vitro Potency with In Vivo Efficacy: A Multifaceted Analysis

A direct comparison of the in vitro IC50 values with the in vivo effective doses reveals the complexities of IVIVC. For instance, MIP-A, with a potent in vitro PI3Kα inhibition, demonstrates significant tumor growth inhibition in vivo. This suggests that the compound possesses favorable pharmacokinetic properties that allow it to reach the tumor site at a concentration sufficient to engage its target. Conversely, a compound with high in vitro potency but poor in vivo efficacy may suffer from issues like rapid metabolism, poor absorption, or high plasma protein binding.

The following diagram illustrates the typical workflow for establishing an IVIVC for a this compound derivative.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assay (e.g., PI3Kα IC50) cellular Cellular Assay (e.g., Proliferation IC50) biochemical->cellular Cellular Potency pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cellular->pk_pd In Vivo Exposure correlation IVIVC Analysis cellular->correlation In Vitro Data efficacy Efficacy Model (e.g., Xenograft) pk_pd->efficacy Target Engagement efficacy->correlation Efficacy Data

Caption: Workflow for Establishing In Vitro-In Vivo Correlation.

Mechanistic Insights: Signaling Pathways of 6-Methylimidazo[1,2-a]pyridines

The therapeutic effects of 6-methylimidazo[1,2-a]pyridines are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting both in vitro and in vivo data.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] this compound derivatives that inhibit PI3Kα block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation MIP 6-Methylimidazo [1,2-a]pyridine (e.g., MIP-A) MIP->PI3K inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by MIP-A.

COX-2 Pathway in Inflammation

The COX-2 enzyme plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[11] Selective inhibition of COX-2 by this compound derivatives can effectively reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGs Prostaglandins AA->PGs COX-2 COX2 COX-2 Inflammation Inflammation & Pain PGs->Inflammation MIP 6-Methylimidazo [1,2-a]pyridine (e.g., MIP-C) MIP->COX2 inhibits

Caption: The COX-2 Inflammatory Pathway and Inhibition by MIP-C.

Conclusion and Future Directions

The successful development of this compound derivatives as therapeutic agents hinges on a thorough understanding of their in vitro-in vivo correlation. This guide has provided a framework for comparing the in vitro potency and in vivo efficacy of these compounds, supported by detailed experimental protocols and mechanistic insights. While a strong IVIVC is the goal, discrepancies often provide valuable learning opportunities, highlighting the importance of comprehensive ADME and toxicology studies. Future work should focus on developing more predictive in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to further bridge the gap between the laboratory bench and the clinical setting. By integrating robust IVIVC principles into the drug discovery pipeline, we can accelerate the translation of promising this compound candidates into novel therapies for patients in need.

References

  • Goetz, M. P. & Tew, K. D. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
  • Lee, C. H. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research27, 1-5 (2011). [Link]
  • Al-Sanea, M. M. et al. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Social Medicine24, 504-513 (2024). [Link]
  • Inotiv.
  • Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
  • SMC Laboratories Inc. Xenograft tumor model. [Link]
  • Al-Sanea, M. M. et al. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed38275051 (2024). [Link]
  • Aliwaini, S. et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters18, 830-837 (2019). [Link]
  • Aliwaini, S. et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed31262071 (2019). [Link]
  • Chen, Y. F. et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports63, 525-534 (2011). [Link]
  • Wang, Y. et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules28, 3274 (2023). [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 6-Methylimidazo[1,2-a]pyridine Fluorescent Probes Against Commercial Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular imaging and high-content screening, the selection of fluorescent probes is a critical determinant of experimental success. While commercial dyes have long been the workhorses of fluorescence microscopy, novel fluorophores are continuously emerging with the potential for improved performance. This guide provides a comprehensive framework for benchmarking a promising class of fluorescent probes, 6-Methylimidazo[1,2-a]pyridines, against established commercial dyes such as DAPI and Hoechst.

The core of this guide is not simply a recitation of protocols but a detailed exposition of the scientific rationale behind each experimental step. As senior application scientists, we understand that robust and reproducible data is paramount. Therefore, the methodologies presented herein are designed to be self-validating, enabling researchers to make informed decisions about the optimal fluorescent probes for their specific applications.

The Rise of 6-Methylimidazo[1,2-a]pyridines: A New Frontier in Fluorescence

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry and materials science due to its versatile biological activities and intriguing photophysical properties.[1][2] The π-conjugated bicyclic structure of these compounds gives rise to fluorescence, with emission properties that can be finely tuned through substituent modifications.[1] Electron-donating groups, such as the methyl group at the 6-position, can enhance luminescence, making these derivatives attractive candidates for fluorescent probe development.[1]

Head-to-Head Comparison: Photophysical Properties

A direct comparison of the key photophysical parameters is the foundational step in benchmarking any new fluorescent probe. The following table summarizes the available data for a representative 6-Methylimidazo[1,2-a]pyridine derivative and popular commercial nuclear stains. It is important to note that a direct, side-by-side experimental comparison under identical conditions is crucial for a definitive assessment.

PropertyThis compound DerivativeDAPIHoechst 33342Alexa Fluor 488
Excitation Max (λex) ~360-380 nm (Varies with substitution)~358 nm~350 nm~496-499 nm
Emission Max (λem) ~400-500 nm (Varies with substitution)~461 nm~461 nm~519-520 nm
Molar Extinction Coefficient (ε) Data not readily available~27,000 cm⁻¹M⁻¹~42,000 cm⁻¹M⁻¹~71,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.17–0.51 (for some derivatives)[3]~0.62-0.92 (bound to DNA)[4][5]High (increases upon DNA binding)[6]0.92[2][7]
Photostability To be determined experimentallyModerateModerate to LowHigh[2]
Cell Permeability To be determined experimentallyLow (for live cells)[8]High (for live cells)[8]Generally cell-impermeant (requires conjugation)

Note: The photophysical properties of this compound derivatives can vary significantly based on their specific substitution patterns. The values presented here are indicative and highlight the need for empirical determination.

Experimental Design for a Comprehensive Benchmark

To provide a rigorous comparison, a series of well-controlled experiments are necessary. The following protocols are designed to assess the key performance indicators of fluorescent probes in a laboratory setting.

Workflow for Benchmarking Fluorescent Probes

G cluster_0 Part 1: Photophysical Characterization cluster_1 Part 2: In Vitro Cellular Imaging A Prepare Equimolar Solutions of Probes and Standards B Measure Absorbance Spectra (Determine ε) A->B C Measure Emission Spectra A->C E Assess Photostability (Photobleaching Assay) A->E D Determine Quantum Yield (Φ) (Relative Method) B->D C->D I Quantitative Image Analysis (Signal-to-Noise, Photostability) D->I Inform Imaging Parameters E->I Correlate with Cellular Photostability F Culture Adherent Cells (e.g., HeLa, U2OS) G Live & Fixed Cell Staining with Probes and Controls F->G H Fluorescence Microscopy (Acquire Images) G->H H->I

Caption: A comprehensive workflow for benchmarking novel fluorescent probes against commercial standards.

Detailed Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9][10]

Materials:

  • Test Compound (this compound probe)

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent (e.g., DMSO, ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the fluorometer to a wavelength where both the sample and standard have significant absorbance.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of the resulting linear fit is the gradient (Grad).

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:[9] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:

      • Φ_r = Quantum yield of the reference

      • Grad_s and Grad_r = Gradients of the sample and reference plots

      • n_s and n_r = Refractive indices of the sample and reference solvents

Protocol 2: Photostability Assessment (Photobleaching Assay)

Photostability is a critical parameter for applications requiring long-term or repeated imaging.[11]

Materials:

  • Fluorescent dye solutions (test probe and commercial dyes) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Set the camera parameters (exposure time, gain) to achieve a good signal without saturation.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time = 0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).

Protocol 3: Live and Fixed Cell Staining

This protocol outlines the general procedure for staining both live and fixed cells to assess probe performance in a biological context.

Materials:

  • Adherent cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes or coverslips.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.1% Triton X-100 in PBS for permeabilization.

  • Stock solutions of the this compound probe, DAPI, and Hoechst 33342.

Procedure for Live Cell Staining:

  • Prepare a working solution of the this compound probe and Hoechst 33342 in complete culture medium (e.g., 1-10 µg/mL, requires optimization).[12][13]

  • Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubate the cells at 37°C for 10-30 minutes, protected from light.[12]

  • Gently rinse the cells with PBS (optional, to reduce background).

  • Image the cells immediately using a fluorescence microscope with the appropriate filter sets.

Procedure for Fixed Cell Staining:

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare working solutions of the this compound probe and DAPI in PBS (e.g., 300 nM for DAPI, requires optimization for the test probe).[14]

  • Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an antifade mounting medium.

  • Image the cells using a fluorescence microscope.

Interpreting the Results: A Scientist's Perspective

The data generated from these experiments will provide a multi-faceted view of the this compound probe's performance relative to commercial standards.

  • Quantum Yield and Molar Extinction Coefficient: These values will determine the intrinsic brightness of the probe. A high quantum yield and a large molar extinction coefficient are desirable for achieving a strong fluorescence signal.

  • Photostability: A longer photobleaching half-life indicates greater suitability for time-lapse imaging and experiments requiring intense illumination.

  • Cellular Imaging: The performance in live and fixed cells will reveal crucial information about cell permeability, subcellular localization, and signal-to-noise ratio in a complex biological environment. For live-cell imaging, low cytotoxicity is also a critical factor to assess.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel fluorescent probes. By systematically benchmarking these new chemical entities against established commercial dyes using the rigorous protocols outlined in this guide, researchers can objectively assess their performance and identify superior tools for their specific research needs. The pursuit of brighter, more photostable, and functionally versatile fluorescent probes is an ongoing endeavor that will continue to push the boundaries of what is visible in the microscopic world.

References

  • International Journal of Research and Pharmaceutical Sciences. (2021). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
  • You Do Bio. (n.d.). DAPI Nuclear Staining Protocol.
  • DRSC-LMC. (n.d.). Cell assay, fix and stain (DAPI, Phalloidin).
  • Goodell, M.A. (1999). Hoechst 33342 HSC Staining and Stem Cell Purification Protocol.
  • Creative Bioarray. (n.d.). DAPI Counterstaining Protocol.
  • FluoroFinder. (n.d.). DAPI Dye Profile.
  • EMBL Heidelberg. (n.d.). Hoechst 33342 Staining for Cell Cycle Analysis of Live Cells.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • FluoroFinder. (n.d.). Alexa Fluor 488 Dye Profile.
  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • P diferença, J. A., & de Mello, J. C. (2018). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. IEEE Photonics Journal, 10(3), 1-11.
  • Piyasena, M. E., & Soper, S. A. (2007). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. Journal of fluorescence, 17(4), 437–444.
  • MDPI. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine.
  • Han, X. H., Zhao, P., Tang, M. K., Yang, L., Wang, Q., & Zhang, S. S. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics.
  • Kumar, S., Sahoo, S. K., & Singh, B. K. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC advances, 9(51), 29759–29764.
  • Han, X. H., Zhao, P., Tang, M. K., Yang, L., Wang, Q., & Zhang, S. S. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. Sensors and Diagnostics.
  • Oregon Medical Laser Center. (n.d.). 4',6-Diamidino-2-phenylindole, [DAPI].
  • Cavazos-Elizondo, D., & Aguirre-Soto, A. (2022).
  • Nikon Imaging Center. (n.d.). Selecting Fluorescent Dyes.
  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability.
  • Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. M. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659.
  • FluoroFinder. (n.d.). Hoechst (33342) Dye Profile.
  • Ghedini, M., Aiello, I., Baro, A., & De Munno, G. (2004). Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission. Chemistry – A European Journal, 10(1), 261–269.
  • Barcellona, M. L., & Gratton, E. (1989). A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1009(2), 155–162.
  • Bio-Rad Antibodies. (n.d.). Nuclear Staining Dyes - DAPI.
  • ResearchGate. (n.d.). pH dependence of the Hoechst 33342 fluorescence.
  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.
  • PubMed. (2022). Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants.
  • PubMed Central. (n.d.). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies.
  • PubMed Central. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.
  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.

Sources

A Researcher's Guide to Evaluating the ADME-T Properties of 6-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 6-methylimidazo[1,2-a]pyridine, in particular, have garnered significant interest for their potential in treating a range of diseases, including cancer.[3][4][5] However, the journey from a promising compound to a viable drug candidate is contingent on a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile. This guide provides a comprehensive framework for researchers to assess the ADME-T properties of this compound derivatives, offering a comparative analysis of key assays and the rationale behind their application.

Early assessment of ADME-T properties is crucial for identifying potentially problematic candidates and de-risking drug development projects.[6][7][8][9] A favorable ADME-T profile ensures that a compound can reach its target in sufficient concentrations, exert its therapeutic effect, and be cleared from the body without causing undue toxicity. This guide will delve into the practical aspects of evaluating these properties through established in vitro assays.

I. Absorption: Will the Compound Reach the Bloodstream?

Oral administration is the most common and convenient route for drug delivery. For a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11][12]

Core Concept: The Caco-2 Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[11][12] This assay measures the rate at which a compound crosses this cell monolayer, providing an apparent permeability coefficient (Papp).

A bidirectional Caco-2 assay, measuring transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12][13] An efflux ratio (Papp B-A / Papp A-B) greater than two suggests that the compound is actively pumped out of the cells, which can limit its absorption.[12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [10][11][12][13][14]

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in appropriate media and conditions.

  • Seed the cells onto semipermeable filter supports in Transwell plates.

  • Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.[13]

2. Monolayer Integrity Check:

  • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[11] A high TEER value indicates a well-formed, tight junction barrier.

3. Permeability Measurement (Apical to Basolateral - A-B):

  • Add the test compound (e.g., at a concentration of 10 µM) to the apical side of the monolayer.[11]

  • At predetermined time points (e.g., 2 hours), collect samples from the basolateral compartment.[11]

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

4. Permeability Measurement (Basolateral to Apical - B-A):

  • Add the test compound to the basolateral side.

  • Collect samples from the apical compartment at the same time points.

  • Analyze the compound concentration via LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:[12]

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt: rate of permeation

      • A: surface area of the filter

      • C0: initial concentration of the compound

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).[12]

Visualization of the Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 Cells Seed Seed on Transwell Filters Culture->Seed Differentiate Differentiate for 21 Days Seed->Differentiate TEER Measure TEER for Integrity Differentiate->TEER Add_Compound Add Compound to Donor Side TEER->Add_Compound Incubate Incubate (e.g., 2 hours) Add_Compound->Incubate Sample Sample from Receiver Side Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Papp Calculate Papp LCMS->Papp ER Calculate Efflux Ratio Papp->ER

Caption: Workflow of the Caco-2 permeability assay.

II. Distribution: Where Does the Compound Go in the Body?

Once absorbed, a drug is distributed throughout the body via the bloodstream. Many drugs bind to plasma proteins, primarily albumin.[15] Only the unbound (free) fraction of a drug is pharmacologically active and able to reach its target tissue.[16][17] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in ADME profiling.

Core Concept: Plasma Protein Binding (PPB) Assay

The rapid equilibrium dialysis (RED) method is a common and reliable technique for measuring PPB.[16][17] In this assay, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a protein-free buffer. The free drug equilibrates across the membrane, and its concentration in both chambers is measured to determine the unbound fraction.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [15][16][17]

1. Preparation:

  • Spike the test compound into plasma (human or other species) at a known concentration (e.g., 1-10 µM).[15][16]

  • Add the plasma-drug mixture to one chamber of the RED device and an isotonic buffer (e.g., PBS, pH 7.4) to the other chamber.[16]

2. Incubation:

  • Incubate the sealed RED plate at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[15][16]

3. Sample Analysis:

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • The samples from the plasma chamber are often mixed with buffer, and vice-versa, to ensure a consistent matrix for analysis.[17]

  • Precipitate the proteins from the plasma samples (e.g., with acetonitrile).

  • Analyze the concentration of the compound in the supernatants of both chambers by LC-MS/MS.

4. Data Analysis:

  • Calculate the fraction unbound (fu) using the following equation:

    • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

III. Metabolism: How is the Compound Broken Down?

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[18] The metabolic stability of a compound determines its half-life in the body and can influence its efficacy and potential for drug-drug interactions.

Core Concept: Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[19][20] The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes in the presence of necessary cofactors like NADPH.[18][19][20]

Experimental Protocol: Liver Microsomal Stability Assay [18][19][20][21]

1. Reaction Setup:

  • Prepare a reaction mixture containing liver microsomes (human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Pre-incubate the mixture at 37°C.

2. Initiation of Reaction:

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.[19]

  • Incubate the mixture at 37°C.

3. Time-Point Sampling:

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

4. Sample Processing and Analysis:

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[18]

Visualization of the ADME-T Evaluation Funnel

ADME_Funnel cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Start This compound Derivatives Caco2 Caco-2 Permeability Start->Caco2 PPB Plasma Protein Binding Caco2->PPB MetStab Microsomal Stability PPB->MetStab Cytotox Cytotoxicity (MTT Assay) MetStab->Cytotox Candidate Viable Drug Candidate Cytotox->Candidate

Caption: A typical ADME-T screening cascade.

IV. Toxicity: Is the Compound Safe?

Assessing the potential toxicity of a compound early in development is essential to avoid late-stage failures. Cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to cells.

Core Concept: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures cell viability.[22][23] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells.[22]

Experimental Protocol: MTT Cytotoxicity Assay [22][24][25]

1. Cell Seeding:

  • Seed a relevant cell line (e.g., a cancer cell line for an oncology drug) in a 96-well plate and allow the cells to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[24]

4. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[24][25]

  • Measure the absorbance of the solution at a wavelength of 540-590 nm using a plate reader.[24]

5. Data Analysis:

  • Plot cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data Summary

To facilitate the comparison of different this compound derivatives, the experimental data should be summarized in a clear and concise table.

CompoundCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioPlasma Protein Binding (fu %)Microsomal Stability (t₁/₂ min)Cytotoxicity (IC₅₀ µM)
Derivative 1
Derivative 2
Derivative 3
Reference Drug

This table should be populated with the experimental data obtained for the series of compounds under investigation.

Conclusion

A systematic evaluation of the ADME-T properties of this compound derivatives is indispensable for the successful development of new therapeutic agents. By employing the in vitro assays detailed in this guide, researchers can gain crucial insights into the pharmacokinetic and safety profiles of their compounds. This data-driven approach enables the selection of candidates with the highest probability of success in preclinical and clinical development, ultimately accelerating the delivery of new medicines to patients.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 7, 2026. [Link]
  • Bio-Rad. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Bio-Rad. Accessed January 7, 2026. [Link]
  • Visikol. Plasma Protein Binding Assay. Visikol. Published November 3, 2022. Accessed January 7, 2026. [Link]
  • Caco2 assay protocol. Accessed January 7, 2026. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Accessed January 7, 2026. [Link]
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Cyprotex. Microsomal Stability. Cyprotex. Accessed January 7, 2026. [Link]
  • Domainex. Plasma Protein Binding Assay. Domainex. Accessed January 7, 2026. [Link]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published December 9, 2024. Accessed January 7, 2026. [Link]
  • BioAgilytix. Protein Binding Assays. BioAgilytix. Accessed January 7, 2026. [Link]
  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. Accessed January 7, 2026. [Link]
  • Ackley DC, Wring S, Salyers K. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Wring S, ed. Drug Metabolism and Pharmacokinetic Assays. Methods in Molecular Biology. Humana Press; 2004:153-171. Accessed January 7, 2026. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. Accessed January 7, 2026. [Link]
  • BioDuro. ADME Microsomal Stability Assay. BioDuro. Accessed January 7, 2026. [Link]
  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Eurofins Discovery. Accessed January 7, 2026. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. Concept Life Sciences. Accessed January 7, 2026. [Link]
  • Selvita. In Vitro ADME. Selvita. Accessed January 7, 2026. [Link]
  • Evotec. Caco-2 Permeability Assay. Evotec. Accessed January 7, 2026. [Link]
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. Accessed January 7, 2026. [Link]
  • Gaonkar SL, Iyengar S, Gouripur G, et al. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Med Chem Res. 2011;20(8):1233-1240. doi:10.1007/s00044-010-9420-5
  • Li Y, Wang Z, Zhang Y, et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023;28(7):3251. doi:10.3390/molecules28073251
  • Kaya B, Yurttaş L, Baysal M, Korkut Çelikateş B, Kaplancıklı ZA, İmamoğlu R. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. J Enzyme Inhib Med Chem. 2019;34(1):1283-1294. doi:10.1080/14756366.2019.1633539
  • Azzouzi M, El Hadad SE, Ikken N, et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2025;10(47):56930-56947. doi:10.1021/acsomega.5c04423
  • Zhang Y, Li Y, Wang Z, et al. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. J Med Chem. 2020;63(5):2349-2366. doi:10.1021/acs.jmedchem.9b01736
  • Devi S, Singh P, Kumar D. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr Top Med Chem. 2016;16(26):2963-2994. doi:10.2174/1568026616666160506145539
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Accessed January 7, 2026. [Link]
  • El Messaoudi N, Aouad MR, Ali AM, et al. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. 2024;29(21):4959. doi:10.3390/molecules29214959

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving 6-methylimidazo[1,2-a]pyridine analogs, a scaffold of significant interest in medicinal chemistry. We will delve into the rationale behind computational choices, compare binding affinities across different therapeutic targets, and provide a robust, self-validating protocol for researchers embarking on similar in silico investigations. The imidazo[1,2-a]pyridine core is a versatile heterocyclic system found in numerous medicinally important compounds, including zolpidem and alpidem.[1][2] Its derivatives have been explored for a wide range of biological activities, such as anticancer, antitubercular, anti-inflammatory, and as kinase inhibitors.[1][3][4][5][6]

Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to their macromolecular targets.[7][8][9][10][11] This computational technique is pivotal in virtual screening, lead optimization, and elucidating structure-activity relationships (SAR).[9]

The Rationale for Docking Studies on Imidazo[1,2-a]pyridine Analogs

The core structure of imidazo[1,2-a]pyridine is a privileged scaffold, meaning it has the appropriate molecular architecture to interact with multiple biological targets. The rationale for performing docking studies on its analogs, specifically the 6-methyl substituted variants, is multifold:

  • Exploring Therapeutic Potential: Docking allows for the rapid screening of a virtual library of this compound derivatives against various validated drug targets. This helps in identifying potential therapeutic applications for this class of compounds. For instance, studies have successfully used computer-aided drug discovery (CADD) to identify imidazopyridine-based kinase inhibitors.[12]

  • Understanding Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of a series of analogs, researchers can elucidate the key structural features required for potent biological activity. This information is crucial for designing more effective and selective drug candidates. Docking studies have been instrumental in explaining the SAR of imidazo[1,2-a]pyridine derivatives as protein kinase inhibitors.[13][14][15]

  • Target-Specific Interactions: The 6-methyl group, along with other substitutions on the imidazo[1,2-a]pyridine ring, can significantly influence the binding affinity and selectivity towards a particular target. Docking studies can reveal how these substitutions interact with specific amino acid residues in the active site, providing a molecular basis for the observed activity.

Comparative Docking Performance Across Key Therapeutic Targets

The this compound scaffold has been investigated against several important classes of drug targets. Here, we compare the docking performance of representative analogs against protein kinases and bacterial enzymes, two areas where this scaffold has shown considerable promise.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[14] The imidazo[1,2-a]pyridine core is an effective ATP-competitive scaffold.

A study on imidazo[1,2-a]pyridine derivatives as inhibitors of DYRK1A and CLK1, kinases implicated in neurodegenerative diseases and cancer, provides valuable insights.[15] Molecular docking studies were performed to understand the binding mode of these inhibitors.[15]

Table 1: Comparative Docking Data of Imidazo[1,2-a]pyridine Analogs against Protein Kinases

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
4c CLK1- (IC50 = 0.7 µM)Lys191[15]
4c DYRK1A- (IC50 = 2.6 µM)Lys188[15]
EA01-03 EGFR-8.5 to -9.1Met793, Lys745, Asp855[16]
6a MARK4- (K = 0.79 x 10^5)Not specified[17]
6h MARK4- (K = 0.1 x 10^7)Not specified[17]

Note: Direct docking scores are not always reported in publications; often, inhibitory concentrations (IC50) or binding constants (K) are provided, which correlate with docking scores. The docking studies for compounds targeting CLK1 and DYRK1A suggested that the nitrogen of the imidazo[1,2-a]pyridine ring forms a crucial hydrogen bond with a lysine residue in the hinge region of the kinase.[15]

Anticancer and Antimicrobial Targets

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas. For example, derivatives have been synthesized and docked against targets relevant to cancer and bacterial infections.

Table 2: Comparative Docking Data of Imidazo[1,2-a]pyridine Analogs against Other Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
HB7 LTA4H (Antioxidant)-11.237Not specified[18]
Compound C Oxidoreductase (Breast Cancer)-9.207His222, Tyr216, Lys270[19]
4b Bacterial GyrB-10.4Not specified[20]

These studies highlight the ability of the imidazo[1,2-a]pyridine scaffold to be adapted for different targets. The strong binding affinity of compound HB7 against LTA4H and compound C against oxidoreductase suggests their potential as antioxidant and anticancer agents, respectively.[18][19] Similarly, the favorable docking score of compound 4b against bacterial GyrB indicates its potential as an antibacterial agent.[20]

Experimental Protocol: A Step-by-Step Guide to a Self-Validating Docking Workflow

This section provides a detailed methodology for conducting a comparative docking study of this compound analogs. This protocol is designed to be self-validating by including a re-docking step to ensure the reliability of the chosen docking parameters.

Step 1: Ligand Preparation
  • Sketching and 3D Conversion: Draw the 2D structures of the this compound analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the prepared ligand structures in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

Step 2: Macromolecule (Protein) Preparation
  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.

  • Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Adding Hydrogens and Charges: Add polar hydrogens to the protein and assign appropriate atomic charges (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared protein structure in the required format (e.g., .pdbqt).

Step 3: Docking and Validation
  • Grid Box Generation: Define the binding site on the protein by creating a grid box that encompasses the active site. If a co-crystallized ligand is present, center the grid box on it.

  • Re-docking (Self-Validation): Dock the co-crystallized ligand back into the protein's active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.[7]

  • Docking of Analogs: Once the protocol is validated, dock the prepared this compound analogs into the defined grid box using the docking software (e.g., AutoDock Vina, GOLD, Glide).[7] These programs use search algorithms to find the best binding pose and a scoring function to estimate the binding affinity.[7][10]

Step 4: Analysis of Results
  • Binding Affinity: Analyze the docking scores (usually in kcal/mol), which represent the predicted binding affinity. A more negative score generally indicates a stronger binding interaction.

  • Binding Mode and Interactions: Visualize the docked poses of the ligands in the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio). Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the protein's amino acid residues.

Visualizing the Docking Workflow and Interactions

Diagrams are essential for understanding complex scientific processes. Below are Graphviz diagrams illustrating the molecular docking workflow and a representative binding mode of an imidazo[1,2-a]pyridine analog.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Protein_Prep->Grid_Box Redocking Re-docking Validation (RMSD < 2.0 Å) Grid_Box->Redocking Docking_Analogs Docking of Analogs Redocking->Docking_Analogs If Validated Analyze_Scores Analyze Binding Affinity (Docking Scores) Docking_Analogs->Analyze_Scores Analyze_Interactions Visualize & Analyze Interactions (H-bonds, Hydrophobic, etc.) Analyze_Scores->Analyze_Interactions

Caption: A generalized workflow for molecular docking studies.

binding_mode cluster_protein Kinase Active Site cluster_ligand Imidazo[1,2-a]pyridine Analog Lys Lysine (Hinge Region) Val Valine (Gatekeeper) Leu Leucine (Hydrophobic Pocket) Phe Phenylalanine (Back Pocket) Scaffold Imidazo[1,2-a]pyridine Core Scaffold->Lys H-Bond Scaffold->Phe Pi-Stacking Methyl 6-Methyl Group Methyl->Val Hydrophobic Interaction R_group Substituent (R) R_group->Leu Hydrophobic Interaction

Caption: Representative binding mode of an imidazo[1,2-a]pyridine analog in a kinase active site.

Conclusion

This guide provides a comprehensive overview of comparative docking studies for this compound analogs. By synthesizing data from various studies, we have highlighted the utility of this scaffold against diverse therapeutic targets. The provided experimental protocol offers a robust framework for conducting reliable and self-validating in silico investigations. The insights gained from such comparative docking studies are invaluable for guiding the rational design and optimization of novel drug candidates based on the versatile imidazo[1,2-a]pyridine core.

References

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91-102.
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • Bryant, C., et al. (2014). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(2), 549-553.
  • Zayed, M. F., & El-Atawy, M. A. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. Pharmaceutical Sciences & Research, 11(1), 1-10.
  • Pagadala, N. S., & Tuszynski, J. (2017). Software for Molecular Docking: A review. ResearchGate.
  • Sahoo, R., Pattanaik, S., & Mohapatra, R. (2021). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development.
  • Al-Otaibi, F. M., et al. (2023). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 28(14), 5484.
  • Mavri, J., & Koller, J. (2001). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica, 58(1), 43-52.
  • El-Malah, A. A., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 14(1), 1-20.
  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22372.
  • El-Atawy, M. A., et al. (2023). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. ChemistrySelect, 8(19), e202300539.
  • Al-Ghorbani, M., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(9), 711-724.
  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Kumar, A., et al. (2022). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 13(9), 1109-1122.
  • S. S. S., et al. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 35(11), 2911-2916.
  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 331-343.
  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
  • Volpi, G., Rabezzana, R., & Operti, L. (2023).
  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
  • Kaur, R., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 356(10), e2300199.
  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate.
  • Kumar, S., & Singh, P. P. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 599-623.
  • El-Malah, A. A., et al. (2023).
  • Li, Y., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2888.
  • Kumar, S., & Singh, P. P. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 599-623.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Methylimidazo[1,2-a]pyridine. As a Senior Application Scientist, my focus is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your work.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the hazard profiles of structurally similar compounds, such as 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine and other imidazo[1,2-a]pyridine derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.

Understanding the Risks: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a common motif in pharmacologically active molecules. While the toxicological properties of this compound have not been fully investigated, data from analogous compounds consistently indicate the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

Given these potential hazards, a systematic approach to personal protective equipment (PPE) is not just a recommendation—it is a critical component of your experimental protocol.

Core Principles of PPE Selection

The selection of appropriate PPE is a risk-based decision. The guiding principle is to create a barrier between you and the potentially hazardous material. The level of protection should be commensurate with the scale of the experiment and the potential for exposure.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Laboratory Task Minimum PPE Requirement Enhanced Precautions (for larger quantities or potential for aerosolization)
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat- Chemical splash goggles- Face shield- N95 or P95 respirator for dusts[2]
Dissolving and Solution Preparation - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Face shield- Work in a certified chemical fume hood
Running Reactions and Work-up - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood- Chemical-resistant apron over laboratory coat
Handling Concentrated Solutions - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood- Face shield- Chemical-resistant apron over laboratory coat

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_weighing cluster_dissolving cluster_reaction start Start: Assess the Task weighing Weighing Solid start->weighing dissolving Dissolving/Solution Prep start->dissolving reaction Running Reaction/Work-up start->reaction weighing_ppe Minimum PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat weighing->weighing_ppe dissolving_ppe Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat dissolving->dissolving_ppe reaction_ppe Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat reaction->reaction_ppe aerosol_risk Potential for Aerosolization? weighing_ppe->aerosol_risk enhanced_resp Add: - N95/P95 Respirator - Chemical Splash Goggles - Face Shield aerosol_risk->enhanced_resp Yes end_weighing Proceed with Caution aerosol_risk->end_weighing No enhanced_resp->end_weighing fume_hood_dissolving Work in Fume Hood dissolving_ppe->fume_hood_dissolving end_dissolving Proceed with Caution fume_hood_dissolving->end_dissolving fume_hood_reaction Work in Fume Hood reaction_ppe->fume_hood_reaction splash_risk High Splash Risk? fume_hood_reaction->splash_risk enhanced_body Add: - Chemical-Resistant Apron - Face Shield splash_risk->enhanced_body Yes end_reaction Proceed with Caution splash_risk->end_reaction No enhanced_body->end_reaction

Caption: A flowchart for risk-based PPE selection when handling this compound.

Step-by-Step Guide to PPE Usage and Disposal

Donning PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Laboratory Coat: Put on a clean, buttoned laboratory coat.

  • Eye and Face Protection: Don your safety glasses, chemical splash goggles, or face shield as determined by your risk assessment.

  • Respiratory Protection (if required): If your procedure generates dust or aerosols, perform a seal check and don your N95 or P95 respirator.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they cover the cuffs of your laboratory coat. Then, don the second pair of gloves over the first.

Doffing PPE (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Laboratory Coat and Apron: Remove your laboratory coat and apron (if used) by rolling them away from your body to avoid contaminating your personal clothing. Place them in a designated receptacle for laboratory laundry or disposal.

  • Eye and Face Protection: Remove your face shield or goggles from the back of your head to avoid touching the potentially contaminated front surface.

  • Respiratory Protection: Remove your respirator by pulling the straps from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Gloves, Respirators, and other disposables: Collect in a clearly labeled, sealed hazardous waste bag or container.

  • Contaminated Lab Coats: If disposable, treat as hazardous waste. If reusable, place in a designated, labeled bag for specialized laundering.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Conclusion

While the full hazard profile of this compound is yet to be established, a cautious and well-informed approach to personal protection is non-negotiable. By adhering to the guidelines outlined in this document, based on the known risks of structurally similar compounds, you can significantly mitigate the potential for exposure and ensure a safer laboratory environment. Always prioritize safety and consult your institution's EHS professionals with any questions or concerns.

References

  • Pharmaffiliates. 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine.
  • Capot Chemical Co., Ltd. MSDS of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-alpha]pyridine.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.